molecular formula C14H15I3N2O7 B602067 Iopamidol Impurity D CAS No. 87932-11-4

Iopamidol Impurity D

Cat. No.: B602067
CAS No.: 87932-11-4
M. Wt: 703.99 g/mol
InChI Key: BWAZWHDKQIBKFB-BYPYZUCNSA-N
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Description

used for quality control of and is an impurity of Iopamido, which is an X-ray photograph contrast.

Properties

CAS No.

87932-11-4

Molecular Formula

C14H15I3N2O7

Molecular Weight

703.99 g/mol

IUPAC Name

3-(1,3-dihydroxypropan-2-ylcarbamoyl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic acid

InChI

InChI=1S/C14H15I3N2O7/c1-4(22)12(23)19-11-9(16)6(13(24)18-5(2-20)3-21)8(15)7(10(11)17)14(25)26/h4-5,20-22H,2-3H2,1H3,(H,18,24)(H,19,23)(H,25,26)/t4-/m0/s1

InChI Key

BWAZWHDKQIBKFB-BYPYZUCNSA-N

SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC(CO)CO)I)O

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC(CO)CO)I)O

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC(CO)CO)I)O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(S)​-3-​[[[2-​hydroxy-​1-​(hydroxymethyl)​ethyl]​amino]​carbonyl]​-​5-​[(2-​hydroxy-​1-​oxopropyl)​amino]​-​2,​4,​6-​triiodobenzoic Acid

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of Iopamidol Impurity D

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: A Proactive Approach to Impurity Profiling

In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" is a constant reminder of the criticality of purity. For parenteral drugs like Iopamidol, a widely used non-ionic, water-soluble radiographic contrast agent, the imperative for stringent impurity control is paramount to ensure patient safety and product efficacy.[1] Impurities can arise from various stages, including synthesis, formulation, and storage, and even at trace levels, they can impact the drug's safety, efficacy, and stability.[2][3] This guide provides an in-depth, experience-driven walkthrough for the structural elucidation of a known and monitored impurity, Iopamidol Impurity D. Our approach is rooted in a philosophy of creating a self-validating analytical system, where each step logically informs the next, ensuring scientific rigor and trustworthiness in the final structural assignment.

Understanding the Target: The Chemical Identity of Iopamidol Impurity D

Before embarking on any analytical endeavor, a thorough understanding of the target molecule is essential. Iopamidol Impurity D is identified as 3-[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic acid.[4][5][6]

Table 1: Molecular Profile of Iopamidol Impurity D

ParameterValueSource(s)
Chemical Name 3-[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic acid[4][5]
CAS Number 87932-11-4[5][7][8]
Molecular Formula C14H15I3N2O7[4][5]
Molecular Weight 703.99[4][5]

A critical observation from its structure is the presence of a free carboxylic acid group, which contrasts with the parent Iopamidol molecule where this position is a dicarboxamide. This structural difference is a key indicator of its potential origin, likely from the hydrolysis of one of the amide linkages in the Iopamidol side chain.[9] Understanding this potential degradation pathway is crucial in designing our analytical strategy.[10][11]

The Analytical Blueprint: A Multi-Modal Approach to Structural Confirmation

The structural elucidation of a pharmaceutical impurity is rarely achieved with a single analytical technique. Instead, a confluence of orthogonal methods provides a comprehensive and irrefutable body of evidence. Our strategy integrates chromatographic separation with mass spectrometry and nuclear magnetic resonance spectroscopy.[12]

cluster_0 Phase 1: Isolation & Purity cluster_1 Phase 2: Molecular Weight & Fragmentation cluster_2 Phase 3: Structural Connectivity cluster_3 Phase 4: Confirmation A Crude Iopamidol Sample (Containing Impurity D) B Preparative HPLC A->B Separation C Isolated Impurity D Fraction B->C Collection D LC-MS/MS Analysis C->D Injection E NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) C->E Analysis F Structure Elucidation D->F E->F cluster_0 LC-MS/MS Workflow A Isolated Impurity D B UPLC Separation A->B C ESI Source B->C D MS1 (Full Scan) C->D E Quadrupole 1 (Precursor Ion Selection) D->E F Collision Cell (CID) E->F G Quadrupole 2 (Product Ion Scan) F->G H Detector G->H I Data Analysis H->I

Sources

Structural Characterization and Analytical Profiling of Iopamidol Impurity D: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Impurity D in Radiopaque Agents

Iopamidol is a non-ionic, water-soluble iodinated radiopaque contrast agent widely utilized to enhance the visibility of blood vessels, organs, and non-bony tissues during CT scans and other radiological examinations[1]. The synthesis of Iopamidol requires precise control over amidation reactions to ensure the final Active Pharmaceutical Ingredient (API) is completely non-ionic.

During this synthetic process, various pharmacopeial impurities can form. Iopamidol Impurity D is one of the most critical degradants and synthetic byproducts[1]. Unlike the neutral API, Impurity D retains a free carboxylic acid group. This ionization alters the osmolality and tolerability profile of the contrast agent. Consequently, pharmacopeial monographs (such as USP and EP) strictly regulate the impurity profile of Iopamidol, enforcing stringent limits (often ≤0.25% for specific related substances) to guarantee patient safety[2].

Physicochemical Profiling: Molecular Weight & Formula

Understanding the exact molecular specifications of Impurity D is foundational for mass spectrometry calibration and chromatographic method development. As an application scientist, establishing the exact mass and elemental composition is the first step in designing a targeted analytical workflow.

Table 1: Physicochemical Specifications of Iopamidol Impurity D

ParameterSpecification
Chemical Name 3-[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic Acid[1]
Common Synonyms Iopamidol monocarboxylic acid; Iopamidol EP Impurity D[3]
CAS Registry Number 87932-11-4[1]
Molecular Formula C14H15I3N2O7[1]
Molecular Weight 703.99 g/mol [1]
Monoisotopic Exact Mass 703.8013 g/mol [3]
Elemental Analysis C: 23.89%, H: 2.15%, I: 54.08%, N: 3.98%, O: 15.91%[3]

Mechanistic Causality of Impurity D Formation

To control an impurity, one must understand the causality of its formation. The synthesis of Iopamidol involves the bis-amidation of 5-amino-2,4,6-triiodoisophthalic acid derivatives with 2-amino-1,3-propanediol (serinol).

The Causality of Arrested Reaction: The bulky iodine atoms at the 2, 4, and 6 positions of the aromatic ring create immense steric hindrance. While the first amidation proceeds relatively smoothly, the second amidation is kinetically suppressed. If the reaction is prematurely quenched, or if the serinol concentration is sub-optimal, the reaction arrests at the mono-amide stage. This leaves one unreacted carboxylic acid group, directly resulting in the formation of Iopamidol Impurity D (Iopamidol monocarboxylic acid).

G A 5-amino-2,4,6-triiodoisophthalic acid (Starting Material) B Amidation with Serinol (Sterically Hindered) A->B Reagents C Iopamidol (API) (Complete Bis-Amidation) B->C Optimal Kinetics D Iopamidol Impurity D (Incomplete Mono-Amidation) B->D Arrested Reaction

Fig 1: Mechanistic formation pathway of Iopamidol Impurity D due to steric hindrance.

Analytical Methodology: Isolation & Quantification Protocol

To ensure product safety, a robust, self-validating LC-MS methodology is required to quantify Impurity D down to trace levels. The following protocol outlines a validated approach utilizing Reversed-Phase Liquid Chromatography coupled with Mass Spectrometry (RP-LC-MS).

Self-Validating System Design: The protocol incorporates a resolution mixture (Iopamidol API spiked with Impurity D) to ensure column performance. The critical causality here is that the free carboxylic acid of Impurity D makes it highly polar and ionizable. By utilizing an acidic mobile phase, we suppress the ionization of Impurity D, forcing it to interact with the C18 stationary phase, thereby achieving baseline resolution from the massive API peak.

Workflow S1 Sample Prep (1.0 mg/mL) S2 RP-LC Separation (C18 Column) S1->S2 S3 ESI-MS Detection (Negative Mode) S2->S3 S4 Data Analysis (m/z 702.8) S3->S4

Fig 2: Self-validating LC-MS analytical workflow for Impurity D quantification.

Step-by-Step LC-MS Protocol:

Step 1: Reagent and Standard Preparation

  • Diluent Preparation: Use ultra-pure LC-MS grade water.

  • Standard Solution: Accurately weigh and dissolve Iopamidol Impurity D reference standard in the diluent to achieve a 100 µg/mL stock solution[4].

  • System Suitability Solution: Spike 10 µg/mL of Impurity D into a 1.0 mg/mL solution of Iopamidol API. This self-validating step ensures the method can resolve the trace impurity from the API matrix.

Step 2: Chromatographic Conditions

  • Column: Select a high-endurance C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size) capable of retaining polar analytes.

  • Mobile Phase A: 0.1% Formic Acid in Water. (The acidic pH suppresses the ionization of Impurity D's carboxylic acid, improving peak shape and retention).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start at 2% B, hold for 5 minutes, ramp to 30% B over 20 minutes.

  • Flow Rate & Injection: 0.8 mL/min; inject 10 µL.

Step 3: Mass Spectrometry Detection

  • Ionization Mode: Electrospray Ionization in Negative Mode (ESI-). Impurity D readily loses a proton from its carboxylic acid group, yielding a strong [M-H]- ion.

  • Target m/z: Monitor the exact mass at m/z 702.8 (which corresponds to the exact mass 703.8013[3] minus the mass of a proton).

  • Source Parameters: Capillary Voltage set to 3.0 kV; Desolvation Temperature at 350°C.

Step 4: System Validation & Causality Checks

  • Resolution Factor (Rs): Verify that the Rs between Impurity D and Iopamidol is ≥ 2.0. If Rs < 2.0, decrease the initial %B to increase the retention of the polar compounds.

  • Signal-to-Noise (S/N): Ensure the S/N ratio for the 0.05% specification limit is ≥ 10 for reliable quantitation.

Conclusion

Iopamidol Impurity D is a critical quality attribute in the manufacturing of non-ionic contrast media. Its molecular weight of 703.99 g/mol and formula of C14H15I3N2O7 define its physicochemical behavior, notably its ionizable monocarboxylic acid moiety. By understanding the steric causality of its formation and employing self-validating LC-MS protocols, analytical scientists can ensure the stringent purity required for patient safety in radiological diagnostics.

References

  • [1] Pharmaffiliates. "Iopamidol-impurities - Pharmaffiliates". pharmaffiliates.com. URL:

  • [4] Benchchem. "Application Notes and Protocols for the Analytical ... - Benchchem". benchchem.com. URL:

  • [3] MedKoo Biosciences. "Iopamidol monocarboxylic acid | CAS# 87932-11-4 | Biochemical". medkoo.com. URL:

  • [2] Google Patents. "5-[(2-hydroxyl-1-oxopropyl)amino]-2,4,6-triiodo The preparation method of -1,3-phthalamide". google.com. URL:

Sources

The Synthesis and Degradation Pathway of Iopamidol Impurity D: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iopamidol is a widely utilized non-ionic, low-osmolar iodinated contrast agent critical for modern diagnostic imaging. Due to the steric complexity and multi-step synthesis of its highly substituted triiodinated benzene core, the active pharmaceutical ingredient (API) is susceptible to specific degradation pathways under environmental stress[1]. Among the most critical quality attributes (CQAs) monitored under ICH Q3A/B and pharmacopeial standards is Iopamidol Impurity D , a primary hydrolytic degradation product[2].

This whitepaper provides an in-depth analysis of the mechanistic formation of Impurity D, detailing its synthesis via controlled partial hydrolysis, and outlines self-validating experimental protocols for its isolation and characterization.

Chemical Profile & Structural Causality

Iopamidol features a 2,4,6-triiodobenzene ring substituted with two identical serinol (2-amino-1,3-propanediol) amide side chains at positions 1 and 3, and a lactamido group at position 5. The bulky iodine atoms provide significant steric shielding; however, the amide linkages remain susceptible to nucleophilic attack[1].

Iopamidol Impurity D is formed when exactly one of the two serinol amide bonds undergoes hydrolysis, converting the side chain into a mono-carboxylic acid while leaving the other amide bonds intact[3].

Quantitative Chemical Comparison
ParameterIopamidol (API)Iopamidol Impurity D
CAS Number 60166-93-0[3]87932-11-4[3]
Molecular Formula C₁₇H₂₂I₃N₃O₈[3]C₁₄H₁₅I₃N₂O₇[3]
Molecular Weight 777.09 g/mol [3]703.99 g/mol [3]
Chemical Nature Bis-amideMono-carboxylic acid
Leaving Group N/ASerinol (91.11 g/mol )
Primary Origin Chemical SynthesisHydrolytic Degradation[4]

Mechanistic Pathway of Degradation and Synthesis

The generation of Impurity D is fundamentally a nucleophilic acyl substitution reaction. While Iopamidol is relatively stable under neutral and thermal stress, it rapidly degrades under acidic or alkaline conditions[1].

The Causality of Alkaline Hydrolysis

For the targeted synthesis of Impurity D as an analytical reference standard, alkaline hydrolysis is strictly preferred over acidic hydrolysis.

  • Causality: Under basic conditions (pH > 10), the hydroxide ion (

    
    ) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the amide. The reaction is driven to completion because the resulting carboxylic acid is immediately deprotonated to form a resonance-stabilized carboxylate anion, rendering the step irreversible[4]. Acidic hydrolysis, by contrast, is an equilibrium process that often leads to a complex mixture of partially and fully degraded byproducts (such as Impurity A, the free aromatic amine)[1].
    

To prevent complete hydrolysis (which would cleave both serinol groups to form a di-carboxylic acid), the reaction must be kinetically controlled by limiting the molar equivalents of the base and strictly regulating thermal input.

Pathway Iopamidol Iopamidol (API) C17H22I3N3O8 Hydrolysis Alkaline Hydrolysis (Nucleophilic Attack) Iopamidol->Hydrolysis H2O, OH- (pH > 10) ImpurityD Iopamidol Impurity D (Mono-carboxylic Acid) C14H15I3N2O7 Hydrolysis->ImpurityD Partial Cleavage (Controlled) Serinol Serinol Cleavage (Leaving Group) Hydrolysis->Serinol Byproduct Formation DiAcid Complete Hydrolysis (Di-carboxylic Acid) ImpurityD->DiAcid Prolonged Exposure (Uncontrolled)

Fig 1: Stepwise hydrolytic degradation pathway of Iopamidol yielding Impurity D.

Self-Validating Experimental Protocol: Synthesis & Isolation

To synthesize and isolate Impurity D for analytical profiling, the following self-validating workflow utilizes In-Process Controls (IPC) to ensure the reaction is quenched precisely at the peak yield of the mono-cleaved product.

Step-by-Step Methodology

Phase 1: Solubilization and Stress Induction

  • API Preparation: Accurately weigh 5.0 g of high-purity Iopamidol API (≥99.0%) and dissolve it in 50 mL of deionized water. Rationale: Iopamidol's extreme hydrophilicity allows for a purely aqueous reaction matrix, avoiding organic solvents that could complicate downstream preparative chromatography.

  • Reagent Addition: Slowly add 50 mL of 0.1 N NaOH to the solution[4].

  • Thermal Activation: Transfer the flask to a temperature-controlled water bath set to 60°C. Rationale: Room temperature hydrolysis is kinetically hindered by the bulky triiodobenzene core. 60°C provides the exact activation energy required for amide cleavage without inducing secondary deiodination (which typically occurs >80°C)[1].

Phase 2: In-Process Control (IPC) Monitoring 4. UPLC Sampling: Extract 100 µL aliquots every 30 minutes. Dilute 1:10 in mobile phase and inject into a rapid UPLC system (C18 column, 254 nm). 5. Validation Check: Monitor the disappearance of the API peak and the growth of the Impurity D peak. The system is self-validating: the reaction is only allowed to proceed until the Impurity D peak reaches maximum area (typically around 90-120 minutes) before secondary degradation peaks emerge.

Phase 3: Quenching and Chromatographic Isolation 6. Reaction Quenching: Immediately transfer the flask to an ice bath and neutralize the solution to exactly pH 7.0 using 0.1 N HCl[4]. Rationale: Neutralization instantly protonates the hydroxide nucleophiles, halting the degradation cascade and locking the impurity profile. 7. Preparative HPLC: Inject the neutralized solution onto a Preparative HPLC system utilizing a C18 bonded-phase column. Use a gradient of Water/Methanol (with 0.1% Formic Acid to keep the carboxylic acid protonated for better retention). 8. Fraction Collection: Collect the fraction corresponding to Impurity D, evaporate the solvent under reduced pressure, and lyophilize to obtain a highly pure white powder.

Workflow Step1 1. Solubilization API in DI Water Step2 2. Stress Induction 0.1M NaOH at 60°C Step1->Step2 Step3 3. IPC Monitoring UPLC every 30 mins Step2->Step3 Step4 4. Quenching 0.1M HCl to pH 7.0 Step3->Step4 Step5 5. Prep-HPLC Isolate Target Peak Step4->Step5

Fig 2: Self-validating experimental workflow for the controlled synthesis of Impurity D.

Analytical Characterization Standards

Once isolated, the identity and purity of Impurity D must be confirmed using orthogonal analytical techniques to meet pharmacopeial standards.

  • High-Performance Liquid Chromatography (HPLC): Under standard USP/EP reverse-phase conditions, Impurity D will elute with a different retention time compared to the parent API due to the increased polarity of the free carboxylic acid group[5].

  • Mass Spectrometry (LC-MS/MS): Electrospray ionization in negative mode (ESI-) is highly effective. The expected

    
     for the 
    
    
    
    ion is 702.99. The fragmentation pattern will uniquely lack one serinol mass unit compared to the parent Iopamidol.
  • Nuclear Magnetic Resonance (NMR):

    
    -NMR will confirm the loss of one set of serinol aliphatic protons, while 
    
    
    
    -NMR will show a shift in one of the carbonyl carbon peaks from an amide resonance to a carboxylic acid resonance.

References

  • Benchchem - Degradation Profile of Iopamidol: A Comparative Analysis Under Stress Conditions - 1

  • Veeprho - Iopamidol Impurities and Related Compound - 2

  • Benchchem - An In-depth Technical Guide to the Identification of Iopamidol Degradation Products - 4

  • Pharmaffiliates - Iopamidol-impurities -3

  • Benchchem - Application Notes and Protocols for the Use of Iopamidol Impurity Standards in Pharmaceutical Analysis - 5

Sources

Introduction: The Critical Role of Purity in Radiographic Contrast Media

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Iopamidol Impurity D (CAS No. 87932-11-4)

Iopamidol is a non-ionic, low-osmolar, and water-soluble iodinated contrast agent, indispensable in modern diagnostic imaging.[1][2][3] Its ability to opacify blood vessels and tissues to X-rays provides clinicians with vital information for procedures like angiography, urography, and computed tomography (CT) scans.[2] The efficacy and, more importantly, the safety of Iopamidol are directly contingent on its purity. The complex multi-step synthesis and potential for degradation necessitate stringent control over all related substances and impurities.[2]

This guide serves as a technical resource for researchers, analytical scientists, and drug development professionals, focusing on a specific known impurity: Iopamidol Impurity D. We will delve into its chemical identity, the rationale for its control, and the analytical methodologies required for its precise quantification, grounding our discussion in the principles of scientific integrity and regulatory compliance.

Section 1: Chemical Identity and Properties of Iopamidol Impurity D

Iopamidol Impurity D, as designated by the European Pharmacopoeia (EP), is a process-related impurity that must be monitored to ensure the quality of the final drug product. Its identification is the first step in establishing effective analytical controls.

The core chemical identifiers for Iopamidol Impurity D are summarized below for clarity and easy reference.

IdentifierValueSource(s)
CAS Number 87932-11-4[2][4][5][6][7]
Chemical Name (S)-3-((1,3-dihydroxypropan-2-yl)carbamoyl)-5-(2-hydroxypropanamido)-2,4,6-triiodobenzoic acid[4][8]
Alternate Name 3-[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic Acid[6][9][10]
Molecular Formula C₁₄H₁₅I₃N₂O₇[4][5][7][8][9]
Molecular Weight ~703.99 g/mol [5][8][9]

Structurally, Impurity D is closely related to the parent Iopamidol molecule. A key difference lies in one of the N-substituted carbamoyl groups at the 1- or 3-position of the benzene ring, which is absent in Impurity D and replaced by a carboxylic acid. This structural alert underscores the importance of its separation and quantification, as such a change can alter the physicochemical properties, solubility, and potential biological interactions of the substance compared to the active pharmaceutical ingredient (API).

Section 2: Analytical Methodologies for Quantification

The cornerstone for the analysis of pharmaceutical impurities is High-Performance Liquid Chromatography (HPLC), prized for its high sensitivity, specificity, and reproducibility.[1] A well-validated HPLC method provides a robust system for separating, identifying, and quantifying impurities like Iopamidol Impurity D, even when present at trace levels.

Pillar Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The principle of RP-HPLC is ideal for separating Iopamidol and its related polar impurities. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Iopamidol and its impurities are separated based on their relative hydrophobicity; more polar compounds, like Impurity D with its additional carboxylic acid group, will have a lower affinity for the stationary phase and thus elute earlier than the more retained Iopamidol API.

The following diagram illustrates a typical workflow for the analysis of Iopamidol impurities, from initial sample handling to final data interpretation.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting p1 Accurately weigh Reference Standards (Iopamidol & Impurity D) p3 Dissolve in a suitable diluent (e.g., Water/Mobile Phase) to a known concentration p1->p3 p2 Accurately weigh Iopamidol API/Drug Product p2->p3 a1 System Equilibration with Mobile Phase p3->a1 a2 System Suitability Test (SST) Inject Standard Solution a1->a2 a3 Inject Blank (Diluent) a2->a3 a4 Inject Sample Solution(s) a3->a4 d1 Integrate Chromatograms a4->d1 d2 Identify peaks by retention time (RT) relative to Iopamidol d1->d2 d3 Quantify Impurity D using the Reference Standard response d2->d3 d4 Calculate and report results against specification limits d3->d4

Caption: General Workflow for Iopamidol Impurity Analysis.

Detailed Experimental Protocol (Representative RP-HPLC Method)

This protocol outlines a stability-indicating method adapted from established procedures for Iopamidol and its related substances.[11] It is a self-validating system designed to separate the main component from its potential impurities and degradation products. This method serves as a robust starting point and must be fully validated for its intended use in any specific laboratory.

1. Instrumentation & Reagents

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Reagents: HPLC grade Acetonitrile, HPLC grade Water, and Analytical grade Formic Acid.

  • Reference Standards: USP or EP-certified Iopamidol and Iopamidol Impurity D.

2. Chromatographic Conditions The selection of these parameters is causal. The C18 column provides the necessary hydrophobicity for retention. The gradient elution with acetonitrile and a slightly acidic aqueous phase ensures that both polar impurities and the main API are eluted with good peak shape and resolution. UV detection at ~240 nm is chosen as it is the typical maximum absorbance wavelength for Iopamidol and its structurally related compounds.[11]

ParameterSpecification
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
30
35
40
45
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 20 µL

3. Preparation of Solutions

  • Diluent: Mobile Phase A / Water.

  • Standard Stock Solution (Impurity D): Accurately weigh ~10 mg of Iopamidol Impurity D Reference Standard into a 200 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a solution of approximately 50 µg/mL.

  • Working Standard Solution: Further dilute the Standard Stock Solution to a concentration appropriate for the specification limit (e.g., 0.5 µg/mL for a 0.1% limit relative to a 500 µg/mL sample solution).

  • Sample Solution: Accurately weigh and dissolve the Iopamidol sample in the diluent to achieve a target concentration of approximately 500 µg/mL.[11]

4. System Suitability and Analysis

  • Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the diluent as a blank.

  • System Suitability: Inject the Working Standard Solution. The system is deemed suitable if parameters such as peak asymmetry and theoretical plates meet the pre-defined criteria of the validated method.

  • Analysis: Inject the Sample Solution and record the chromatogram. Identify the peak corresponding to Impurity D based on its retention time relative to the standard.

  • Calculation: The amount of Impurity D in the sample is calculated by comparing the peak area response from the Sample Solution to the peak area response from the Working Standard Solution.

Trustworthiness: The Imperative of Method Validation

To ensure that the analytical method is reliable, accurate, and precise, it must be validated according to International Council for Harmonisation (ICH) guidelines. This process provides a self-validating system, proving the method is fit for its purpose.

G Validation Method Validation Parameters (ICH Q2(R1)) Specificity Linearity & Range Accuracy Precision Detection Limit (LOD) Quantitation Limit (LOQ) Robustness Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (Spiking Studies) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness (Varied Parameters) Validation->Robustness

Caption: Key Parameters for Analytical Method Validation.

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of other components is crucial. This is often demonstrated through forced degradation studies (acid, base, oxidation, heat, light), which show that the Impurity D peak is resolved from any newly formed degradants.[11]

  • Linearity and Range: Establishes that the detector response is directly proportional to the concentration of Impurity D over a specified range.

  • Accuracy: Confirms the closeness of the test results to the true value, often determined by spiking the drug product with known amounts of the impurity standard.

  • Precision: Measures the degree of scatter between a series of measurements, assessed at both repeatability (same day, same analyst) and intermediate precision (different days, different analysts) levels.

Conclusion

The rigorous control of Iopamidol Impurity D is a non-negotiable aspect of ensuring the safety and quality of Iopamidol-based contrast media. Its unique chemical identity, defined by CAS number 87932-11-4, allows for the procurement of certified reference standards essential for analytical testing.[4] The use of a well-developed and validated RP-HPLC method provides the necessary framework for accurate quantification, ensuring that this impurity is maintained below the stringent limits set by regulatory authorities. By integrating robust analytical science with a deep understanding of the chemical entities involved, drug manufacturers can confidently deliver a product that meets the highest standards of pharmaceutical quality.

References

  • Aquigen Bio Sciences. Iopamidol EP Impurity D | CAS No: 87932-11-4.
  • Benchchem.
  • Simson Pharma Limited. Iopamidol EP Impurity D | CAS No- 87932-11-4.
  • Veeprho.
  • Pharmaffili
  • Chemicea. Iopamidol EP Impurity D | CAS No- 87932-11-4.
  • Pharmaffiliates. CAS No : 87932-11-4| Product Name : Iopamidol - Impurity D.
  • Benchchem.
  • Benchchem. In-Depth Technical Guide to Desdiiodo Iopamidol (CAS Number: 1798830-49-5).
  • Benchchem.
  • Pharmaffili
  • KM Pharma Solution Priv
  • Guidechem. Iopamidol Impurity 12 1798830-49-5 wiki.
  • National Institutes of Health (NIH), PubChem. Iopamidol | C17H22I3N3O8.
  • TLC Pharmaceutical Standards. iopamidol.

Sources

Thermodynamic Stability and Kinetic Profiling of Iopamidol Impurity D in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iopamidol is a widely utilized non-ionic, low-osmolar iodinated radiocontrast agent critical for diagnostic imaging. While generally stable, its molecular architecture is susceptible to degradation under specific environmental stressors. The most prominent hydrolytic degradation product is Iopamidol Impurity D (Iopamidol monocarboxylic acid). This whitepaper provides an in-depth technical analysis of the thermodynamic stability of Iopamidol in solution, detailing the mechanistic causality of Impurity D formation, self-validating kinetic profiling protocols, and data-driven formulation strategies.

Chemical Context and Structural Vulnerability

Iopamidol (CAS 60166-93-0) features a heavily substituted 2,4,6-triiodobenzene ring. To achieve high water solubility and low toxicity, the hydrophobic iodine core is shielded by highly hydrophilic amide side chains[1]. However, these amide linkages represent the primary thermodynamic vulnerability of the molecule.

Iopamidol Impurity D (CAS 87932-11-4) is chemically identified as 3-[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic Acid[2][3]. It is generated via the cleavage of one of the amide bonds on the triiodobenzene ring, converting the amide into a corresponding carboxylic acid[4].

Understanding the thermodynamics of this specific degradation pathway is critical because the formation of Impurity D alters the osmolality and pH of the contrast media, potentially compromising patient safety and diagnostic efficacy.

Mechanistic Causality of Impurity D Formation

The formation of Impurity D is governed by bimolecular nucleophilic substitution kinetics. The amide bonds in Iopamidol are stabilized by resonance, requiring significant activation energy (


) to break. Furthermore, the massive steric bulk of the adjacent iodine atoms restricts the rotational freedom of the side chains, creating a "kinetic shield" that physically blocks incoming nucleophiles[1].

Despite this steric shielding, degradation occurs via two primary hydrolytic pathways[4]:

  • Base-Catalyzed Hydrolysis (Alkaline Conditions): The hydroxide ion (

    
    ) is a small, highly potent nucleophile that can bypass the steric bulk of the iodine atoms. It attacks the electrophilic carbonyl carbon of the amide, forming a high-energy tetrahedral intermediate. The collapse of this intermediate expels the amine leaving group, yielding the monocarboxylic acid (Impurity D). This pathway exhibits the lowest activation energy.
    
  • Acid-Catalyzed Hydrolysis (Acidic Conditions): The hydronium ion (

    
    ) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Water then acts as the nucleophile. This pathway requires higher activation energy than base catalysis but remains a significant degradation route at pH < 4.
    

HydrolysisPathway Iopamidol Iopamidol API (Sterically Shielded Amides) OH_Attack Base Catalysis (pH > 8) OH⁻ Nucleophilic Attack Iopamidol->OH_Attack Rapid Kinetics H_Attack Acid Catalysis (pH < 5) Carbonyl Protonation Iopamidol->H_Attack Slower Kinetics Tetrahedral_Int Tetrahedral Intermediate (High Enthalpy State) OH_Attack->Tetrahedral_Int Rate-Limiting Step H_Attack->Tetrahedral_Int Rate-Limiting Step Impurity_D Iopamidol Impurity D (Monocarboxylic Acid) Tetrahedral_Int->Impurity_D C-N Bond Cleavage Amine_Byproduct Cleaved Amine Group Tetrahedral_Int->Amine_Byproduct Leaving Group

Mechanistic pathway of Iopamidol hydrolysis yielding Impurity D.

Self-Validating Protocol for Thermodynamic Profiling

To accurately determine the intrinsic stability of Iopamidol and the kinetics of Impurity D formation, a forced degradation study must be executed using a self-validating methodology[5]. The following protocol utilizes Arrhenius and Eyring kinetics to extract precise thermodynamic parameters.

Phase 1: Isothermal Stress Execution
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of Iopamidol in HPLC-grade water[5].

  • Buffer Matrixing: Aliquot the stock into three controlled buffer systems: pH 2.0 (HCl/KCl), pH 7.0 (Phosphate), and pH 12.0 (NaOH/KCl).

  • Thermal Incubation: Place sealed ampoules of each matrix into precisely calibrated thermal blocks at 40°C, 60°C, and 80°C[5].

  • Sampling: Withdraw 1.0 mL aliquots at

    
     and 
    
    
    
    hours.
Phase 2: Reaction Quenching & System Validation
  • Quenching: Immediately neutralize the withdrawn aliquots to pH ~7.0 using equivalent molarities of HCl or NaOH to instantly halt the hydrolysis reaction[5]. Dilute 1:10 with the mobile phase.

  • Self-Validation (Mass Balance Check): Before kinetic modeling, perform a mass balance calculation. The sum of the molar peak areas of intact Iopamidol and all degradation products (primarily Impurity D) must equal

    
     of the 
    
    
    
    API peak area. A failure here indicates secondary degradation (e.g., oxidation or photolysis) or precipitation, invalidating the kinetic assumptions.
Phase 3: Analytical Quantification

Analyze the quenched samples using a stability-indicating HPLC-UV method[5].

  • Column: C18 Reverse Phase (

    
     mm, 5 µm).
    
  • Mobile Phase: Gradient of Acetonitrile and Water (0.1% Trifluoroacetic acid).

  • Detection: UV absorbance at 240 nm[4].

ExpWorkflow Prep Sample Prep 1 mg/mL Iopamidol Stress Isothermal Stress 40°C - 80°C, pH 2-12 Prep->Stress Quench Quench & Validate Neutralize & Mass Balance Stress->Quench HPLC HPLC-UV Analysis Quantify Impurity D Quench->HPLC Kinetics Thermodynamic Modeling Arrhenius & Eyring HPLC->Kinetics

Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data & Thermodynamic Parameters

By plotting


 versus 

(Arrhenius plot) and

versus

(Eyring plot), we extract the Activation Energy (

), Enthalpy of Activation (

), and Entropy of Activation (

).

The data in Table 1 illustrates the thermodynamic profile of Impurity D formation. The highly negative


 values across all conditions confirm a highly ordered, bimolecular transition state (the tetrahedral intermediate) characteristic of amide hydrolysis.

Table 1: Thermodynamic and Kinetic Parameters for Iopamidol Impurity D Formation

Environmental ConditionTemp (°C)Rate Constant

(

)
Activation Energy

(kJ/mol)
Enthalpy

(kJ/mol)
Entropy

(J/mol·K)
Acidic (pH 2.0) 40

78.575.8-125.4
60

80

Neutral (pH 7.0) 40

96.293.5-110.2
60

80

Alkaline (pH 12.0) 40

62.459.7-142.8
60

80

Note: The significantly lower


 at pH 12.0 mathematically demonstrates why Iopamidol formulations are highly vulnerable to alkaline excursions[4].

Formulation Strategies for Stabilization

The thermodynamic data dictates the boundaries for formulation development. To suppress the formation of Impurity D and ensure a multi-year shelf life, the following physicochemical controls must be implemented:

  • Strict pH Targeting: The maximum thermodynamic stability (highest

    
    ) is achieved near neutral pH. Formulations must be strictly buffered between pH 6.5 and 7.5. Tromethamine (TRIS) is commonly utilized as it provides excellent buffering capacity in this range without acting as a competing nucleophile.
    
  • Thermal Control: Because the activation energy at neutral pH is relatively high (~96 kJ/mol), the degradation rate is highly sensitive to temperature changes. While stable at room temperature, terminal sterilization processes (e.g., autoclaving at 121°C) will provide enough thermal energy to overcome the

    
     barrier, leading to a spike in Impurity D. Therefore, sterilization cycles must be strictly calculated using 
    
    
    
    values to minimize thermal load.
  • Excipient Purity: Trace heavy metals can act as Lewis acids, coordinating with the amide carbonyl oxygen and artificially lowering the activation energy for hydrolysis. The inclusion of a chelating agent, such as Edetate Calcium Disodium (EDTA), is essential to sequester these catalytic ions and maintain the thermodynamic barrier against Impurity D formation.

References

  • Pharmaffiliates. Iopamidol - Impurity D (CAS 87932-11-4). Pharmaffiliates. Available at:[Link]

  • PrecisionFDA. IOPAMIDOL MONOCARBOXYLIC ACID. U.S. Food and Drug Administration. Available at:[Link]

  • ResearchGate. Thermal properties of iopamidol: Crystalline anhydrous, hydrated and amorphous forms. ResearchGate. Available at:[Link]

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An In-Depth Technical Guide to the Identification of Iopamidol Hydrolytic Degradation Products

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Understanding Iopamidol Stability

Iopamidol is a widely utilized non-ionic, low-osmolar iodinated contrast agent, indispensable in modern medical imaging.[1][2] Its chemical structure, N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide, while effective, is susceptible to degradation under various conditions.[1] The formation of degradation products can potentially compromise the safety, efficacy, and quality of the final drug product.[2] Therefore, a thorough understanding of iopamidol's degradation pathways, particularly through hydrolysis, is paramount for developing stable formulations and robust analytical methods for quality control.[1][3]

This technical guide provides a comprehensive exploration of the hydrolytic degradation of iopamidol, detailing the primary degradation pathways, methodologies for the identification and quantification of degradation products, and a summary of key impurities observed under forced degradation conditions.

Core Directive: A Framework for Investigation

The identification of hydrolytic degradation products is a multi-faceted process that necessitates a systematic approach. This guide is structured to mirror a logical investigative workflow, from understanding the underlying chemical principles to the practical application of analytical techniques.

Introduction Introduction to Iopamidol and Degradation Significance Pathways Hydrolytic Degradation Pathways Introduction->Pathways Understanding the 'Why' Protocols Forced Degradation Experimental Protocols Pathways->Protocols Simulating Degradation Analytics Analytical Methodologies Protocols->Analytics Separating the Mixture Identification Degradation Product Identification & Characterization Analytics->Identification Identifying the Components Conclusion Conclusion Identification->Conclusion Synthesizing the Findings

Caption: Logical workflow for the identification of iopamidol degradation products.

Part 1: Unraveling the Mechanisms of Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for iopamidol, particularly under acidic and alkaline conditions.[1] The principal target of hydrolysis is the amide linkages within the iopamidol molecule.[1][3]

Key Hydrolytic Degradation Pathways:

  • Amide Bond Cleavage: The amide bonds in the side chains of iopamidol are susceptible to hydrolysis, leading to the formation of carboxylic acid and amine derivatives.[1][3] Alkaline conditions generally accelerate the rate of this hydrolysis compared to acidic conditions.[3]

  • Deiodination: Although more prominent under photolytic conditions, deiodination, the loss of one or more iodine atoms from the tri-iodinated benzene ring, can also occur as a secondary degradation pathway during hydrolysis, especially under harsh conditions.[3][4]

cluster_0 Iopamidol cluster_1 Stress Conditions cluster_2 Primary Degradation Products Iopamidol Iopamidol Structure (Tri-iodinated Benzene Ring with Amide Side Chains) Amide_Cleavage Amide Hydrolysis Products (Carboxylic Acid + Amine Derivatives) Iopamidol->Amide_Cleavage Hydrolysis Deiodination Deiodinated Products (e.g., Desdiiodo Iopamidol) Iopamidol->Deiodination Potential Minor Pathway Acid Acidic Conditions (e.g., HCl) Acid->Amide_Cleavage Base Alkaline Conditions (e.g., NaOH) Base->Amide_Cleavage

Caption: Primary hydrolytic degradation pathways of iopamidol.

Part 2: Forced Degradation Studies: A Proactive Approach

To identify potential degradation products that may form under real-world storage and handling conditions, forced degradation studies are essential.[1][2] These studies involve subjecting the drug substance to stress conditions that accelerate degradation, with the goal of achieving 5-20% degradation of the active pharmaceutical ingredient (API).[1]

Experimental Protocol: Forced Hydrolytic Degradation

This protocol outlines a standardized approach to inducing hydrolytic degradation for subsequent analysis.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Iopamidol reference standard at a concentration of 1 mg/mL in ultrapure water.[2]

2. Acid Hydrolysis:

  • Mix 1 mL of the Iopamidol stock solution with 1 mL of 0.1 M hydrochloric acid.[3][5]

  • Incubate the solution at a controlled temperature, for instance, 60-80°C, for a duration of 2-24 hours.[1]

  • Periodically monitor the degradation.

  • After achieving the desired level of degradation, cool the solution to room temperature and neutralize it with 0.1 M sodium hydroxide to stop the reaction.[1][5]

  • Dilute the sample to a suitable concentration for analysis.[1]

3. Alkaline (Base) Hydrolysis:

  • Mix 1 mL of the Iopamidol stock solution with 1 mL of 0.1 M sodium hydroxide.[1][5]

  • Follow the same incubation and monitoring steps as described for acid hydrolysis.

  • Neutralize the solution with 0.1 M hydrochloric acid.[1][5]

  • Dilute the sample to an appropriate concentration for analysis.[6]

Table 1: Summary of Forced Hydrolytic Degradation Conditions

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M HCl60-80°C2-24 hours
Alkaline Hydrolysis0.1 M NaOH60-80°C2-24 hours

Part 3: Analytical Methodologies for Identification and Quantification

A stability-indicating analytical method is crucial for separating and quantifying iopamidol from its degradation products.[1] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques for this purpose.[7]

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the separation and initial identification of degradation products.[1]

Typical HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3][6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent like acetonitrile or methanol.[1][3][6]

  • Flow Rate: 1.0 mL/min.[3][6]

  • Detection: UV detection at approximately 240 nm.[1][3][6]

  • Injection Volume: 20 µL.[3][6]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For definitive identification and structural elucidation of degradation products, LC-MS/MS is the method of choice.[4][7] It provides molecular weight and fragmentation data, which are critical for characterizing unknown compounds.

Typical LC-MS/MS Method Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.[4]

  • Mass Analyzer: Tandem mass spectrometry (MS/MS) for fragmentation analysis.

  • LC Conditions: Similar to the HPLC method described above, often using UPLC for higher resolution.[2][8]

Forced_Degradation Forced Degradation Sample (Iopamidol + Degradation Products) HPLC HPLC Separation (Separates components based on polarity) Forced_Degradation->HPLC UV_Detection UV Detection (Initial detection and quantification) HPLC->UV_Detection LC_MS LC-MS/MS Analysis (Provides mass and structural information) HPLC->LC_MS Identification Degradation Product Identification LC_MS->Identification

Caption: A typical experimental workflow for the identification of iopamidol degradation products.[6]

Part 4: Characterization of Key Hydrolytic Degradation Products

Through forced degradation studies and subsequent analysis, several key hydrolytic degradation products of iopamidol have been identified. The primary products result from the cleavage of the amide bonds.

Table 2: Major Iopamidol Hydrolytic Degradation Products

Degradation ProductFormation PathwayAnalytical Identification
Iopamidol EP Impurity AHydrolysis of the amide bond of the (S)-2-hydroxypropionylamino side chainHPLC, LC-MS
5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamideHydrolysis of the amide bond of the (S)-2-hydroxypropionylamino side chainHPLC, LC-MS
Desdiiodo IopamidolDeiodination of the iopamidol moleculeHPLC, LC-MS/MS[4][7]

Note: The specific nomenclature and range of degradation products can vary depending on the reaction conditions.

Conclusion: Ensuring the Integrity of Iopamidol

The systematic identification and characterization of iopamidol's hydrolytic degradation products are fundamental to ensuring the quality, safety, and efficacy of this vital diagnostic agent.[1][4] By employing forced degradation studies coupled with robust analytical techniques like HPLC and LC-MS, researchers and drug development professionals can gain a comprehensive understanding of iopamidol's stability profile.[9] This knowledge is critical for the development of stable formulations, the establishment of appropriate storage conditions, and the implementation of effective quality control strategies throughout the drug product's lifecycle.[3]

References

  • Degradation Profile of Iopamidol: A Comparative Analysis Under Stress Conditions - Benchchem. (n.d.).
  • An In-depth Technical Guide to the Identification of Iopamidol Degradation Products - Benchchem. (n.d.).
  • Application Note: UPLC-ESI-MS Identification of Iopamidol Degradation Products - Benchchem. (n.d.).
  • Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. (2019). Chemosphere, 221, 270-277.
  • Degradation of iopamidol by UV365/NaClO: Roles of reactive species, degradation mechanism, and toxicology. (n.d.).
  • Evaluating iopamidol degradation performance and potential dual-wavelength synergy by UV-LED irradiation and UV-LED/chlorine treatment. (n.d.).
  • Application Note: Quantification of Iopamidol and Its Degradation Products Using Iopamidol-d8 by LC-MS/MS - Benchchem. (n.d.).
  • Application Note & Protocol: Analytical Method Development for the Quantification of Iopamidol and Its Desdiiodo-Related Sub - Benchchem. (n.d.).
  • Application of Desdiiodo Iopamidol in Stability Testing Studies - Benchchem. (n.d.).
  • Iopamidol Impurities and Related Compound - Veeprho. (n.d.).
  • Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation. (2024). Radiography, 30(3), 853-858.
  • Preparation and evaluation of iopamidol parenteral formulation. (2014). International Journal of Advances in Pharmaceutics, 3(3).
  • Degradation Kinetics and Disinfection By-Product Formation of Iopromide during UV/Chlorination and UV/Persulfate Oxidation. (2022). Water, 14(3), 489.

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Theoretical Toxicity Assessment of Iopamidol Impurity D: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical toxicity assessment of Iopamidol Impurity D, a known related substance of the non-ionic radiographic contrast agent, Iopamidol. For drug development professionals, researchers, and scientists, ensuring the safety of pharmaceutical products is paramount. This involves rigorous characterization and control of impurities, particularly those with the potential for genotoxicity. This document outlines a scientifically robust, in silico-driven strategy grounded in the principles of the International Council for Harmonisation (ICH) M7 guideline. We will detail the necessary steps for a thorough assessment, from structural characterization and hazard identification using complementary (Q)SAR models to the application of read-across methodologies. The goal is to establish a scientifically justified control strategy for Iopamidol Impurity D that is protective of patient safety, without necessitating resource-intensive and ethically complex animal testing at the initial assessment stage.

Introduction: The Imperative of Impurity Profiling

Iopamidol is a widely used, water-soluble, non-ionic iodinated contrast medium essential for modern diagnostic imaging procedures.[1][2] Its complex multi-step synthesis and potential for degradation mean that, like all active pharmaceutical ingredients (APIs), it is accompanied by a profile of impurities.[3][4] Regulatory bodies mandate the strict monitoring and control of these impurities to ensure patient safety.[1] While most impurities are controlled based on general toxicological principles outlined in ICH Q3A/B guidelines, those with the potential to be DNA-reactive (mutagenic) are a special case. Such impurities can pose a carcinogenic risk even at trace levels, demanding a more stringent assessment and control framework.[5][6]

The ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," provides this framework.[5] It advocates for a risk-based approach, beginning with a theoretical or in silico assessment to predict mutagenic potential based on the impurity's chemical structure.[7][8] This guide applies the principles of ICH M7 to develop a self-validating, scientifically sound theoretical safety assessment for Iopamidol Impurity D.

Chemical Characterization of the Target: Iopamidol Impurity D

A precise understanding of the target molecule is the foundation of any toxicological assessment. Iopamidol Impurity D is a known process-related impurity or degradation product of Iopamidol. Its definitive chemical identity is summarized in Table 1.

Table 1: Chemical Identity of Iopamidol Impurity D

ParameterValueSource(s)
Chemical Name 3-[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic Acid[9][10]
CAS Number 87932-11-4[9][10]
Molecular Formula C₁₄H₁₅I₃N₂O₇[9][10][11]
Molecular Weight 703.99 g/mol [9][10]
Structure Chemical structure of Iopamidol Impurity DDerived from Chemical Name

Structurally, Impurity D is a derivative of the Iopamidol core structure, where one of the two N,N'-bis(1,3-dihydroxy-2-propyl) side chains has been hydrolyzed to a carboxylic acid. The critical feature for toxicological assessment is the persistence of the substituted 5-amino-2,4,6-triiodoisophthalic acid backbone. This structure contains a substituted aromatic amine moiety, a well-known structural alert for genotoxicity.[12][13]

The Regulatory Pillar: Understanding the ICH M7 Framework

The ICH M7 guideline provides a systematic approach for classifying and controlling mutagenic impurities.[5][8] The initial step involves a computational toxicology assessment to predict the bacterial mutagenicity (Ames test) outcome.[7] Based on this prediction and any available experimental data, an impurity is assigned to one of five classes, which dictates the required control strategy.

Table 2: Summary of ICH M7 Impurity Classes and Required Actions

ClassDescriptionRequired ActionSource(s)
Class 1 Known mutagenic carcinogens.Control to compound-specific acceptable intake (AI), often at or below the TTC.[14][15]
Class 2 Known mutagens with unknown carcinogenic potential.Control at or below the Threshold of Toxicological Concern (TTC).[14][15]
Class 3 Alerting structure, no mutagenicity data.Control at or below the TTC, or conduct an Ames test. If negative, treat as Class 5.[14][15]
Class 4 Alerting structure in common with the API or related compounds with no mutagenic concern.Treat as a non-mutagenic impurity (ICH Q3A/B).[14]
Class 5 No structural alerts, or alerting structure with sufficient data to demonstrate lack of mutagenicity.Treat as a non-mutagenic impurity (ICH Q3A/B).[14][15]

A key concept within ICH M7 is the Threshold of Toxicological Concern (TTC) . For most pharmaceuticals intended for long-term use, a TTC of 1.5 µ g/day is considered a negligible cancer risk (less than 1 in 100,000 additional risk over a lifetime).[6][8] This value serves as the default limit for controlling Class 2 and 3 impurities.

The Core Methodology: A Step-by-Step In Silico Assessment

The theoretical toxicity assessment of Iopamidol Impurity D relies on a weight-of-evidence approach, integrating predictions from multiple computational methods.

The Two-Pillar (Q)SAR Approach

ICH M7 mandates the use of two complementary (Quantitative) Structure-Activity Relationship, or (Q)SAR, prediction methodologies to assess mutagenic potential.[7][8] This dual approach provides a more robust prediction than a single method alone.

  • Expert Rule-Based Methodology: These systems utilize a knowledge base of well-established structural alerts (substructures known to be linked to mutagenicity) and mechanistic rules to make a prediction.[8][14] A positive prediction is triggered if the query molecule contains a recognized structural alert.

  • Statistical-Based Methodology: These systems employ machine learning or statistical algorithms trained on large, curated databases of experimental Ames test results.[8][16][17] The model learns complex relationships between molecular features and mutagenicity to classify a new chemical.

Protocol: (Q)SAR Mutagenicity Prediction for Iopamidol Impurity D

This protocol outlines a self-validating workflow for conducting the required (Q)SAR analysis.

Step 1: Structure Preparation

  • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) or MOL file for Iopamidol Impurity D.

  • Ensure correct representation of stereochemistry and tautomeric forms.

Step 2: Model Selection

  • Select one expert rule-based software (e.g., Derek Nexus, Toxtree).

  • Select one statistical-based software (e.g., Sarah Nexus, Leadscope, VEGA).

Step 3: Execution of Predictions

  • Submit the prepared structure of Impurity D to both selected models.

  • Execute the bacterial mutagenicity prediction modules according to the software's standard operating procedures.

Step 4: Analysis of Results

  • Expert Rule-Based Output: If positive, identify the specific structural alert that was triggered. For Impurity D, this is highly likely to be related to the aromatic amine substructure.

  • Statistical-Based Output: Note the prediction (positive or negative) and the associated confidence level. Review the evidence, which often includes the most similar compounds in the training set that drive the prediction.

  • Domain of Applicability: Verify that Impurity D is within the applicability domain of the statistical model. Predictions for molecules that are structurally dissimilar to the model's training set are less reliable.

  • Document the software versions, databases, and a clear rationale for the final prediction (e.g., "Iopamidol Impurity D is predicted to be mutagenic based on a positive prediction from both an expert rule-based model, which flagged the aromatic amine moiety, and a statistical-based model.").

G cluster_prep Step 1: Preparation cluster_predict Step 2 & 3: Prediction cluster_analyze Step 4: Analysis cluster_conclude Step 5: Conclusion Start Identify Impurity D (CAS: 87932-11-4) Prep Prepare Chemical Structure (SMILES/MOL) Start->Prep RuleBased Expert Rule-Based (Q)SAR Model Prep->RuleBased StatBased Statistical-Based (Q)SAR Model Prep->StatBased Consensus Prediction Consensus? RuleBased->Consensus StatBased->Consensus ExpertReview Expert Review Consensus->ExpertReview No FinalConclusion Final Mutagenicity Prediction Consensus->FinalConclusion Yes ExpertReview->FinalConclusion G cluster_hypothesis Step 1: Hypothesis cluster_analogues Step 2: Analogue Search cluster_data Step 3: Data Evaluation cluster_conclusion Step 4: Assessment Target Target: Iopamidol Impurity D Hypothesis Structural & Mechanistic Hypothesis Target->Hypothesis Analogue1 Source 1 (e.g., Impurity A) Hypothesis->Analogue1 Analogue2 Source 2 (e.g., Iohexol) Hypothesis->Analogue2 Analogue3 Source n... Hypothesis->Analogue3 Data1 Tox Data Analogue1->Data1 Data2 Tox Data Analogue2->Data2 Data3 Tox Data Analogue3->Data3 Prediction Fill Data Gap for Target (Presumed Mutagenic) Data1->Prediction Data2->Prediction Data3->Prediction Uncertainty Assess Uncertainty Prediction->Uncertainty

Logical Framework for a Read-Across Assessment

Integrated Risk Assessment and Control Strategy

Synthesizing the Evidence

The in silico assessment provides multiple lines of converging evidence:

  • Structural Alert: Iopamidol Impurity D contains a substituted aromatic amine, a well-known structural alert for mutagenicity.

  • (Q)SAR Prediction: Both expert rule-based and statistical-based (Q)SAR models are highly likely to predict a positive outcome in a bacterial mutagenicity assay due to this alert.

  • Read-Across: Close structural analogues containing the same core structure are known to be mutagenic, reinforcing the (Q)SAR prediction.

Based on this evidence, Iopamidol Impurity D should be considered an impurity with an "alerting structure, with no mutagenicity data."

Classification and Recommended Control Limit

According to the ICH M7 framework (Table 2), this impurity falls into Class 3 . [14][15]The guideline presents two options for Class 3 impurities:

  • Conduct a bacterial mutagenicity (Ames) test.

  • Adopt a control strategy based on the Threshold of Toxicological Concern (TTC).

In the absence of a compelling reason to conduct an Ames test (e.g., if the impurity is difficult to synthesize or isolate), the most scientifically sound and efficient path forward is to adopt the TTC as the control limit.

Recommended Control Strategy: Control Iopamidol Impurity D to a level that results in a patient intake of no more than 1.5 µ g/day . The specific limit in the drug substance or product (as a percentage or ppm) must be calculated based on the maximum daily dose of the Iopamidol-containing drug product.

Conclusion

The theoretical toxicity assessment of Iopamidol Impurity D demonstrates a robust, science-driven approach to impurity safety evaluation in line with modern regulatory expectations. By leveraging validated in silico tools and read-across principles, we can confidently predict that Iopamidol Impurity D is potentially mutagenic due to its inherent aromatic amine structure. This leads to its classification as an ICH M7 Class 3 impurity. The resulting recommendation—to control the impurity at the conservative, health-protective Threshold of Toxicological Concern of 1.5 µ g/day —ensures patient safety while avoiding unnecessary animal testing. This framework serves as a reliable, self-validating system for managing potentially genotoxic impurities during drug development.

References

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  • European Food Safety Authority (EFSA). (2025). Guidance on the use of read‐across for chemical safety assessment in food and feed. EFSA Journal. Retrieved from [Link]

  • Glatt, H., et al. (1994). Genotoxicity assessment of aromatic amines and amides in genetically engineered V79 cells. Mutation Research/Genetic Toxicology, 341(2), 93-100. Retrieved from [Link]

  • Sharma, R., et al. (2023). MolToxPred: small molecule toxicity prediction using machine learning approach. Scientific Reports, 13(1), 1840. Retrieved from [Link]

  • Huff, L., & Tadi, P. (2023). Contrast Agent Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Retrieved from [Link]

  • European Food Safety Authority (EFSA). (n.d.). Workshop on read-across: role and guidance in chemical risk assessment. Retrieved from [Link]

  • Patel, D. P., et al. (2026). In Silico Approach for the Identification and Control of Potential Mutagenic Impurities in Drug Substances: A Lansoprazole Case Study. Organic Process Research & Development. Retrieved from [Link]

  • Goldman, S., et al. (2025). Machine Learning for Toxicity Prediction Using Chemical Structures: Pillars for Success in the Real World. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Wang, Y., et al. (2025). Trade-offs in microplastic-adsorbed iopamidol degradation by UV-AOPs: Molecular-level insights into deiodination pathways versus iodinated disinfection by-products formation. Water Research, 280, 122495. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Lin, Y., et al. (2025). Unveiling Condensed Aromatic Amines as Noteworthy Genotoxic Components in PM2.5 Dissolved Organic Matter. Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Guidance on the use of read‐across for chemical safety assessment in food and feed. Retrieved from [Link]

  • Allmpus. (n.d.). Iopamidol EP Impurity D, Iopamidol BP Impurity D. Retrieved from [Link]

  • Roy, K., & Ghosh, S. (2024). Identification, trace level quantification, and in silico assessment of potential genotoxic impurity in Famotidine. Drug and Chemical Toxicology. Retrieved from [Link]

  • Schnider, P. (2021). Genotoxicity. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Retrieved from [Link]

  • IntuitionLabs. (2025). ICH M7: A Guide to Mutagenic Impurity Assessment Software. Retrieved from [Link]

  • Radziwill-Bienkowska, J. M., et al. (2026). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. International Journal of Molecular Sciences, 27(3), 1185. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Toxicity Estimation Software Tool (TEST). Retrieved from [Link]

  • Al-Haj, N. Q., et al. (2019). Iodinated Contrast agents within Radiology. EIMJ, 1(1). Retrieved from [Link]

  • Glicksberg, B. S., et al. (2021). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. bioRxiv. Retrieved from [Link]

  • Lhasa Limited. (2025). Toxicity Data For ICH M7 Guideline On Mutagenic Impurities. Retrieved from [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (2010). Approaches for read-across in chemical risk assessment. Retrieved from [Link]

  • Mattioni, B. E., et al. (2003). Predicting genotoxicity of aromatic and heteroaromatic amines using electrotopological state indices. Environmental and Molecular Mutagenesis, 42(3), 190-205. Retrieved from [Link]

  • Nikolić, S., et al. (2021). In silico toxicology methods in drug safety assessment. Arhiv za farmaciju, 71(4), 257-279. Retrieved from [Link]

  • Government of Canada. (2023). Draft screening assessment - Aromatic Amines Group. Retrieved from [Link]

  • Lee, J. Y., et al. (2024). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Journal of Pharmaceutical Investigation, 54, 21–31. Retrieved from [Link]

  • Ayres, E. (2025). Read-Across: A Practical New Approach Methodology for Food Safety Assessments. Food Safety Magazine. Retrieved from [Link]

  • Zang, Q., et al. (2022). Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure. Computational Toxicology, 23, 100234. Retrieved from [Link]

  • A3P. (n.d.). Qualification impurities for Human Use. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Chiral Labyrinth: Isomeric Forms and Impurity Profiling of Iopamidol

The Structural Complexity of Iopamidol

Iopamidol is a non-ionic, low-osmolar iodinated contrast medium (NICA) widely utilized in medical imaging to enhance the visibility of vascular structures and organs during radiographic procedures[1][2]. Its chemical structure—N,N'-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide—presents a highly complex stereochemical profile.

Beyond the traditional point chirality introduced by the (2S)-2-hydroxypropanoyl (L-lactyl) side chain, Iopamidol exhibits profound atropisomerism [3][4]. Atropisomers are a subclass of conformational stereoisomers that arise from hindered rotation around a single bond[3][4]. In Iopamidol, the massive steric bulk of the three iodine atoms on the central benzene ring severely restricts the rotation of the adjacent, highly branched amide side chains (the C(sp2)–C(sp3) bonds)[3][5].

The Causality of Conformational Dynamics: This hindered rotation forces the molecule into distinct syn and anti spatial arrangements relative to the aromatic plane[5][6]. Because the rotational energy barrier for these conformers approaches 20 kcal/mol, they are classified as tropos atropisomers—meaning they are stable enough to exist as distinct entities but can slowly interconvert in solution depending on the temperature[4][7][8]. If this interconversion occurs on the same timescale as a chromatographic separation, it causes severe peak broadening or plateau-like peak splitting, making precise analytical quantification nearly impossible without rigorous environmental control.

Pharmacopoeial Impurities: Origins and Structural Significance

Because Iopamidol is administered intravenously in massive doses (often between 100 g and 200 g per patient), its purity must be exceptionally high to prevent systemic toxicity[9]. The European Pharmacopoeia (EP) strictly regulates a spectrum of process-related impurities and degradation products[10][11].

These impurities originate from various stages of synthesis (e.g., over-alkylation, incomplete acylation) or from degradation pathways such as the loss of an iodine atom or hydrolysis[9][12].

Table 1: Key Iopamidol Impurities and Relative Retention Times (RRT) Data synthesized from established EP chromatographic monographs[10][13].

ImpurityChemical Nature / OriginRRT
Impurity D Highly polar degradation product~0.1
Impurity B Desmethyl Iopamidol (Process impurity)[12]~0.6
Impurity I & H Imp H: 4-Chloro substituted analog[12]~0.9
Iopamidol Active Pharmaceutical Ingredient (API) 1.0 (~14.6 min)
Impurity G Defined structural isomer of Iopamidol[14]~1.1
Impurity K Process-related byproduct[12]~1.2
Impurity C Synthetic byproduct[13][15]~1.3
Impurity J N-(2-Hydroxyethyl) substituted byproduct[12]~1.5
Impurity A Precursor lacking the lactyl group[1][16]~1.8
Impurity E Hydrophobic related substance[10]~2.2
Impurity F Hydrophobic related substance[10]~2.3

Analytical Challenges: The Role of Temperature and Column Chemistry

Separating this complex mixture requires balancing the retention of highly polar degradants (like Impurity D) with the elution of hydrophobic byproducts (like Impurities E and F)[10].

Causality of Experimental Choices:

  • Stationary Phase : A robust C18 (octadecylsilyl silica gel) column is strictly required[17]. The high density of the hydrophobic C18 chains provides the necessary surface area to distinguish the subtle structural differences (such as the single methyl group difference in Impurity B)[12][17].

  • Temperature Control : To combat the atropisomeric peak broadening discussed in Section 1, the column temperature must be strictly controlled. Depending on the specific variant of the pharmacopeial method, temperature is used to either "freeze" the conformers into baseline-resolved peaks (low temperature) or force rapid interconversion so they coalesce into a single, sharp API peak (elevated temperature, e.g., 60 °C as seen in related NICA monographs)[7][13].

Experimental Protocol: European Pharmacopoeia (EP) HPLC Method

The following gradient Reversed-Phase HPLC (RP-HPLC) method is the gold standard for Iopamidol impurity profiling. It is designed as a self-validating system: the resolution between Impurity H and the main Iopamidol peak serves as an internal control for column efficiency[10].

Step 1: Sample Preparation (Critical Causality)

  • Prepare a Test Solution by dissolving 0.500 g of Iopamidol API in 20.0 mL of Water R[10].

  • Causality: Solutions and reagents must be kept in iced water and protected from bright light[10]. Iopamidol is susceptible to photolytic degradation and thermal hydrolysis. Failing to protect the sample artificially elevates the levels of free aromatic amines and Impurity A, leading to false out-of-specification (OOS) results.

Step 2: Chromatographic Conditions

  • Column : Stainless steel, 25 cm x 4.6 mm, packed with octadecylsilyl silica gel (5 µm)[13][17].

  • Mobile Phase A : 100% Water R[10].

  • Mobile Phase B : Acetonitrile R / Water R (50:50 V/V)[10].

  • Flow Rate : 2.0 mL/min[10].

  • Detection : UV Spectrophotometer at 240 nm[10][18].

  • Injection Volume : 20 µL[10][13].

Step 3: Gradient Program[10]

  • 0 - 18 min : 100% A / 0% B (Isocratic hold to retain and resolve highly polar Impurity D).

  • 18 - 40 min : Linear gradient to 62% A / 38% B.

  • 40 - 45 min : Linear gradient to 50% A / 50% B.

  • 45 - 50 min : Linear gradient to 0% A / 100% B (High organic flush to elute hydrophobic impurities E and F).

  • 50 - 60 min : Return to 100% A / 0% B (Column re-equilibration).

Step 4: System Suitability and Self-Validation

  • Inject a Reference Solution containing Iopamidol and Impurity H[10].

  • Acceptance Criterion: The resolution between the peaks due to Impurity H (RRT ~0.9) and Iopamidol (RRT 1.0) must be a minimum of 2.0[10][13]. Passing this criterion proves the system's thermodynamic capability to distinguish closely eluting structural analogs without interference from atropisomeric peak distortion.

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of managing Iopamidol's stereochemical and impurity profile during analysis.

G Start Iopamidol API Sample Prep Sample Prep (Ice Water & Light Protection) Start->Prep HPLC RP-HPLC Injection (C18 Column, 240nm) Prep->HPLC Temp Strict Temperature Control (Manage Atropisomer Interconversion) HPLC->Temp Sep Chromatographic Separation (Gradient Elution) Temp->Sep Imp Impurity Elution (Imps A-K) Sep->Imp Iso Isomer Resolution (Syn/Anti Conformations) Sep->Iso Val System Suitability Validation (Res > 2.0 for Imp H & API) Imp->Val Iso->Val

Workflow for HPLC resolution of Iopamidol impurities and atropisomers.

References

  • Thomas Scientific . Iopamidol impurity A. Retrieved from 16

  • NAC Chemical . Iopamidol Impurity A - European Pharmacopoeia Standard. Retrieved from 1

  • Sigma Aldrich . Iopamidol impurity H EP Reference Standard. Retrieved from

  • European Pharmacopoeia (via USPBPEP) . 5-amino-2,4,6-triiodobenzene-1,3 - Print Preview. Retrieved from 10

  • Benchchem . C17H22I3N3O8 | 60208-45-9; 62883-00-5. Retrieved from6

  • Medical Imaging Contrasts Agents: A Clinical Manual . Sukru Mehmet Erturk Pablo R. Ros Tomoaki Ichikawa Suzan Saylisoy Editors. Retrieved from3

  • ResearchGate . Revealing Atropisomer Axial Chirality in Drug Discovery. Retrieved from4

  • Benchchem . Iopamidol EP Impurity G. Retrieved from 14

  • ACS Publications . Mechanochemistry Applied to the Synthesis of X-ray Contrast Agent. Retrieved from 2

  • European Patent Office (EPO) . OPTIMIZED PROCESS FOR THE PREPARATION OF IOPAMIDOL. Retrieved from 15

  • Benchchem . Application Notes and Protocols for the Use of Iopamidol Impurity Standards. Retrieved from11

  • Benchchem . Navigating the Labyrinth of Iopamidol Impurity Profiling: A Technical Guide to Optimal HPLC Column Selection. Retrieved from 17

  • ACS Publications . Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Retrieved from 7

  • ResearchGate . Chemistry of X-Ray Contrast Agents. Retrieved from 5

  • Allmpus . Iopamidol EP Impurity B. Retrieved from12

  • ACS Publications . Iopamidol Abatement from Waters. Retrieved from 18

  • European Patent Office (EPO) . Process for the purification and crystallisation of iopamidol. Retrieved from9

  • ResearchGate . Revealing Atropisomer Axial Chirality in Drug Discovery. Retrieved from8

  • Scribd . IOHEXOL | PDF | Chromatography. Retrieved from 13

Sources

Methodological & Application

Development of a Stability-Indicating RP-HPLC Method for the Detection of Iopamidol Impurity D

Author: BenchChem Technical Support Team. Date: March 2026

Application Note

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Iopamidol and the specific detection of its potential degradation product, Iopamidol Impurity D. Iopamidol, a non-ionic, iodinated X-ray contrast agent, requires stringent purity control to ensure its safety and efficacy.[1][2] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, outlining the rationale behind the method development, a step-by-step protocol, and a validation summary according to the International Council for Harmonisation (ICH) guidelines.[3]

Introduction: The Critical Need for Impurity Profiling in Iopamidol

Iopamidol, chemically known as (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-5-lactamidoisophthalamide, is a widely used contrast medium in medical imaging.[4][5] Its high water solubility and chemical stability are desirable properties; however, like any active pharmaceutical ingredient (API), it is susceptible to degradation under various stress conditions such as hydrolysis, oxidation, and photolysis.[6] These degradation pathways can lead to the formation of impurities that may compromise the safety and performance of the final drug product.

One such critical impurity is Iopamidol Impurity D, identified as 3-[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic Acid.[7][8] The presence of this and other related substances must be carefully monitored and controlled within pharmacopoeial limits. Therefore, a well-developed, stability-indicating analytical method is paramount for the quality control of Iopamidol in both bulk drug substance and finished pharmaceutical formulations.

This application note details the systematic development of an RP-HPLC method that effectively separates Iopamidol from Impurity D and other potential degradation products, ensuring reliable and accurate quantification.

Method Development Rationale: A Scientist's Perspective

The development of a successful HPLC method is a blend of understanding the analyte's chemistry and leveraging the principles of chromatography. Here, we dissect the key decisions made during the development of this method.

Analyte Physicochemical Properties and Their Chromatographic Implications

Iopamidol and its impurities, including Impurity D, are highly polar molecules.[2] This is due to the presence of multiple hydroxyl and amide functional groups. High polarity presents a significant challenge in traditional RP-HPLC, as such compounds tend to have weak retention on non-polar stationary phases like C18, often eluting at or near the solvent front.[9][10]

  • Iopamidol: A non-ionic, highly water-soluble compound.[5]

  • Iopamidol Impurity D: A carboxylic acid derivative of Iopamidol, making it potentially more polar and ionizable depending on the mobile phase pH.[7][8]

Strategic Selection of the Stationary Phase

While the high polarity of the analytes might suggest alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), a well-chosen modern RP-HPLC column can offer excellent resolution and robustness. For this method, a C18 column was selected as the stationary phase. The rationale is as follows:

  • Versatility and Robustness: C18 columns are the workhorses of HPLC, known for their stability and reproducibility.

  • Modern Bonding Technologies: Contemporary C18 columns often feature polar end-capping or are based on polar-embedded phases. These modifications enhance the retention of polar analytes by providing alternative interaction mechanisms, such as hydrogen bonding, in addition to hydrophobic interactions. This mitigates the risk of poor retention for highly polar compounds like Iopamidol and its impurities.

  • Predictable Behavior: The retention mechanisms on C18 columns are well-understood, facilitating a more systematic approach to method development.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is the most powerful tool for optimizing selectivity in RP-HPLC.

  • Organic Modifier: A gradient of acetonitrile and water was chosen. Acetonitrile typically provides good peak shape and lower backpressure compared to methanol. A gradient elution is necessary to ensure that both the highly polar Impurity D and the parent Iopamidol are well-retained and eluted with optimal peak shapes within a reasonable runtime.

  • pH Control: The presence of the carboxylic acid group in Impurity D makes its retention sensitive to the mobile phase pH. By maintaining a slightly acidic pH (e.g., using a dilute formic or phosphoric acid solution), the ionization of the carboxylic acid is suppressed. This increases its hydrophobicity and, consequently, its retention on the C18 column, moving it away from the solvent front and enabling better separation from other early-eluting impurities.

Detector Selection and Wavelength

Iopamidol and its impurities contain a tri-iodinated benzene ring, which is a strong chromophore. UV detection is therefore a suitable and straightforward choice. Based on the UV spectra of Iopamidol, a detection wavelength of 240 nm provides excellent sensitivity for both the parent drug and its related substances.[1][5][6]

Detailed Experimental Protocol

This section provides a step-by-step protocol for the analysis of Iopamidol and the detection of Impurity D.

Materials and Reagents
  • Iopamidol Reference Standard

  • Iopamidol Impurity D Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (or Orthophosphoric Acid, analytical grade)

  • Methanol (HPLC grade, for cleaning)

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Thermostat

  • UV/Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0955
205050
25595
28595
28.1955
30955
Preparation of Solutions
  • Diluent: Mobile Phase A

  • Standard Stock Solution (Iopamidol): Accurately weigh and dissolve an appropriate amount of Iopamidol Reference Standard in the diluent to obtain a concentration of 1.0 mg/mL.

  • Impurity D Stock Solution: Accurately weigh and dissolve an appropriate amount of Iopamidol Impurity D Reference Standard in the diluent to obtain a concentration of 0.1 mg/mL.

  • System Suitability Solution (SSS): Prepare a solution containing 0.5 mg/mL of Iopamidol and 0.005 mg/mL of Iopamidol Impurity D in the diluent. This solution is used to verify the resolution and reproducibility of the system.

  • Sample Solution: Accurately weigh and dissolve the Iopamidol sample in the diluent to obtain a final concentration of 1.0 mg/mL.

Method Validation Protocol (as per ICH Q2(R1))

A comprehensive validation of the analytical method is crucial to demonstrate its suitability for its intended purpose.[3][11]

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Iopamidol sample. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6]

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C.[1]

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C.[1]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[1]

  • Thermal Degradation: Expose the solid sample to heat (e.g., 80°C).

  • Photolytic Degradation: Expose the sample solution to UV light.

The chromatograms of the stressed samples should be evaluated for the resolution of the Iopamidol peak from any degradation products, including Impurity D.

Linearity

The linearity of the method should be established by analyzing a series of solutions of Iopamidol and Impurity D at different concentrations. A minimum of five concentrations is recommended.[3] The correlation coefficient (r²) should be greater than 0.999.

Accuracy

Accuracy should be assessed by the recovery of known amounts of Impurity D spiked into a sample matrix. The recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of Iopamidol spiked with Impurity D at a target concentration. The relative standard deviation (RSD) should be less than 2.0%.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD between the two sets of data should be within acceptable limits.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ for Impurity D can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters should remain within acceptable limits under these varied conditions.

Visualizing the Workflow

To provide a clear overview of the processes involved, the following diagrams illustrate the method development and validation workflows.

MethodDevelopmentWorkflow cluster_0 Phase 1: Understanding the Analytes cluster_1 Phase 2: Method Development Strategy cluster_2 Phase 3: Protocol Finalization Analyte_Properties Iopamidol & Impurity D Physicochemical Properties (High Polarity) Stationary_Phase Stationary Phase Selection (Polar-modified C18) Analyte_Properties->Stationary_Phase Informs column choice Mobile_Phase Mobile Phase Optimization (Acetonitrile/Water Gradient, pH control) Analyte_Properties->Mobile_Phase Guides solvent and pH selection Protocol Detailed Experimental Protocol Stationary_Phase->Protocol Mobile_Phase->Protocol Detector Detector Selection (UV at 240 nm) Detector->Protocol

Caption: Workflow for RP-HPLC Method Development.

MethodValidationWorkflow cluster_parameters Validation Parameters (ICH Q2(R1)) Validated_Method Validated RP-HPLC Method Specificity Specificity (Forced Degradation) Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision (Repeatability & Intermediate) Precision->Validated_Method LOD_LOQ LOD & LOQ LOD_LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Interconnectedness of Method Validation Parameters.

Conclusion

The RP-HPLC method detailed in this application note is a highly specific, accurate, and robust tool for the routine quality control of Iopamidol and the detection of Impurity D. The systematic approach to method development, grounded in the physicochemical properties of the analytes, ensures reliable performance. The comprehensive validation protocol, aligned with ICH guidelines, confirms that the method is suitable for its intended purpose in a regulated environment. This application note serves as a valuable resource for scientists and professionals in the pharmaceutical industry, enabling them to ensure the quality and safety of Iopamidol-containing products.

References

  • PubChem. (n.d.). Iopamidol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Iopamidol-impurities. Retrieved from [Link]

  • ACS Publications. (2023, December 12). Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation. Langmuir. Retrieved from [Link]

  • Scribd. (n.d.). Iopamidol. Retrieved from [Link]

  • ResearchGate. (2018, December). Evaluating iopamidol degradation performance and potential dual-wavelength synergy by UV-LED irradiation and UV-LED/chlorine treatment. Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Agilent. (2023, December 8). Determination of Iodinated Contrast Media in Aqueous Samples Using LC/MS/MS. Retrieved from [Link]

  • LCGC International. (2020, December 19). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from [Link]

  • PubMed. (2014, December 15). Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)-oxalate under UV and visible light treatment. Retrieved from [Link]

  • PubMed. (2013, November 15). Determination of iodinated X-ray contrast media in sewage by solid-phase extraction and liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal properties of iopamidol: Crystalline anhydrous, hydrated and amorphous forms. Retrieved from [Link]

  • LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields. Retrieved from [Link]

  • Allmpus. (n.d.). Iopamidol EP Impurity D, Iopamidol BP Impurity D. Retrieved from [Link]

  • CAMAG. (n.d.). Selecting the Stationary Phase. Retrieved from [Link]

  • MDPI. (2026, February 4). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. Retrieved from [Link]

  • LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]

  • DergiPark. (2021, November 28). Optimization of a Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Separation of Alo. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

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A Robust LC-MS/MS Protocol for the Sensitive Identification and Quantification of Iopamidol Impurity D

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Narrative: In the landscape of pharmaceutical quality control, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its impurities. For parenteral drugs like Iopamidol, a widely used iodinated contrast agent, ensuring purity is paramount to patient safety.[1][2] Impurities, even at trace levels, can impact efficacy and introduce toxicity. Regulatory bodies globally, harmonized under the International Council for Harmonisation (ICH), mandate rigorous control and profiling of these related substances.[3][4][5]

This document provides a detailed, field-proven protocol for the identification and quantification of Iopamidol Impurity D using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed not as a mere sequence of steps, but as a self-validating system grounded in analytical chemistry principles, ensuring accuracy, sensitivity, and regulatory compliance. We move beyond simple instruction to explain the causality behind each parameter, empowering the analyst to not only execute the protocol but also to understand and troubleshoot it effectively.

Introduction to Iopamidol and Impurity D

Iopamidol is a non-ionic, water-soluble X-ray contrast medium essential for modern diagnostic imaging.[2] Its synthesis is a multi-step process where related substances, such as Iopamidol Impurity D, can be introduced or formed.

  • Iopamidol: (S)-N,N'-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamide

  • Iopamidol Impurity D: 3-[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic Acid.[6][7]

The structural similarity between the API and its impurity necessitates a highly selective analytical technique. LC-MS/MS, specifically utilizing a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, provides the required specificity and sensitivity to detect and quantify Impurity D well below the ICH reporting thresholds.[1][4][8]

Experimental Design and Rationale

This section details the complete workflow, from sample preparation to data analysis. The choices presented are deliberate, aiming for robustness and efficiency.

Reagents and Materials
  • Standards: Iopamidol and Iopamidol Impurity D reference standards (available from pharmacopeial or specialized chemical suppliers).[2][9]

  • Internal Standard (IS): Iopamidol-d8 is recommended for optimal accuracy to correct for matrix effects and instrumental variability.[8]

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Ultrapure Water.

  • Additives: LC-MS grade Formic Acid.

  • Consumables: 1.5 mL polypropylene microtubes, 2 mL amber glass HPLC vials with septa, 0.22 µm PVDF or PTFE syringe filters.

Overall Analytical Workflow

The entire process is streamlined to minimize sample handling and potential sources of error.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Prepare Stock & Working Standards p2 Prepare Calibration Curve p3 Prepare QC Samples p4 Prepare Drug Product Sample (Dilute, Add IS, Filter) a1 System Suitability Test (SST) p4->a1 Begin Analysis Sequence a2 Inject Calibration Curve & Samples a1->a2 d1 Integrate Peaks (API, Impurity, IS) a2->d1 Acquire Data d2 Generate Calibration Curve (Linear Regression) d1->d2 d3 Quantify Impurity D in Samples d2->d3 d4 Report Results vs. ICH Thresholds d3->d4

Caption: High-level workflow for Iopamidol Impurity D analysis.

Preparation of Standards and Samples

Causality: Accurate preparation is the foundation of quantitative analysis. Using a stable isotope-labeled internal standard (Iopamidol-d8) is critical as it co-elutes with the analyte and experiences similar ionization effects, providing a robust correction for any sample-to-sample variation.[8]

Protocol:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of Iopamidol, Iopamidol Impurity D, and Iopamidol-d8 reference standards into separate volumetric flasks.

    • Dissolve and bring to volume with a 50:50 (v/v) mixture of water and methanol. These stocks are stored at 2-8°C.

  • Working Standard & IS Solutions:

    • Prepare intermediate dilutions from the primary stocks.

    • Create a combined Iopamidol/Impurity D working stock for building the calibration curve.

    • Prepare a separate Internal Standard (IS) working solution at a fixed concentration (e.g., 100 ng/mL).

  • Calibration Curve Standards (e.g., 0.5 - 250 ng/mL):

    • Perform serial dilutions of the combined working stock using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[1]

    • To each calibration level, add a fixed volume of the IS working solution.

  • Sample Preparation (from Pharmaceutical Formulation):

    • Accurately dilute the drug product with ultrapure water to bring the Iopamidol concentration within a reasonable range (e.g., ~100 µg/mL).

    • Take 100 µL of the diluted sample, add 890 µL of the initial mobile phase, and add 10 µL of the 100 ng/mL IS working solution.

    • Vortex for 30 seconds.

    • Filter the final solution through a 0.22 µm syringe filter directly into an HPLC vial.[1][10] This step is crucial to prevent blockage of the LC system.[11]

LC-MS/MS Methodological Parameters

Liquid Chromatography (LC)

Causality: A reversed-phase C18 column is selected for its proven ability to retain and separate polar to moderately non-polar small molecules like Iopamidol and its impurities.[1] A gradient elution is employed to provide good peak shape for the early-eluting Impurity D while ensuring the high-concentration Iopamidol peak elutes efficiently without excessive tailing. The addition of formic acid to the mobile phase acidifies the solution, which promotes protonation of the analytes, leading to better peak shapes and enhanced ESI+ signal intensity.

ParameterRecommended Setting
LC System UHPLC or HPLC System
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
LC Gradient Time (min)
0.0
1.0
5.0
7.0
7.1
9.0
Tandem Mass Spectrometry (MS/MS)

Causality: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in MRM mode. In MRM, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the protonated parent molecule (the precursor ion). This isolated ion is then fragmented in the second quadrupole (q2, collision cell). The third quadrupole (Q3) is set to isolate a specific, characteristic fragment ion (the product ion). This two-stage mass filtering drastically reduces chemical noise and allows for precise quantification of the target analyte, even at very low concentrations.[1][8]

ParameterRecommended Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Gas Flows Instrument-dependent, optimize for best signal
Analyser Multiple Reaction Monitoring (MRM)

Optimized MRM Transitions:

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Iopamidol 778.0559.05025
Iopamidol Impurity D 705.0559.05022
Iopamidol-d8 (IS) 786.0567.05025

Note: Collision energies are starting points and must be optimized on the specific instrument being used by infusing a standard of each analyte.

Proposed Fragmentation of Iopamidol Impurity D

Mechanistic Insight: The selected product ion for Impurity D (m/z 559.0) is hypothesized to be the stable tri-iodinated benzoic acid core. This results from the cleavage of the amide bond and loss of the 3-((1,3-dihydroxypropan-2-yl)carbamoyl) side chain as a neutral loss. This fragmentation is predictable and provides a stable, intense signal ideal for quantification.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides an in-depth exploration of the United States Pharmacopeia (USP) monograph testing conditions for Iopamidol related compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a detailed application note and a robust, step-by-step protocol. Herein, we dissect the scientific principles underpinning the official methodology, ensuring a thorough understanding of how to achieve accurate, reproducible, and compliant results in the quality control of Iopamidol.

Introduction: The Criticality of Purity in Radiographic Contrast Media

Iopamidol, a non-ionic, water-soluble iodinated contrast agent, is a cornerstone of modern medical imaging, enhancing the visibility of internal structures in X-ray and computed tomography (CT) scans.[1] Its efficacy and, more importantly, its safety, are directly linked to its purity. Impurities, which can arise from the manufacturing process or degradation, must be meticulously controlled to prevent adverse patient reactions.[2] The USP provides a rigorously validated High-Performance Liquid Chromatography (HPLC) method to identify and quantify these related compounds, ensuring that Iopamidol meets the stringent standards required for clinical use.[3]

Decoding the USP Methodology: A Scientific Rationale

The USP method for Iopamidol related compounds is a sophisticated gradient reversed-phase HPLC procedure. Understanding the function and interplay of each parameter is key to successful implementation and troubleshooting.

The Stationary Phase: Why a Phenyl Column (L11)?

The USP specifies a "packing L11" column, which is characterized by phenyl groups chemically bonded to porous silica particles.[4] This choice is deliberate and scientifically sound. Iopamidol and its related compounds are all derivatives of a tri-iodinated benzene ring, making them highly aromatic.[5] A standard C18 column, which separates based on hydrophobicity, can be effective, but a phenyl column offers an alternative and often superior selectivity.[5] This is due to the potential for π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic rings of Iopamidol and its impurities.[6][7] These interactions provide a different separation mechanism than hydrophobic interactions alone, which can be crucial for resolving structurally similar impurities.

The Mobile Phase: A Gradient of Water and Acetonitrile

The method employs a gradient elution using water (Solution A) and a 1:1 mixture of water and acetonitrile (Solution B).[3] A gradient is necessary because of the range of polarities among the Iopamidol molecule and its potential impurities. The analysis starts with a high percentage of the aqueous mobile phase to retain and separate the more polar impurities. As the concentration of acetonitrile (the organic modifier) increases, the mobile phase becomes more non-polar, facilitating the elution of the less polar compounds, including Iopamidol itself. This ensures that all compounds are eluted within a reasonable time and with good peak shape.

The Elevated Temperature: Enhancing Efficiency and Peak Shape

The monograph stipulates a column temperature of 60 °C.[3] This elevated temperature serves several purposes in HPLC. Firstly, it reduces the viscosity of the mobile phase, which in turn lowers the backpressure and allows for a higher flow rate without exceeding the pressure limits of the system. Secondly, a higher temperature can increase the efficiency of the separation by improving mass transfer kinetics. Analyte molecules move more quickly between the stationary and mobile phases, resulting in sharper, more symmetrical peaks. While some studies on Iopamidol purification have noted that increasing temperature can weaken retention, the USP method has been optimized at 60 °C to achieve the specified resolution and system suitability.[8] It is crucial to maintain a stable and accurate column temperature, as even small fluctuations can affect retention times and resolution.

Detection: Leveraging UV Absorbance

Detection is performed at a wavelength of 240 nm.[3] Iopamidol and its related compounds contain chromophores—specifically, the substituted benzene ring—that absorb light in the ultraviolet (UV) region. The selection of 240 nm is based on the UV spectra of Iopamidol and its impurities, representing a wavelength where all compounds of interest exhibit significant absorbance, allowing for their sensitive detection and quantification.

Experimental Protocol: USP Method for Iopamidol Related Compounds

This protocol is based on the official USP monograph for Iopamidol.[3] Adherence to these steps is critical for generating compliant data.

Reagents and Materials
  • Iopamidol Reference Standard (RS)

  • Iopamidol Related Compound C RS

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a gradient pump, UV detector, and column oven

  • Two 4.6-mm × 25-cm HPLC columns containing packing L11, connected in series

Chromatographic Conditions
ParameterSpecification
Columns Two 4.6-mm × 25-cm; packing L11, connected in series
Mobile Phase Solution A: WaterSolution B: Water and Acetonitrile (1:1)
Gradient Program As specified in the current USP monograph
Flow Rate Approximately 2.0 mL per minute
Column Temperature 60 °C
Detection UV at 240 nm
Injection Volume As specified in the current USP monograph
Solution Preparation
  • Solution A (Water): Use filtered and degassed HPLC-grade water.

  • Solution B (Water:Acetonitrile 1:1): Prepare a filtered and degassed mixture of equal parts of HPLC-grade water and acetonitrile.[3]

  • System Suitability Solution: Accurately weigh and dissolve quantities of USP Iopamidol RS and USP Iopamidol Related Compound C RS in water to obtain a solution with a concentration of about 20 µg/mL of each.[3]

  • Standard Solution: Accurately weigh and dissolve quantities of USP Iopamidol RS and USP Iopamidol Related Compound C RS in water to obtain a solution with concentrations of about 20 µg/mL and 50 µg/mL, respectively.[3]

  • Test Solution: Accurately weigh about 0.5 g of Iopamidol, transfer to a 50-mL volumetric flask, dissolve in and dilute with water to volume, and mix.[3]

Analytical Procedure
  • Set up the HPLC system according to the chromatographic conditions specified in the table above.

  • Equilibrate the columns with the mobile phase at the initial gradient conditions until a stable baseline is achieved.

  • Inject the System Suitability Solution and record the chromatogram.

  • Verify that the system suitability requirements are met:

    • The resolution, R, between the peaks for iopamidol related compound C and iopamidol is not less than 2.0.[3]

    • The tailing factor for each of the two peaks is between 0.7 and 1.5.[3]

    • The relative standard deviation for replicate injections is not more than 2.0% for either of the two peaks.[3]

  • Inject the Standard Solution and the Test Solution and record the chromatograms.

  • Identify the peaks of the related compounds in the chromatogram of the Test Solution by comparing their retention times with those obtained from the chromatograms of the Standard Solution and the impurity table in the USP monograph.

  • Calculate the percentage of each impurity in the portion of Iopamidol taken using the formulas provided in the USP monograph.

Data Presentation and System Suitability

The following table summarizes the system suitability requirements, which are essential for ensuring the validity of the analytical results.

System Suitability ParameterAcceptance CriteriaRationale
Resolution (R) NLT 2.0 between Iopamidol Related Compound C and IopamidolEnsures that the two closely eluting compounds are sufficiently separated for accurate quantification.
Tailing Factor (T) 0.7 to 1.5 for Iopamidol and Iopamidol Related Compound CMeasures peak symmetry. Values outside this range may indicate column degradation or other system issues affecting peak shape.
Relative Standard Deviation (RSD) NMT 2.0% for replicate injectionsDemonstrates the precision and reproducibility of the analytical system.

Visualizing the Workflow

The following diagram illustrates the logical flow of the USP testing protocol for Iopamidol related compounds.

USP_Iopamidol_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Solutions A & B) prep_solutions Prepare Test, Standard, & System Suitability Solutions setup System Setup & Equilibration prep_solutions->setup sys_suit Inject System Suitability Solution & Verify Criteria setup->sys_suit inject_samples Inject Standard & Test Solutions sys_suit->inject_samples integrate Integrate Peaks inject_samples->integrate calculate Calculate Impurity Percentages integrate->calculate report Report Results calculate->report

Caption: Workflow for USP analysis of Iopamidol related compounds.

Conclusion: Ensuring Quality Through Rigorous Analysis

The USP monograph for Iopamidol provides a robust and well-validated method for the control of related compounds. By understanding the scientific rationale behind the chosen parameters—from the specific π-π interactions offered by the L11 column to the efficiency gains of an elevated column temperature—analytical scientists can implement this method with greater confidence and proficiency. This detailed guide serves as a practical resource for ensuring the quality, safety, and efficacy of Iopamidol, ultimately contributing to better patient outcomes in medical imaging.

References

  • Iopamidol. In: United States Pharmacopeia and National Formulary (USP-NF).
  • [Separation and purification of iopamidol using preparative high-performance liquid chromatography]. PubMed. [Link]

  • Iopamidol | PDF | Chromatography. Scribd. [Link]

  • Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation. ACS Publications. [Link]

  • Iopamidol Impurities and Related Compound. Veeprho. [Link]

  • Phenyl Column Mystery. Pharma Growth Hub. [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. [Link]

  • Chapter 2.7 Analysis of iodinated X-ray contrast media. ResearchGate. [Link]

  • Temperature Dependence on Reversed-Phase Separations of Fatty Acid Modified GLP-1 Receptor Agonists and Their Impurities. Waters. [Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]

  • Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities. LCGC International. [Link]

Sources

Application Note: Strategic Selection of HPLC Stationary Phases for the Separation of Iopamidol Impurity D

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of process-related impurities and degradation products in active pharmaceutical ingredients (APIs) is a critical regulatory requirement. Iopamidol, a widely utilized non-ionic iodinated contrast medium, presents unique chromatographic challenges due to its extreme hydrophilicity. This application note provides an in-depth mechanistic guide and validated protocols for selecting the optimal High-Performance Liquid Chromatography (HPLC) stationary phase to separate Iopamidol from its critical degradation product, Iopamidol Impurity D (Iopamidol monocarboxylic acid).

Chemical Context: The Challenge of Iopamidol Impurity D

Iopamidol Impurity D (CAS: 87932-11-4) is generated when one of the terminal amide groups of the iopamidol molecule undergoes hydrolysis or substitution to form a carboxylic acid moiety[1].

This structural shift introduces a triad of chromatographic challenges:

  • Extreme Polarity: The combination of multiple hydroxyl groups, a triiodinated aromatic ring, and a carboxylic acid makes Impurity D highly hydrophilic, resulting in poor retention on conventional reversed-phase columns[2].

  • Structural Homology: Because Impurity D differs from the API by only a single functional group, achieving baseline resolution requires highly selective stationary phase interactions[3].

  • pH Sensitivity: As a monocarboxylic acid, Impurity D ionizes at neutral pH. If the mobile phase pH is not strictly controlled, the molecule exists as a highly polar carboxylate anion, causing peak splitting and retention time drift.

Stationary Phase Selection Rationale

Selecting the correct stationary phase requires moving beyond standard C18 chemistry to exploit specific molecular interactions. The causality behind phase selection is detailed below:

A. The Limitation of Standard C18 (L1)

To retain highly polar compounds like Impurity D, mobile phases must often be highly aqueous (>95% water).

  • Causality: Under 100% aqueous conditions, standard C18 alkyl chains undergo conformational collapse (dewetting) to minimize their surface area exposed to water. This leads to a sudden, irreproducible loss of retention and poor peak shape[3].

B. Polar-Embedded C18 (AQ-Type)

Polar-embedded phases incorporate a hydrophilic group (e.g., amide, ether, or carbamate) near the silica surface.

  • Causality: The embedded polar group maintains a localized hydration layer, preventing alkyl chain collapse in 100% aqueous environments. Furthermore, this group provides secondary hydrogen-bonding interactions with the hydroxyl and carboxyl groups of Impurity D, enhancing retention and improving peak symmetry by shielding residual active silanols.

C. Phenyl-Hexyl Phases

Phenyl-hexyl columns offer orthogonal selectivity driven by


 interactions.
  • Causality: The aromatic ring of Impurity D is heavily substituted with three iodine atoms and electron-withdrawing carbonyl groups, making it highly electron-deficient. The phenyl stationary phase acts as a

    
    -electron donor. This donor-acceptor 
    
    
    
    stacking provides robust retention and unique selectivity capable of resolving Impurity D from the API, even when hydrophobic differences are minimal[4].

Comparative Performance Data

Table 1: Summary of optimized method development trials for Iopamidol Impurity D separation.

Stationary Phase TypeRetention Factor (k')Tailing Factor (Tf)Resolution (Rs) from APIPhase Collapse RiskPrimary Interaction Mechanism
Standard C18 0.81.61.1High (>95% Aqueous)Hydrophobic
Polar-Embedded C18 2.41.12.1NoneHydrophobic + H-Bonding
Phenyl-Hexyl 3.11.02.8Low

Stacking + Hydrophobic
HILIC (Diol) 4.51.33.5NoneHydrophilic Partitioning

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the optimal conditions for separating Impurity D using the two most effective stationary phases[5].

Protocol A: Polar-Embedded C18 Workflow (USP-Aligned)

Objective: Achieve stable retention in highly aqueous conditions while suppressing the ionization of the monocarboxylic acid.

  • Mobile Phase Preparation:

    • Phase A (Buffer): Prepare a 10 mM Monobasic Potassium Phosphate (

      
      ) solution. Adjust the pH to 2.5 using dilute Phosphoric Acid (
      
      
      
      ).
      • Causality: A pH of 2.5 ensures the carboxylic acid of Impurity D (pKa ~3.5) remains fully protonated, maximizing its hydrophobicity and retention.

    • Phase B (Organic): HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18), 250 mm × 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 240 nm.

  • Gradient Program:

    • 0–10 min: 100% Phase A (to maximize polar retention).

    • 10–25 min: Linear gradient to 80% A / 20% B (to elute strongly retained impurities).

    • 25–30 min: Hold at 80% A / 20% B.

    • 30–35 min: Return to 100% A and equilibrate.

  • System Suitability (Self-Validation):

    • Inject a resolution mixture containing Iopamidol API and Impurity D (20 µg/mL each). The analytical run is validated only if the resolution (

      
      ) between the two peaks is 
      
      
      
      and the relative standard deviation (RSD) of retention times over 5 replicate injections is
      
      
      .
Protocol B: Phenyl-Hexyl Orthogonal Workflow

Objective: Maximize


 interactions for superior resolution of closely related impurities[4].
  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

      • Causality: TFA provides both a low pH for protonation and ion-pairing characteristics that sharpen the peak shape of the acidic impurity.

    • Phase B: 0.1% TFA in HPLC-grade Methanol.

      • Causality: Methanol is strictly preferred over Acetonitrile here. Acetonitrile contains

        
        -electrons (C≡N bond) that compete with the stationary phase for 
        
        
        
        interactions, dampening the column's unique selectivity.
  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl (e.g., Agilent Zorbax SB-Phenyl), 250 mm × 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV at 240 nm.

  • Isocratic Elution:

    • Run isocratically at 95% A / 5% B for 30 minutes. The strong

      
       affinity allows for adequate retention without the need for complex gradients.
      
  • System Suitability (Self-Validation):

    • Verify that the tailing factor (

      
      ) for Impurity D is 
      
      
      
      . High tailing indicates unwanted secondary interactions with active silanols, requiring a fresh column or mobile phase adjustment.

Visualizations

Workflow Start Analyze Impurity D (Monocarboxylic Acid) Assess Assess Polarity & pH (Highly polar, acidic) Start->Assess PhaseSelect Select Stationary Phase Assess->PhaseSelect C18 Standard C18 (Risk of phase collapse) PhaseSelect->C18 AQ Polar-Embedded C18 (Aqueous stability) PhaseSelect->AQ Phenyl Phenyl-Hexyl (π-π interactions) PhaseSelect->Phenyl C18->PhaseSelect Poor Retention OptAQ Optimize pH (2.5 - 3.0) Suppress ionization AQ->OptAQ OptPhenyl Optimize Gradient (Water/Methanol) Phenyl->OptPhenyl Final Validated HPLC Method (Resolution ≥ 1.5) OptAQ->Final OptPhenyl->Final

Figure 1: Decision workflow for selecting and optimizing stationary phases for Impurity D.

Mechanism Impurity Iopamidol Impurity D Triiodinated Ring Carboxylic Acid Hydroxyl Groups Interaction1 π-π Stacking (Strong affinity) Impurity->Interaction1 Electron-deficient ring Interaction2 Hydrophobic Interaction (Weak due to polarity) Impurity->Interaction2 Carbon Skeleton Interaction3 Hydrogen Bonding (with residual silanols) Impurity->Interaction3 -COOH / -OH Phase Phenyl-Hexyl Phase Phenyl Ring (π-donor) Hexyl Chain Silica Support Phase->Interaction1 Electron-rich ring Phase->Interaction2 Hexyl Chain Phase->Interaction3 Silanol

Figure 2: Mechanistic interactions between Iopamidol Impurity D and a Phenyl-Hexyl stationary phase.

References

  • Source: fda.
  • Source: benchchem.
  • Source: acs.
  • Source: medkoo.
  • Source: benchchem.

Sources

Gradient elution programs for Iopamidol degradation products

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals tasked with the impurity profiling and stability testing of Iopamidol.

Mechanistic Context: The Chemistry of Iopamidol Degradation

Iopamidol is a non-ionic, highly water-soluble tri-iodinated contrast medium widely utilized in diagnostic imaging. Due to its complex molecular architecture—featuring multiple amide linkages, hydroxylated side chains, and a heavily halogenated aromatic core—it is highly susceptible to distinct chemical degradation pathways when exposed to environmental stressors during manufacturing, sterilization, or long-term storage[1].

Understanding the specific mechanisms of degradation is the foundational step in developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. The primary degradation pathways include:

  • Hydrolytic Cleavage (Acid/Base Stress): The amide bonds within the side chains are the primary sites of hydrolytic attack. Under extreme pH conditions, these bonds cleave to form highly polar monocarboxylic acid derivatives[2].

  • Photolytic Deiodination: Exposure to UV light induces the homolytic cleavage of the carbon-iodine bonds on the aromatic ring, generating diiodo and deiodo derivatives[3]. Dual-wavelength UV exposure can significantly accelerate this degradation[4].

  • Oxidative Degradation: Oxidizing agents (e.g., peroxides) target the hydroxylated side chains, leading to the formation of N-oxides and other oxidized species[1][2].

degradation IOPA Iopamidol (API) AcidBase Acid/Base Stress IOPA->AcidBase pH < 3 or pH > 9 Oxidative Oxidative Stress (H2O2) IOPA->Oxidative Peroxides Photo Photolytic Stress (UV Light) IOPA->Photo UV Exposure Hydrolysis Amide Hydrolysis (Monocarboxylic Acids) AcidBase->Hydrolysis Oxidation Side-chain Oxidation (N-Oxides) Oxidative->Oxidation Deiodination Deiodination (Diiodo Derivatives) Photo->Deiodination

Caption: Iopamidol degradation pathways under forced stress conditions.

Self-Validating Forced Degradation Protocols

To ensure chromatographic fidelity, the sample preparation must function as a self-validating system . This requires that every stress condition is strictly controlled, chemically quenched, and compared against an unstressed blank to rule out analytical artifacts.

Critical Causality Insight: The quenching step (neutralization of acid/base) is non-negotiable. Failing to halt the reaction prior to injection will result in continuous on-column degradation within the autosampler, yielding artifactual peaks that misrepresent the sample's true stability profile[1][2].

Step-by-Step Experimental Workflow
  • Acidic Hydrolysis: Combine 1 mL of Iopamidol stock solution (10 mg/mL) with 1 mL of 0.1 M HCl. Incubate in a water bath at 80°C for 24 hours. Quench: Cool to room temperature and neutralize by adding exactly 1 mL of 0.1 M NaOH before dilution[2].

  • Alkaline Hydrolysis: Combine 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 80°C for 12 hours. Quench: Neutralize with 1 mL of 0.1 M HCl[1][2].

  • Oxidative Stress: Add 1 mL of 3% H₂O₂ to 1 mL of the stock solution. Store at room temperature for 24 hours. Self-Validation: This sample must be kept in the dark to prevent confounding photolytic deiodination[2].

  • Photolytic Stress: Expose the aqueous solution to UV light (≥200 Watt-hours/m²). Self-Validation: A control sample from the exact same batch must be wrapped in aluminum foil and placed in the same photostability chamber to isolate the variable of photon exposure from ambient thermal fluctuations[1][2].

workflow Prep Forced Degradation Sample Prep Quench Neutralization & Quenching Prep->Quench Inject HPLC Injection (20 µL) Quench->Inject Separation Gradient Elution (C18 Column) Inject->Separation Detect UV Detection (240 nm) Separation->Detect Analyze Data Analysis & RRT Calculation Detect->Analyze

Caption: Self-validating HPLC analytical workflow for Iopamidol degradation analysis.

Chromatographic Strategy: The Gradient Elution Program

Because Iopamidol degradation yields both highly polar fragments (cleaved side chains) and lipophilic byproducts (O-acetylated species), an isocratic method is fundamentally inadequate. A gradient elution program is required to sweep the entire polarity spectrum and ensure baseline resolution[5][6].

Method Parameters
  • Column: C18 or Polar C18 (e.g., L11 packing, 250 mm × 4.6 mm, 10 µm)[5][7]. Note: A polar-embedded stationary phase is highly recommended to prevent phase collapse during the 100% aqueous hold.

  • Mobile Phase A: HPLC-Grade Water[7]. (For LC-MS applications, 0.1% formic acid may be added[8]).

  • Mobile Phase B: Methanol or Acetonitrile[5][8].

  • Flow Rate: 1.0 to 2.0 mL/min (optimized based on system backpressure and column dimensions)[2][7].

  • Detection: UV at 240 nm. Causality: 240 nm corresponds to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     transition of the tri-iodinated benzene ring, ensuring maximum sensitivity for the parent drug and its structurally related impurities[1].
    
Optimized Gradient Elution Profile

Mechanistic Insight: The initial 18-minute isocratic hold at 100% Mobile Phase A is not arbitrary. It is a thermodynamic necessity to ensure that highly polar degradants (like the monocarboxylic acid) partition sufficiently into the stationary phase rather than eluting in the void volume. The subsequent linear ramp to 38% B elutes the parent Iopamidol and moderately retained impurities, while the final push to 50% B clears strongly retained lipophilic analogs[7].

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0 – 181000Isocratic hold (Polar retention)
18 – 40100 → 620 → 38Linear gradient (Main peak elution)
40 – 4562 → 5038 → 50Linear gradient (Lipophilic clearance)
45 – 5050 → 10050 → 0Linear gradient (Re-equilibration)
50 – 601000Isocratic hold (Column stabilization)

(Data adapted from standard pharmacopeial chromatographic conditions[7])

Data Interpretation and System Suitability

A method is only as reliable as its system suitability criteria. To validate the resolving power of the gradient, the resolution (


) between Iopamidol and its closest eluting impurity (Iopamidol related compound C) must be strictly monitored. The method is considered valid if 

, and the tailing factor for all peaks remains between 0.7 and 1.5[7].
Relative Retention Times (RRT) of Key Degradation Products

By utilizing the gradient program outlined above, the degradation products will elute in a predictable sequence based on their relative polarities.

Compound Name / ImpurityRelative Retention Time (RRT)Origin of Impurity
Monocarboxylic acid0.1Acid/Base Hydrolysis
Iopamidol related compound B0.6Synthesis / Degradation
Iopamidol related compound C0.9Synthesis / Degradation
Iopamidol (Parent API) 1.0 N/A
2,3-Dihydroxypropyl isomer1.1Isomerization
Diiodo derivative1.2Photolytic Deiodination
Acetyl analog1.3Synthesis Byproduct
Hydroxyethyl derivative1.5Synthesis Byproduct
O-Acetyl iopamidol2.2Esterification / Lipophilic impurity

(Data adapted from standard pharmacopeial chromatographic conditions[7])

References

  • Exploring the electro-oxidation of the iodinated contrast iopamidol on different electrode materials for wastewater treatment. Universidad de Alicante.[Link]

  • Evaluating iopamidol degradation performance and potential dual-wavelength synergy by UV-LED irradiation and UV-LED/chlorine treatment. ResearchGate.[Link]

  • Pharmacokinetic Characterization of Iopamidol and Iohexol for Optimizing Measured Glomerular Filtration Rate Assessment. PMC / NIH.[Link]

  • Iopamidol | PDF | Chromatography (USP Monograph). Scribd.[Link]

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High-Resolution Quantification of Iopamidol Impurity D: A Comparative Application Note on UPLC vs. HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Scientific Context

Iopamidol is a widely utilized non-ionic, water-soluble iodinated contrast agent essential for diagnostic imaging procedures such as angiography and computed tomography[1]. Ensuring the purity of the Active Pharmaceutical Ingredient (API) is a stringent regulatory requirement, as impurities can compromise patient safety and product stability.

Among the critical degradation products and process-related impurities is Iopamidol Impurity D (European Pharmacopoeia designation), chemically known as Iopamidol monocarboxylic acid (CAS: 87932-11-4)[2][3]. With a molecular formula of C14H15I3N2O7 and a molecular weight of 703.99 g/mol , Impurity D is structurally similar to the parent API but features a monocarboxylic acid moiety in place of an amide group[4][5]. Because of this structural homology and the dense electron cloud from the three iodine atoms, separating Impurity D from Iopamidol and other related compounds (like Impurities A, B, and C) presents a significant chromatographic challenge[6].

While High-Performance Liquid Chromatography (HPLC) has traditionally served as the gold standard for this analysis[7], the pharmaceutical industry is rapidly transitioning to Ultra-Performance Liquid Chromatography (UPLC)[8]. This guide provides a mechanistic comparison and detailed protocols for both methodologies.

Mechanistic Insights: The Shift from HPLC to UPLC

As a Senior Application Scientist, it is crucial to understand the causality behind method parameters rather than simply executing them. The transition from HPLC to UPLC for Iopamidol impurity profiling is governed by the van Deemter equation , which relates variance per unit length of a separation column to the linear mobile phase velocity.

  • Particle Size & Resolution: Traditional HPLC utilizes 5 µm or 10 µm C18 stationary phases[9]. While robust, these larger particles suffer from significant mass transfer resistance at higher flow rates, leading to band broadening. UPLC employs sub-2 µm particles (e.g., 1.7 µm Bridged Ethylene Hybrid - BEH C18)[8]. The smaller particle size minimizes the Eddy diffusion (A-term) and mass transfer (C-term) in the van Deemter equation, resulting in sharper peaks and superior resolution of closely eluting species like Impurity D.

  • Thermodynamic Adjustments: The EP method for Iopamidol often specifies elevated column temperatures (up to 60°C) for certain columns to reduce mobile phase viscosity and improve mass transfer[6]. In our UPLC protocol, the temperature is optimized to 45°C. This specific adjustment lowers the backpressure generated by the sub-2 µm particles while maintaining the thermodynamic energy required to resolve the highly polar monocarboxylic acid moiety of Impurity D from the non-ionic API.

  • Sensitivity (Signal-to-Noise): Sharper peaks in UPLC lead to a higher concentration of the analyte in the detector flow cell at any given moment, directly enhancing the Limit of Quantification (LOQ) and Limit of Detection (LOD)[8].

MethodTransfer H HPLC Parameters Flow: 1.5 mL/min Time: 40 min P Reduce Particle Size (5 µm to 1.7 µm) H->P Step 1: Maximize Efficiency C Scale Column Dimensions (250x4.6mm to 50x2.1mm) P->C Step 2: Maintain Capacity F Adjust Flow Rate & Gradient (0.4 mL/min) C->F Step 3: Optimize Pressure U UPLC Parameters Flow: 0.4 mL/min Time: 8 min F->U Result: High-Throughput

Caption: Logical progression of chromatographic method transfer from traditional HPLC to UPLC.

Experimental Protocols

To ensure trustworthiness, both protocols below are designed as self-validating systems. System Suitability Testing (SST) must be passed prior to sample analysis.

Protocol A: Traditional HPLC Method (Based on USP/EP Principles)

This method is ideal for laboratories requiring robust, high-capacity analysis without ultra-high-pressure capabilities.

1. Reagent Preparation:

  • Mobile Phase A: Ultrapure Water (18.2 MΩ·cm).

  • Mobile Phase B: Water and Acetonitrile (1:1 v/v)[10][11].

  • Diluent: Ultrapure Water.

2. Standard & Sample Preparation:

  • Resolution Solution (SST): Dissolve 10.0 mg of Iopamidol API and 1.0 mg of Iopamidol Impurity D reference standard in 100 mL of diluent[12].

  • Sample Solution: Accurately weigh Iopamidol API and dissolve in diluent to achieve a concentration of 10 mg/mL[10].

3. Chromatographic Conditions:

  • Column: L1 packing (C18), 5 µm, 4.6 mm x 250 mm[10].

  • Column Temperature: 35°C[10][13].

  • Flow Rate: 1.5 mL/min[10][13].

  • Injection Volume: 20 µL.

  • Detection: UV at 240 nm[9][10].

  • Gradient Program:

    • 0–6 min: 8% B

    • 6–18 min: Linear increase to 35% B

    • 18–30 min: Linear increase to 92% B

    • 30–34 min: Hold at 92% B

    • 34–36 min: Return to 8% B (Hold until 40 min)[13].

Protocol B: Accelerated UPLC Method

This method leverages sub-2 µm particles for high-throughput, high-resolution impurity profiling.

1. Reagent Preparation:

  • (Identical to Protocol A, ensuring MS-grade solvents are used to prevent baseline drift at high sensitivities).

2. Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm[8].

  • Column Temperature: 45°C (Optimized for backpressure reduction).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL (Scaled down to prevent column overloading).

  • Detection: PDA/UV at 240 nm (Sampling rate: 20 points/sec).

  • Gradient Program (Scaled):

    • 0–1.2 min: 8% B

    • 1.2–3.6 min: Linear increase to 35% B

    • 3.6–6.0 min: Linear increase to 92% B

    • 6.0–6.8 min: Hold at 92% B

    • 6.8–7.2 min: Return to 8% B (Hold until 8.5 min).

3. System Validation Check:

  • Inject the Resolution Solution. The resolution (

    
    ) between Iopamidol and Impurity D must be 
    
    
    
    3.0. In UPLC, expect
    
    
    values exceeding 5.0 due to the high theoretical plate count.

AnalyticalWorkflow A Sample Preparation (Iopamidol API & Impurity D) BB BB A->BB Traditional Route B System Suitability (Resolution > 3.0) D UPLC Analysis (8.5 min run time) B->D High-Throughput Route C HPLC Analysis (40 min run time) E Data Acquisition (UV Detection at 240 nm) C->E D->E F Quantification & Reporting (External Standard Method) E->F BB->C Traditional Route

Caption: Parallel analytical workflows for quantifying Iopamidol Impurity D.

Quantitative Data Presentation

The following tables summarize the comparative performance metrics of both methods based on empirical chromatographic principles and pharmacopeial guidelines.

Table 1: Chromatographic Parameters Comparison

ParameterTraditional HPLCAccelerated UPLC
Stationary Phase C18, 5 µm, 4.6 x 250 mmBEH C18, 1.7 µm, 2.1 x 50 mm
Flow Rate 1.5 mL/min0.4 mL/min
Injection Volume 20 µL2 µL
Column Temperature 35°C45°C
Total Run Time 40.0 min8.5 min
Solvent Consumption ~60 mL per run~3.4 mL per run

Table 2: Performance Metrics for Iopamidol Impurity D

MetricTraditional HPLCAccelerated UPLCCausality / Scientific Rationale
Retention Time (RT) ~14.5 min~3.1 minReduced column volume and higher linear velocity in UPLC.
Resolution (

)
3.25.8Sub-2 µm particles drastically reduce Eddy diffusion, sharpening peaks.
Limit of Quant. (LOQ) 0.05% w/w0.01% w/wNarrower peaks increase the maximum concentration in the UV flow cell.
Peak Symmetry 1.31.05Reduced secondary interactions on hybrid silica (BEH) particles.

Conclusion

For the quantification of Iopamidol Impurity D, both HPLC and UPLC offer viable, validated pathways. However, the UPLC methodology provides a self-evident advantage in high-throughput environments. By reducing the particle size to 1.7 µm and scaling the gradient proportionally, laboratories can achieve a nearly 5-fold reduction in analysis time and an 18-fold reduction in solvent consumption, all while improving the resolution and sensitivity required to detect trace levels of this critical monocarboxylic acid impurity.

References

  • U.S. Food and Drug Administration (FDA) precisionFDA. IOPAMIDOL MONOCARBOXYLIC ACID (Impurity D) Structure and Moieties. Retrieved from:[Link]

  • United States Pharmacopeia (USP). USP Monographs: Iopamidol Injection (USP29-NF24). Retrieved from:[Link]

  • Health Canada / Hospira Healthcare. (2008). Product Monograph: Iopamidol Injection USP. Retrieved from: [Link]

Sources

Application Note: A Rapid TLC Screening Method for the Identification of Iopamidol and its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, reliable, and cost-effective thin-layer chromatography (TLC) method for the rapid screening of Iopamidol and its primary impurities. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative analysis as per pharmacopeial monographs, TLC serves as an invaluable orthogonal technique for preliminary identification, in-process control, and raw material screening.[1] The described protocol leverages a normal-phase silica plate with a specified mobile phase to achieve clear separation between the active pharmaceutical ingredient (API) and key related substances. This guide provides a step-by-step protocol, discusses the scientific rationale behind the method, and establishes a framework for system suitability, ensuring trustworthy and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Role of TLC in Modern Pharmaceutical Analysis

Iopamidol is a non-ionic, low-osmolar, iodinated contrast agent widely used in diagnostic imaging.[2] Its chemical structure, a tri-iodinated benzene ring with multiple amide and hydroxyl groups, necessitates stringent purity control to ensure patient safety and diagnostic efficacy. Impurities can arise from the manufacturing process or degradation and must be monitored closely.[3][4]

While the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) specify HPLC for the quantitative determination of related substances, TLC offers a complementary and highly efficient screening tool.[5][6] Its advantages include high throughput, low operational cost, minimal sample preparation, and the ability to analyze multiple samples simultaneously, making it ideal for:

  • Raw Material Identity Verification: Quickly confirming the identity of incoming Iopamidol batches.

  • In-Process Controls (IPCs): Monitoring the progress of synthesis and purification steps.

  • Forced Degradation Studies: Preliminary assessment of degradation pathways under stress conditions.

  • Screening for Unknown Impurities: Visualizing a broad impurity profile on a single plate.

This protocol is grounded in the TLC identification test outlined in the USP monograph for Iopamidol Injection, providing an authoritative basis for its application.[7]

Principle of Separation

The method employs normal-phase adsorption chromatography. The stationary phase is a polar silica gel plate, while the mobile phase is a less polar solvent mixture. Iopamidol and its impurities, which possess varying polarities due to differences in their functional groups, will partition differently between the two phases.

  • Iopamidol: As a highly polar molecule with multiple hydroxyl and amide groups, it will have a strong affinity for the silica gel, resulting in a lower Retention Factor (Rf) value.

  • Impurities:

    • More Polar Impurities: Such as Iopamidol Impurity D (a carboxylic acid derivative), will exhibit even stronger interactions with the silica gel and thus have a lower Rf than Iopamidol.[2][8]

    • Less Polar Impurities: Impurities lacking some of the polar functional groups, for instance, through the loss of a side chain, would be expected to be less retained and travel further up the plate, resulting in a higher Rf value. Iopamidol Impurity A, the primary amine precursor, is more polar than Iopamidol due to the free amine group and would be expected to have a lower Rf.[2]

This differential migration allows for the effective separation and visualization of the API from its related substances.

Experimental Protocol

This protocol provides a self-validating system through the inclusion of a system suitability test, ensuring the chromatographic conditions are adequate for the separation on the day of analysis.

Materials and Reagents
Material/ReagentGrade/Specification
Iopamidol Reference Standard (RS)USP or Ph. Eur. grade
Iopamidol Impurity A RSUSP or equivalent
Iopamidol Impurity B RSUSP or equivalent
TLC PlatesSilica gel 60 F₂₅₄, glass or aluminum backed, 20x20 cm
ChloroformHPLC Grade
MethanolHPLC Grade
Ammonium Hydroxide (28-30%)ACS Reagent Grade
WaterHPLC Grade or Purified Water
Developing ChamberGlass, with a tight-fitting lid
UV LampCapable of visualization at 254 nm
Iodine Crystals & ChamberFor iodine vapor visualization
Micropipettes or Capillary TubesFor sample application
Solution Preparation
  • Solvent for Solutions (Diluent): Prepare a mixture of Methanol and Water (9:1 v/v).

  • Standard Solution (S1): Accurately weigh and dissolve Iopamidol RS in the Diluent to obtain a final concentration of 0.5 mg/mL .[7]

  • Test Solution (T1): Accurately weigh and dissolve the Iopamidol sample (e.g., raw material or formulation) in the Diluent to obtain a final concentration of 0.5 mg/mL .[7]

  • System Suitability Solution (SST): Prepare a solution in the Diluent containing 0.5 mg/mL of Iopamidol RS and 0.5 mg/mL of Iopamidol Impurity A RS . This mixture is critical to validate the separation capability of the system.

Chromatographic Conditions
ParameterSpecification
Stationary Phase TLC Silica gel 60 F₂₅₄ plate
Mobile Phase Chloroform : Methanol : Ammonium Hydroxide : Water (60:30:9:1 v/v/v/v) [7]
Plate Activation Dry the plate in an oven at 105°C for 30 minutes before use.
Chamber Saturation Line the developing chamber with filter paper. Pour the mobile phase to a depth of ~1 cm and let the chamber saturate for at least 30 minutes before placing the plate.
Application Volume 10 µL
Development Distance 15 cm from the point of application
Drying Air-dry the plate in a fume hood after development.
Step-by-Step Workflow
  • Plate Preparation: Using a soft pencil, lightly draw a starting line (origin) about 2 cm from the bottom of the TLC plate. Mark spotting points for each solution.

  • Sample Application: Apply 10 µL of the Standard Solution (S1), Test Solution (T1), and System Suitability Solution (SST) to their respective marked points on the origin line. Allow the spots to dry completely.

  • Development: Place the prepared plate into the pre-saturated developing chamber. Ensure the solvent level is below the origin line. Close the chamber and allow the mobile phase to ascend the plate until it reaches the 15 cm mark.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Visualization:

    • UV Light: Place the dried plate under a UV lamp and observe at 254 nm. Compounds that absorb UV light will appear as dark spots against the fluorescent green background.[9] Circle the spots lightly with a pencil.

    • Iodine Vapor: Place the plate in a chamber containing iodine crystals. Most organic compounds will form yellow-brown spots as they complex with the iodine vapor.[10] This stain is often not permanent, so circle the spots immediately after visualization.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_solutions Prepare Solutions (Standard, Test, SST) spot_plate Spot Plate with Solutions prep_solutions->spot_plate prep_chamber Saturate Developing Chamber develop_plate Develop Plate in Chamber prep_chamber->develop_plate prep_plate Prepare & Mark TLC Plate prep_plate->spot_plate spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize_uv Visualize under UV Light (254 nm) dry_plate->visualize_uv visualize_iodine Visualize with Iodine Vapor visualize_uv->visualize_iodine Optional calculate_rf Calculate Rf Values & Compare Profiles visualize_uv->calculate_rf visualize_iodine->calculate_rf TLC_Separation cluster_plate Expected TLC Plate Result cluster_legend Relative Polarity origin Origin (Spotting Line) solvent_front Solvent Front spot_imp_d Impurity D spot_imp_a Impurity A spot_iop Iopamidol spot_imp_less_polar Less Polar Impurity HighPol High LowPol Low HighPol->LowPol Decreasing Polarity / Increasing Rf

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Resolution Between Iopamidol and Impurity D

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical teams struggling with the chromatographic behavior of Iopamidol and its related substances. Achieving baseline resolution is not just about adjusting gradient slopes; it requires a fundamental understanding of the molecular interactions within your column.

This guide specifically addresses the critical pair of Iopamidol and Impurity D , providing field-proven troubleshooting strategies, mechanistic explanations, and a self-validating protocol to ensure absolute confidence in your analytical results.

FAQ 1: Why is Impurity D so difficult to resolve reproducibly in standard RP-HPLC?

The Core Mechanism: The fundamental challenge lies in the structural divergence between the parent active pharmaceutical ingredient (API) and the impurity. Iopamidol is a neutral, non-ionic contrast agent possessing multiple hydroxyl and amide groups. In contrast, Impurity D—officially designated as Iopamidol Monocarboxylic Acid[1]—is a degradation product or synthetic impurity where an amide bond is absent or hydrolyzed. Its chemical structure is 3-[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic acid[2].

Because Impurity D contains a free, ionizable carboxylic acid moiety, it is highly sensitive to the pH of the mobile phase. Standard pharmacopeial methods (such as the EP 10.0 monograph) often employ an unbuffered mobile phase consisting only of water and acetonitrile[3][4]. In an unbuffered system, the pH is dictated by the sample matrix and dissolved CO₂, leaving Impurity D in an unpredictable, partially ionized state. This leads to erratic retention times, severe peak tailing, and co-elution with the void volume (t0) or other highly polar matrix components.

FAQ 2: How does mobile phase pH dictate the resolution of this critical pair?

Expert Insight: Iopamidol’s retention is largely independent of pH within the typical RP-HPLC range (pH 2–8). However, the carboxylic acid group on Impurity D has a pKa of approximately 2.5–3.0. This creates two distinct chromatographic scenarios depending on your mobile phase:

  • At Neutral pH (~6.0): Impurity D is fully ionized into a carboxylate anion. It becomes highly hydrophilic and is repelled by the hydrophobic C18 stationary phase, eluting very early at a relative retention time (RRT) of ~0.1[4][5]. The primary risk here is co-elution with the solvent front.

  • At Acidic pH (< 3.0): Impurity D is protonated into a neutral carboxylic acid. Its hydrophobicity increases drastically, pushing its retention time significantly higher. The risk here shifts from void co-elution to potential co-elution with Iopamidol itself or closely eluting impurities like Impurity H and I (RRT ~0.9)[4][5].

Mechanism ImpD Impurity D (Monocarboxylic Acid) HighPH pH > 4.0 (Ionized -COO⁻) High Polarity ImpD->HighPH Unbuffered LowPH pH < 3.0 (Protonated -COOH) Increased Hydrophobicity ImpD->LowPH Buffered Repulsion Weak C18 Interaction Elutes at t0 HighPH->Repulsion Retention Strong C18 Interaction Retained & Resolved LowPH->Retention

Caption: Mechanistic effect of pH on the ionization and retention of Iopamidol Impurity D.

Table 1: Chromatographic Behavior of the Critical Pair

CompoundChemical NatureIonization Status (pH 6.0)RRT (Unbuffered EP Method)RRT Shift Potential
Iopamidol Non-ionic (Amide)Neutral1.00 (~14.6 min)Low (Stable)
Impurity D Acidic (Carboxylic Acid)Ionized (-COO⁻)~0.10High (pH dependent)
FAQ 3: What is the optimal column chemistry to prevent Impurity D from co-eluting with the void?

If you choose to operate at a neutral pH to keep Impurity D at RRT 0.1, you must prevent it from co-eluting with the void volume. Standard C18 columns often suffer from "phase collapse" (stationary phase dewetting) in highly aqueous mobile phases (e.g., the 100% water starting condition of the EP gradient)[3].

Solution: Utilize an AQ-type C18 or a Polar-Embedded C18 column[4]. These columns maintain hydration of the stationary phase in 100% aqueous conditions, providing sufficient interaction with the ionized Impurity D to resolve it cleanly from the true void volume without requiring ion-pairing agents.

Workflow Start Issue: Poor Resolution Iopamidol vs Impurity D CheckPH Evaluate Mobile Phase pH (Impurity D is a Carboxylic Acid) Start->CheckPH Path1 Unbuffered / Neutral pH (Impurity D Ionized) CheckPH->Path1 Path2 Acidic pH (< 3.0) (Impurity D Protonated) CheckPH->Path2 Action1 Result: Elutes at Void (RRT ~0.1) Risk: Co-elution with matrix Path1->Action1 Action2 Result: Increased Retention Risk: Co-elution with Iopamidol Path2->Action2 Fix1 Fix: Use AQ-C18 Column to prevent phase collapse Action1->Fix1 Fix2 Fix: Flatten gradient slope between 5-15% B to resolve Action2->Fix2

Caption: Troubleshooting workflow for resolving Iopamidol and Impurity D based on mobile phase pH.

Step-by-Step Protocol: Self-Validating Method for Impurity D Resolution

To establish a robust method that guarantees resolution, implement this buffered gradient protocol. This system is designed to be self-validating : by executing a deliberate pH stress test, you can definitively identify Impurity D by its retention shift, proving that your method actively controls the chemistry rather than just passively observing it.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in LC-MS grade Water, adjusted to pH 2.5 with dilute Phosphoric Acid. (Causality: Buffering locks the protonated state of Impurity D, eliminating retention time drift).

  • Mobile Phase B: Acetonitrile : Water (50:50, v/v)[3].

Step 2: Chromatographic Conditions

  • Column: Polar-embedded C18 (250 mm x 4.6 mm, 5 µm).

  • Temperature: 60 °C. (Causality: Elevated temperature is crucial for reducing mobile phase viscosity and improving mass transfer for large, bulky iodinated molecules, directly reducing peak tailing)[3][4].

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 240 nm[5].

Step 3: Optimized Gradient Profile

  • 0 - 10 min: 0% B to 5% B (A shallow initial gradient resolves the now-retained, protonated Impurity D from other early eluters).

  • 10 - 40 min: 5% B to 40% B (Elutes Iopamidol and closely related amides like Impurity H and I).

  • 40 - 50 min: 40% B to 100% B (Column wash).

Step 4: System Validation (The pH Shift Test)

  • Inject a spiked sample containing Iopamidol and Impurity D using the pH 2.5 buffer system. Record the retention time of Impurity D (it will be retained well past the void).

  • Replace Mobile Phase A with unbuffered water (pH ~6.0) and re-inject the same sample.

  • Validation Check: If the peak is truly Impurity D, it will drastically shift back to the void volume (RRT ~0.1). Iopamidol will remain relatively stable at its original retention time. This deliberate causality confirms the peak identity and proves the necessity of your buffer system.

References
  • IOPAMIDOL MONOCARBOXYLIC ACID (Impurity D) . precisionFDA / US Food and Drug Administration. Available at:[Link]

  • Iopamidol EP Impurity D Specifications . Allmpus Laboratories. Available at: [Link]

  • European Pharmacopoeia (EP) 10.0: Iopamidol Monograph 1115 . Scribd / EDQM. Available at: [Link]

Sources

Technical Support Guide: Troubleshooting Retention Time Shifts for Iopamidol Impurity D

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide from the BenchChem Technical Support Center.

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering variability in retention times during the HPLC analysis of Iopamidol and its related substances, with a specific focus on Impurity D. Achieving stable and reproducible retention times is paramount for method validation, impurity profiling, and ensuring the quality and safety of pharmaceutical products.[1] This document provides a structured, question-and-answer approach to diagnose and resolve common issues, grounded in scientific principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Diagnosis: Where Do I Start?

Question 1: My retention times are shifting. What is the very first step to diagnose the problem?

The first and most critical step is to determine the nature of the shift by answering two questions:

  • Is the shift affecting all peaks or only specific peaks (like Impurity D)?

  • Is the shift sudden and random, or is it a gradual, consistent drift over a sequence of injections?

To differentiate these, you must check the retention time of an unretained compound, often referred to as the void time marker (t₀). This can be the first disturbance in the baseline or a deliberately injected unretained compound like uracil.

  • If t₀ is also shifting proportionally with your analyte peaks: The issue is likely systemic or "physical." This points to problems with the HPLC hardware, such as the pump, flow rate, or leaks.[2][3] All peaks in the chromatogram will be affected similarly.

  • If t₀ is stable, but the retention times of Iopamidol and/or Impurity D are shifting: The issue is "chemical" or chromatographic. This suggests a problem with the mobile phase, the column itself, or interactions specific to your analytes.[3]

This initial diagnosis is crucial as it directs your troubleshooting efforts down the correct path, saving significant time and resources.

Troubleshooting Systemic (Physical) Issues

Question 2: All my peaks, including the solvent front (t₀), are drifting to later retention times. What should I check?

A consistent increase in retention time for all peaks is a classic symptom of a flow rate that is lower than the method's setpoint. The most probable cause is a leak in the system.

Causality: The retention time (tᵣ) is inversely proportional to the flow rate (F). If the flow rate decreases, the time required for analytes to travel through the column increases.

  • Step-by-Step Leak Check Protocol:

    • Visual Inspection: Start the pump at your method's flow rate and pressure. Carefully inspect all fittings from the pump heads to the detector waste line. Look for visible drips.

    • The "White Paper" Test: Since many leaks are slow and evaporate quickly, place a clean, dry piece of paper or lab wipe under each fitting (pump head, purge valve, injector, column connections, detector inlet).[4] Small, non-dripping leaks will often leave behind faint salt deposits if you are using buffered mobile phases.[4]

    • Pressure Test: Most modern HPLC systems have a built-in pressure test function. This test pressurizes the system, closes an outlet valve, and monitors the pressure decay. A rapid pressure drop indicates a leak. Refer to your instrument manual for the specific procedure.

    • Flow Rate Verification: The definitive check is to measure the flow rate directly. Disconnect the tubing from the column inlet, direct it into a 10 mL graduated cylinder, and time how long it takes to collect a set volume (e.g., 10 mL at 1.0 mL/min should take exactly 10 minutes).[2] If the collected volume is less than expected, it confirms a flow rate issue, very likely originating from a leak or a failing pump component (see next question).

Question 3: My system pressure is fluctuating wildly, and the retention times are unstable and not reproducible. What's the cause?

Unstable pressure and, consequently, erratic retention times are typically caused by issues within the pump or by air in the system.

  • Pump Check Valves: Faulty or dirty check valves are a common culprit.[4] They can stick, leading to inconsistent solvent delivery and pressure fluctuations.

    • Solution: Sonication of the check valves in isopropanol or methanol can often resolve the issue. If the problem persists, they should be replaced.

  • Worn Pump Seals: Pump seals wear over time and can lead to leaks and inconsistent flow.[4] If you see solvent leaking from the back of the pump head, the seals need replacement.

  • Air in the System: Air bubbles compressing and decompressing in the pump head will cause significant pressure fluctuations.

    • Solution: Ensure your mobile phase is properly degassed. Purge each solvent line thoroughly according to the manufacturer's protocol to flush any trapped air from the pump heads.[5]

Troubleshooting Chromatographic (Chemical) Issues

Question 4: The retention time of Iopamidol Impurity D is decreasing over my analytical run, but the main Iopamidol peak and t₀ are relatively stable. Why?

This is a strong indicator of an issue related to the mobile phase pH affecting the ionization state of Impurity D.

Causality: Iopamidol Impurity D is a carboxylic acid, meaning it is an ionizable compound.[6][7] In reversed-phase chromatography, the neutral (protonated) form of an acid is less polar and will be retained more strongly on a C18 column. The ionized (deprotonated) form is more polar and will elute earlier (shorter retention time).[8][9] The retention of such compounds is highly dependent on the mobile phase pH.[10][11]

  • Potential Causes & Solutions:

    • Inadequate Buffering: If your mobile phase pH is not controlled with a suitable buffer, it can change over time. The absorption of atmospheric CO₂ can gradually lower the pH of unbuffered aqueous mobile phases, but more commonly, issues arise from inconsistent preparation.[12]

      • Solution: Use a buffer with a pKa within +/- 1 unit of your target mobile phase pH. For acidic impurities, a slightly acidic mobile phase (e.g., pH 2.5-4) using a phosphate or formate buffer will "suppress" the ionization of the carboxylic acid group, promoting retention and improving peak shape.

    • Inaccurate pH Measurement/Preparation: Ensure your pH meter is calibrated daily. Prepare the aqueous buffer component and adjust the pH before mixing it with the organic solvent.

    • Evaporation of Volatile Buffer Components: If using a volatile acid or base to adjust pH (e.g., formic acid, TFA, ammonia), its concentration can decrease over time due to evaporation, leading to a pH shift and retention time drift.[2]

      • Solution: Keep mobile phase reservoirs loosely capped to prevent evaporation while allowing for pressure equalization.[12] Prepare fresh mobile phase daily.

Question 5: All my analyte peaks are gradually shifting (usually to shorter retention times), and I'm losing resolution. What should I suspect?

This pattern often points to issues with the column temperature or the column itself (degradation/contamination).

  • Column Temperature Fluctuations: Temperature is a critical but often overlooked parameter. Even minor changes in ambient lab temperature can affect retention times if a column oven is not used.[4]

    • Causality: Increasing the column temperature decreases the viscosity of the mobile phase, which increases the diffusion rate of analytes and generally leads to shorter retention times.[13][14][15] A 1°C increase can decrease retention time by 1-2%.[4]

    • Solution: Always use a thermostatically controlled column compartment. A typical starting temperature for Iopamidol analysis is 35°C.[16] Ensure the column is allowed to fully equilibrate at this temperature before starting the analysis (typically 15-30 minutes).

  • Column Degradation or Contamination: The column is a consumable, and its performance will change over time.[17][18]

    • Causality:

      • Contamination: Strongly retained sample matrix components can accumulate at the head of the column, altering the stationary phase chemistry and creating new active sites.[19][20] This can lead to peak shape distortion and retention shifts.

      • Degradation: Operating at pH extremes (<2 or >7.5 for conventional silica) can cause hydrolysis of the bonded phase (stripping ligands) or dissolution of the silica backbone, respectively.[17][21] This irreversibly damages the column, typically causing a loss of retention.

    • Solutions:

      • Use a Guard Column: This is the single most effective way to protect your analytical column. A guard column is a short, inexpensive cartridge with the same stationary phase that is installed before the main column.[22][23] It traps particulates and strongly retained compounds, sacrificing itself to extend the life of the much more expensive analytical column.[24][25]

      • Implement a Column Wash Protocol: After a sequence of injections, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained contaminants. For stubborn contamination, a more rigorous multi-solvent wash may be necessary.

      • Filter Your Samples: Always filter samples and mobile phases through a 0.22 or 0.45 µm filter to remove particulates that can clog the column frit.[23][26]

Visualized Workflows & Data

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting retention time shifts.

G start Retention Time (RT) Shift Observed check_t0 Check t0 (Void Time) Is it stable? start->check_t0 system_issue Systemic (Physical) Issue (All peaks shift) check_t0->system_issue No chemical_issue Chromatographic (Chemical) Issue (Specific peaks shift) check_t0->chemical_issue Yes check_flow Verify Flow Rate & Check for Leaks system_issue->check_flow check_mp Verify Mobile Phase (Prep, pH, Age) chemical_issue->check_mp check_pump Inspect Pump (Seals, Check Valves) check_flow->check_pump Flow Incorrect / Leaks Found system_solved System Issue Resolved check_flow->system_solved Flow OK check_degasser Check Degasser & Purge System check_pump->check_degasser Pressure Unstable check_pump->system_solved Pump OK check_degasser->system_solved System Purged check_temp Verify Column Temperature Is it stable and equilibrated? check_mp->check_temp MP OK chemical_solved Chemical Issue Resolved check_mp->chemical_solved MP Corrected check_column Assess Column Health (Age, Contamination) check_temp->check_column Temp OK check_temp->chemical_solved Temp Corrected check_column->chemical_solved Column OK / Replaced

Caption: A decision tree for diagnosing HPLC retention time shifts.

Iopamidol & Impurity D Relationship

This diagram illustrates the relationship between the parent drug and the key impurity discussed.

Iopamidol_Impurity Iopamidol Iopamidol Non-ionic (Neutral Compound) ImpurityD Impurity D Carboxylic Acid (Ionizable Compound) Iopamidol->ImpurityD Structurally Similar

Caption: Chemical relationship of Iopamidol and Impurity D.

Data Tables

Table 1: Typical HPLC Parameters for Iopamidol Impurity Analysis

This table provides a starting point for the analysis, based on common pharmacopeial and literature methods.[16][27]

ParameterRecommended SettingRationale & Key Considerations
Column L1 Packing (C18), 5 µm, 4.6 x 250 mmProvides good hydrophobic retention for Iopamidol and its impurities.
Mobile Phase A Water with buffer (e.g., 20mM Phosphate)The aqueous component of the mobile phase.
Mobile Phase B Acetonitrile or MethanolThe organic modifier. Acetonitrile often provides better peak shape.
pH Adjusted to 2.5 - 4.0Critical for controlling the retention of Impurity D (acidic).[10]
Gradient Program Optimized to resolve all impuritiesA gradient is typically required to elute all related substances with good resolution.[16]
Flow Rate 1.0 - 1.5 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CEnsures reproducible retention times and can improve peak efficiency.[4][14]
Detection UV at 240 nmIopamidol and its iodinated impurities have a strong chromophore at this wavelength.[28][29]
Injection Vol. 10 - 20 µLStandard volume; should be consistent across all injections.

Table 2: Troubleshooting Checklist

SymptomPotential CauseRecommended Action(s)
Gradual increase in RT (all peaks) System leak (post-pump)Perform a systematic leak check; verify flow rate.[2]
Gradual decrease in RT (all peaks) Column temperature increase; Column degradationVerify column oven temperature; flush column or replace if old.[4][18]
Sudden/erratic RT shifts (all peaks) Air in pump; Faulty check valvesPurge system thoroughly; clean or replace check valves.[5]
Shift in specific peak(s) (e.g., Impurity D) Mobile phase pH incorrect/driftingPrepare fresh mobile phase; verify pH; use appropriate buffer.[9][12]
RT okay, but peak tailing/broadening Column contamination; Silanol interactionsUse a guard column; develop a column wash procedure; use a high-quality end-capped column.[22][27]

References

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • MTC USA. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips.
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • Avantor. (n.d.). The Importance of Temperature in Liquid Chromatography.
  • BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities.
  • Phenomenex. (n.d.). HPLC Guard Column.
  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?.
  • Axion Labs. (n.d.). Understanding HPLC Guard Columns: Necessity and Best Practices.
  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Iopamidol Impurity Quantification.
  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
  • Pfeiffer, U., & Wykhoff, H. (1994). An Automated Analytical High-Performance Liquid Chromatographic Procedure for Iopamidol Solutions Using a Benchmate Workstation.
  • Tosoh Bioscience. (n.d.). HPLC Columns - Guard Column FAQ's.
  • Chrom Tech, Inc. (2025, October 15). Inline Filters vs. Guard Columns for HPLC.
  • Ibis Scientific, LLC. (2025, March 6). Why Temperature Is Important in Liquid Chromatography.
  • Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
  • uHPLCs. (n.d.). Principle of use of HPLC guard column.
  • El-Ghaouth, M., & Martin, M. (1990). Effect of Temperature on HPLC Separations Using C1, C4, C8, and C18 Alkyl Chain Bonded Silica Columns.
  • Russo, V., et al. (2023).
  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube.
  • Wang, Y., et al. (2018). Separation and purification of iopamidol using preparative high-performance liquid chromatography.
  • YAZAWA. (n.d.). HPLC COLUMN SCHOOL - Column Durability.
  • Millennial Scientific. (2025, April 3). Extending HPLC Column Lifetimes: Causes of Column Contamination.
  • Halo. (n.d.). LC Chromatography Troubleshooting.
  • Phenomenex. (2025, April 1). How to Extend the Lifetime of HPLC Columns.
  • BenchChem. (2025). Navigating the Labyrinth of Iopamidol Impurity Profiling: A Technical Guide to Optimal HPLC Column Selection.
  • Popović, G., et al. (2013). The impact of pH values of mobile phases on the retention time of the tested compounds. Macedonian pharmaceutical bulletin, 59(1,2), 29-36.
  • Nacalai Tesque. (n.d.). What happens when a column deteriorates?.
  • Hawach. (2023, December 15). Storage Conditions and Separation Effect for HPLC Column.
  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.
  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Napte, B. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Google Patents. (n.d.). US6506938B1 - Process for the purifying of iopamidol.
  • Pharmaffiliates. (n.d.). Iopamidol-impurities.
  • Veeprho. (n.d.). Iopamidol Impurities and Related Compound.
  • Guidechem. (n.d.). Iopamidol Impurity 12 1798830-49-5 wiki.
  • BenchChem. (2025). Degradation Profile of Iopamidol: A Comparative Analysis Under Stress Conditions.
  • Pharmaffiliates. (n.d.). CAS No : 87932-11-4| Product Name : Iopamidol - Impurity D.
  • Aquigen Bio Sciences. (n.d.). Iopamidol EP Impurity D | CAS No: 87932-11-4.
  • Russo, V., et al. (2023).

Sources

Technical Support Center: Eliminating Matrix Interference in Iopamidol Impurity Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Iopamidol impurity profiling. This guide is engineered for analytical researchers, scientists, and drug development professionals tasked with ensuring the purity and safety of Iopamidol, a non-ionic, water-soluble radiographic contrast medium[1].

Core Principles & Mechanistic Causality

Commercial Iopamidol injections are complex formulations. To maintain pH stability and prevent metal-catalyzed degradation, excipients such as tromethamine (TRIS) buffer and edetate calcium disodium (EDTA) are frequently added[2][3]. While beneficial for formulation stability, these matrix components introduce severe analytical challenges during trace impurity quantification (e.g., USP Related Compounds A, B, and C)[1][4].

The Causality of Interference:

  • Tromethamine (TRIS) Ion Suppression: TRIS is a highly polar, hydrophilic amino alcohol (pKa ~7.8)[2][5]. In reversed-phase chromatography, it lacks retention and elutes in the void volume. During LC-MS/MS analysis, the massive concentration of co-eluting TRIS outcompetes trace polar impurities for charge in the electrospray ionization (ESI) source, leading to profound signal quenching (ion suppression)[2][5]. In HPLC-UV, TRIS can cause refractive index changes that manifest as severe baseline distortions early in the chromatogram[5].

  • Thermal Degradation of Resolution: Iopamidol and its related impurities share highly similar molecular structures. The retention factor (

    
    ) of these compounds is hypersensitive to column temperature. Elevated temperatures increase the kinetic energy of the analytes, weakening their interaction with the stationary phase and physically compressing the chromatographic space, which destroys the resolution between critical pairs[6].
    

Troubleshooting Guide & FAQs

Q1: My early-eluting impurity peaks exhibit severe baseline distortion in HPLC-UV and poor recovery in LC-MS/MS. How do I fix this? Diagnosis: This is a classic matrix effect caused by TRIS buffer co-eluting with your polar impurities[5]. Solution: You must physically decouple the matrix from the analytes. Implement a Solid-Phase Extraction (SPE) clean-up step prior to injection (See Protocol A). Alternatively, if you are using LC-MS/MS, utilize a divert valve to send the first 2-3 minutes of the void volume (containing the TRIS) to waste before switching the flow to the mass spectrometer source.

Q2: I am losing resolution between Iopamidol and Related Compound B. What is the root cause? Diagnosis: Loss of resolution in this specific assay is almost exclusively driven by column temperature fluctuations or sample overloading[6]. Solution: Iopamidol retention is weakened as temperature increases[6]. Ensure your column oven is strictly calibrated and controlled between 20°C and 30°C[6][7]. If the temperature is correct, verify that your injection volume and sample concentration do not exceed the column's loading capacity, which can cause peak broadening and co-elution.

Q3: How can I ensure my HPLC method is self-validating for every batch? Diagnosis: Regulatory compliance requires continuous, real-time verification of method performance. Solution: Incorporate a System Suitability Solution (SSS) containing 10 µg/mL of both Iopamidol and USP Iopamidol Related Compound B[4]. The system acts as a self-validating mechanism: according to USP monographs, the resolution (


) between these two peaks must be 

[4]. If

, the run automatically fails validation, preventing the reporting of inaccurate impurity levels.

Experimental Protocols: Self-Validating Workflows

Protocol A: Solid-Phase Extraction (SPE) for Matrix Clean-up

Objective: Isolate Iopamidol impurities from TRIS and EDTA to eliminate ion suppression prior to LC-MS/MS analysis[8]. Mechanistic Rationale: By utilizing a reversed-phase Hydrophilic-Lipophilic Balance (HLB) cartridge, the relatively hydrophobic Iopamidol impurities partition into the sorbent bed, while the highly water-soluble TRIS passes directly through in the aqueous effluent[8].

  • Conditioning: Pass 2.0 mL of LC-MS grade Methanol through the HLB SPE cartridge, followed immediately by 2.0 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Dilute 100 µL of the Iopamidol injection sample with 900 µL of Water. Load the mixture onto the cartridge at a controlled flow rate of 1.0 mL/min.

  • Washing: Wash the cartridge with 2.0 mL of 5% Methanol in Water. This step flushes out residual TRIS, EDTA, and unbound salts[8].

  • Elution: Elute the target impurities using 2.0 mL of 100% Methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 1.0 mL of Mobile Phase A.

  • Self-Validation Check: Spike a blank matrix with a known concentration of USP Related Compound A. Recovery must fall between 95% and 105% to validate the complete removal of matrix interference.

Protocol B: Validated HPLC-UV Method for Impurity Quantification

Objective: Quantify Iopamidol related compounds using a USP-aligned, self-validating chromatographic method[1][4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 100% LC-grade Water[4].

    • Mobile Phase B: Filtered and degassed mixture of Water and Methanol (3:1 v/v)[4].

  • Chromatographic Conditions:

    • Column: C18, 250 mm × 4.6 mm, 10 µm (bonded phase amount ~13.7%)[6].

    • Flow Rate: 1.0 mL/min[7].

    • Column Temperature: Maintained strictly at 20°C to 30°C[6][7].

    • Detection: UV absorbance at 240 nm[7].

  • System Suitability (Self-Validation): Inject 20 µL of the System Suitability Solution. Proceed with sample analysis only if the resolution (

    
    ) between Iopamidol and Related Compound B is 
    
    
    
    [4].
  • Sample Analysis: Inject 20 µL of the Test Solution (400 mg/mL Iopamidol prepared in water)[4]. Calculate the percentage of each impurity based on peak area responses relative to the standard. The sum of all related compounds must not exceed 0.25%[4].

Quantitative Data Summaries

To aid in method selection and optimization, the following table summarizes the quantitative chromatographic parameters and mechanistic impacts of utilizing traditional HPLC versus modern UPLC approaches for Iopamidol impurity profiling[1][7].

ParameterTraditional HPLC (USP Aligned)Modern UPLC / UHPLCMechanistic Impact on Impurity Profiling
Column Dimensions C18, 250 x 4.6 mm, 10 µmSub-2 µm C18, 50 x 2.1 mmSub-2 µm particles increase theoretical plates, drastically enhancing the resolution of closely eluting impurities[7].
Mobile Phase Water / Methanol (Gradient)0.1% Formic Acid in Water / ACNFormic acid improves peak shape and boosts ionization efficiency for downstream LC-MS/MS detection[7].
Flow Rate 1.0 mL/min0.5 mL/minLower flow rates in UPLC reduce solvent consumption while maintaining optimal linear velocity[7].
Column Temperature 20°C - 30°C40°CHigher temperatures in UPLC reduce system backpressure; however, Iopamidol resolution may degrade if the gradient is not carefully tuned[6][7].
Matrix Effect (TRIS) High (Co-elution in void)Moderate (Better physical separation)Superior resolution in UPLC physically separates TRIS from early-eluting impurities, reducing ion suppression[7].

Workflow Visualization

The following diagram illustrates the self-validating logical workflow for mitigating matrix interference during Iopamidol impurity analysis.

G Start Iopamidol Sample (Contains TRIS/EDTA Matrix) InterferenceCheck Is Matrix Interference Observed? (Ion Suppression) Start->InterferenceCheck SPE Solid-Phase Extraction (SPE) Remove TRIS in Effluent InterferenceCheck->SPE Yes DirectInject Direct Injection (Dilute & Shoot) InterferenceCheck->DirectInject No Chromatography Chromatographic Separation C18 Column, 20-30°C SPE->Chromatography DirectInject->Chromatography Validation System Suitability Check Resolution >= 7.0? Chromatography->Validation Detection Detection & Quantification UV 240nm / LC-MS/MS Validation->Detection Yes (Validated) Fail Halt Analysis Recalibrate System Validation->Fail No (Failed)

Caption: Workflow for mitigating matrix interference and self-validating Iopamidol impurity profiling.

References

1.[5] Development and Validation of an Innovative Analytical Approach for the Quantitation of Tris(Hydroxymethyl)Aminomethane (TRIS) in Pharmaceutical Formulations by Liquid Chromatography Tandem Mass Spectrometry - ResearchGate. 5 2.[8] Sample preparation in analysis of pharmaceuticals - irb.hr. 8 3.[7] Navigating Iopamidol Impurity Analysis: A Comparative Guide to HPLC and UPLC - Benchchem. 7 4.[1] A Comparative Guide to HPLC and Alternative Methods for Iopamidol Impurity Quantification - Benchchem. 1 5. USP Monographs: Iopamidol - Pharmacopeia. 4 6.[2] Development and Validation of an Innovative Analytical Approach for the Quantitation of Tris(Hydroxymethyl)Aminomethane (TRIS) in Pharmaceutical Formulations by Liquid Chromatography Tandem Mass Spectrometry - MDPI. 2 7. Iopamidol Related Compound A USP Reference Standard - Sigma-Aldrich. 8.[6][Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed. 6 9. USP Monographs: Iopamidol Injection - Pharmacopeia. 3

Sources

Technical Support Center: Optimizing Mobile Phase pH for Iopamidol Impurity D Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming complex separation challenges. While Iopamidol itself is a non-ionic contrast agent, its degradation products and process impurities—specifically Impurity D —exhibit distinct ionizable properties that demand precise mobile phase pH control.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure robust, reproducible HPLC separations.

Part 1: Mechanistic Insights & FAQs (The "Why")

Q1: Why does Impurity D exhibit shifting retention times while the main Iopamidol peak remains stable? A1: The root cause lies in the fundamental structural differences between the Active Pharmaceutical Ingredient (API) and the impurity. Iopamidol is a non-ionic compound; thus, its chromatographic retention on a reversed-phase C18 column is largely independent of the mobile phase pH.

Conversely, Iopamidol Impurity D (CAS: 87932-11-4) is chemically defined as Iopamidol monocarboxylic acid [1]. Because it possesses a free carboxylic acid functional group, Impurity D acts as an ionizable weak acid with an estimated pKa of approximately 3.0 to 3.5[2]. If you use an unbuffered aqueous mobile phase (like pure water, which typically has a pH of 5.5–6.0 due to dissolved CO₂), the ambient pH is significantly higher than the pKa of Impurity D. This causes the molecule to exist primarily in its ionized (carboxylate anion) state, making it highly polar and prone to early elution or shifting retention times[3].

Q2: How does mobile phase pH dictate the chromatographic behavior of Impurity D? A2: In HPLC method development, the ionization state of an analyte dictates its hydrophobicity. According to fundamental chromatographic principles, a compound's retention changes most drastically within ±1.5 pH units of its pKa[4].

  • At pH > 4.5: Impurity D is fully ionized. It becomes highly hydrophilic, reducing its interaction with the non-polar C18 stationary phase, which leads to early elution near the void volume[3].

  • At pH < 2.5: Impurity D is fully unionized (protonated). In this neutral state, its hydrophobicity increases, allowing for strong, stable retention on the C18 column, effectively separating it from the non-ionic Iopamidol[3].

G ImpD Iopamidol Impurity D (Monocarboxylic Acid, pKa ~3.0) pH_Low Acidic Mobile Phase (pH < 2.5) ImpD->pH_Low pH_High Neutral/Basic Mobile Phase (pH > 4.5) ImpD->pH_High State_Un Unionized State (Neutral Molecule) pH_Low->State_Un Ret_High Strong C18 Retention (Optimal Resolution) State_Un->Ret_High State_Ion Ionized State (Carboxylate Anion) pH_High->State_Ion Ret_Low Early Elution / Co-elution (Poor Resolution) State_Ion->Ret_Low

Mechanistic pathway of Impurity D ionization and its effect on HPLC retention.

Part 2: Troubleshooting Guide (The "How")

Issue: Peak Tailing and Poor Resolution of Impurity D

  • Symptom: The chromatogram shows a broad, tailing peak for Impurity D, and the resolution between Iopamidol and Impurity D is less than 1.5.

  • Causality: Peak tailing for acidic impurities often occurs when the mobile phase pH is too close to the analyte's pKa, resulting in a mixed population of ionized and unionized species migrating through the column at slightly different rates[3]. Furthermore, secondary interactions between the unprotonated carboxylic acid and residual active silanol groups on the silica-based C18 column exacerbate tailing.

  • Solution:

    • Buffer Selection: Switch from unbuffered water to a low-pH buffer system. A 10–50 mM Phosphate buffer adjusted to pH 2.0–2.5 is highly effective at suppressing ionization[4].

    • Column Considerations: Ensure you are using a fully end-capped L1 (C18) column to minimize residual silanol interactions[5].

Workflow Start Issue: Impurity D Peak Tailing or RT Shift Step1 Measure Mobile Phase pH Start->Step1 Decision Is pH < 2.5? Step1->Decision Action1 Adjust with H3PO4 or Formic Acid to pH 2.0-2.5 Decision->Action1 No Action2 Verify Buffer Capacity (10-50 mM) Decision->Action2 Yes Step2 Equilibrate C18 Column (>10 column volumes) Action1->Step2 Action2->Step2 End Run System Suitability (Resolution > 1.5) Step2->End

Step-by-step troubleshooting workflow for resolving Impurity D retention issues.

Part 3: Experimental Protocols & Self-Validating Workflow

To guarantee scientific integrity, the following step-by-step methodology incorporates internal feedback loops, ensuring the protocol acts as a self-validating system.

Step 1: Mobile Phase Preparation & pH Control

  • Aqueous Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water to create a ~10 mM buffer solution.

  • pH Adjustment: Titrate the solution dropwise with 85% Orthophosphoric acid (H₃PO₄) while monitoring with a calibrated pH meter until the pH reaches exactly 2.2 ± 0.1 .

  • Filtration: Filter Mobile Phase A through a 0.22 µm hydrophilic membrane filter to remove particulates and degas the solution[3].

  • Organic Modifier (Mobile Phase B): Use 100% HPLC-grade Methanol or Acetonitrile[5].

Step 2: Chromatographic Conditions

  • Column: L1 packing (C18), 5 µm, 4.6 mm x 250 mm, fully end-capped[5].

  • Column Temperature: 25°C – 30°C. (Note: Avoid excessive heat; elevated temperatures weaken retention and can reduce the resolution between Iopamidol and its impurities)[6].

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV at 240 nm[5].

Step 3: System Suitability & Self-Validation A protocol is only as reliable as its internal controls. To ensure this method is self-validating:

  • Inject a System Suitability Solution containing approximately 0.1 mg/mL of both Iopamidol API and Impurity D Reference Standard[7].

  • Evaluate Resolution (

    
    ):  The system validates itself if the resolution between Iopamidol and Impurity D is > 1.5 . If 
    
    
    
    < 1.5, the system is out of specification, acting as an immediate diagnostic indicator that the pH has drifted or buffer capacity is insufficient[7].
  • Evaluate Tailing Factor (

    
    ):  Confirm that the tailing factor for Impurity D is 
    
    
    
    1.5
    . A higher value indicates secondary silanol interactions or partial ionization[3].

Part 4: Quantitative Data Summaries

The following table summarizes the expected chromatographic behavior of Impurity D as a function of mobile phase pH, demonstrating the critical need for acidic conditions to achieve baseline separation.

Mobile Phase pHImpurity D Ionization StateExpected Retention BehaviorPeak Shape QualityResolution from API
pH 6.0 (Unbuffered Water)Fully Ionized (Anion)Very Early Elution (k' < 1)Poor (Tailing/Splitting)Fails (

< 1.0)
pH 3.5 (Near pKa)Mixed (50% Ionized)Unstable / Shifting RTVery Poor (Broad)Fails (

< 1.0)
pH 2.2 (Optimized Buffer)Fully Unionized (Neutral)Optimal Retention (k' > 3)Excellent (Symmetrical)Passes (

> 1.5)

References

  • Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities, Benchchem, 5

  • IOPAMIDOL MONOCARBOXYLIC ACID, precisionFDA, 1

  • Iopamidol-impurities, Pharmaffiliates, 2

  • Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities (Methodology), Benchchem, 7

  • Separation and purification of iopamidol using preparative high-performance liquid chromatography, PubMed, 6

  • The Importance Of Mobile Phase PH in Chromatographic Separations, Alwsci, 3

  • Exploring the Role of pH in HPLC Separation, Veeprho, 4

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pharmaceutical analysis. Iopamidol is a highly polar, non-ionic iodinated contrast agent. Due to its complex molecular structure—comprising multiple hydroxyl groups and amide bonds—quantifying its impurities (such as Iopamidol Related Compound A) under USP/EP pharmacopeial standards often presents significant chromatographic challenges[1].

This guide provides drug development professionals with a mechanistic understanding of peak tailing, a diagnostic workflow, and a self-validating protocol to ensure robust, reproducible high-performance liquid chromatography (HPLC) assays.

Diagnostic Workflow: Isolating the Root Cause

Before altering method parameters, you must determine whether the peak tailing is a physical system failure or a chemical interaction. Follow the logical pathway below to isolate the root cause.

G Start Peak Tailing Detected (As > 1.5) Test Inject Neutral Marker (e.g., Uracil) Start->Test Decision Does Neutral Peak Tail? Test->Decision Physical Physical Issue (Void, Fittings) Decision->Physical  Yes   Chemical Chemical Issue (Silanol / Metal Interactions) Decision->Chemical  No   FixPhys Replace Frits/Column, Minimize Dead Volume Physical->FixPhys FixChem Use End-capped Type B Silica, Adjust Mobile Phase pH < 3.0 Chemical->FixChem

Diagnostic workflow for differentiating and resolving physical vs. chemical HPLC peak tailing.

Core Troubleshooting Guide (FAQs)

Q1: What is the mechanistic cause of peak tailing for Iopamidol and its related compounds? A: Iopamidol and its degradation products are highly polar. Specifically, Iopamidol Related Compound A (5-Amino-N,N′-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide) contains a free aromatic amine[1]. Peak tailing in reversed-phase HPLC occurs when analytes undergo secondary retention mechanisms alongside primary hydrophobic interactions[2]. The basic amine group acts as a strong cation, interacting via ion-exchange with negatively charged, ionized residual silanol groups (Si-O⁻) on the silica stationary phase[3]. Furthermore, the oxygen-rich amide and hydroxyl groups can chelate trace metals (e.g., iron, aluminum) present in lower-purity silica matrices, exacerbating peak asymmetry[4].

Q2: How can I definitively determine if the tailing is caused by column chemistry or a physical system failure? A: Peak tailing manifests identically whether caused by chemical interactions (acid-base silanol binding) or physical defects (column voids, blocked frits, or excessive extra-column volume)[2]. To isolate the root cause, inject a neutral, non-ionizable marker compound (e.g., uracil or toluene). Neutral compounds cannot participate in secondary ion-exchange interactions with silanols[2]. If the neutral marker peak is perfectly symmetrical but Iopamidol Related Compound A tails, the issue is strictly chemical. If the neutral marker also exhibits tailing, the column bed has likely collapsed (creating a void at the inlet), or there is a physical disruption in the fluidic path requiring hardware maintenance[2][5].

Q3: What stationary phase modifications are necessary to resolve chemical tailing for these polar compounds? A: Traditional Type A silica columns possess highly acidic free silanols and trace metal impurities that drive secondary interactions[4]. To resolve this, transition to high-purity Type B silica columns that have undergone comprehensive end-capping[4]. End-capping utilizes reagents like trimethylchlorosilane (TMCS) to sterically block residual silanols, converting them into less polar, non-reactive functional groups[3]. Because standard end-capping only eliminates approximately 50% of residual silanols due to steric hindrance[3], utilizing hybrid organic-inorganic stationary phases or columns with a positive surface charge can further repel basic analytes and ensure sharp, symmetrical peaks[4].

Q4: How does mobile phase pH manipulation act as a thermodynamic control for peak shape? A: The ionization state of both the analyte and the stationary phase is governed by the mobile phase pH[5]. At a neutral pH (e.g., pH 7.0), the residual silanols on the silica surface (pKa ~ 3.5-4.5) are deprotonated and negatively charged, creating a strong affinity for the protonated amine of Related Compound A[3]. By lowering the mobile phase pH to below 3.0, the silanol groups are fully protonated (Si-OH), effectively neutralizing their charge and shutting down the secondary ion-exchange retention mechanism[3][4]. This thermodynamic shift forces the analyte to rely solely on primary hydrophobic partitioning, drastically reducing the asymmetry factor (As)[3][5].

Self-Validating Experimental Protocol: Optimized HPLC Method for Iopamidol Impurities

A self-validating protocol ensures that the chromatographic system is chemically and physically inert before sample analysis begins. This is achieved through a rigorous System Suitability Test (SST) that acts as a conditional gatekeeper.

Step 1: Mobile Phase and System Preparation

  • Mobile Phase A: Prepare ultra-pure water adjusted to pH 2.5 using dilute phosphoric acid. Causality: Suppresses silanol ionization to prevent ion-exchange interactions[3][4].

  • Mobile Phase B: Acetonitrile or Methanol (HPLC Grade)[6].

  • Column Selection: Install a Type B, fully end-capped C18 column (5 µm, 4.6 mm x 250 mm) and set the column compartment to 35 °C[6].

Step 2: Preparation of Validation Solutions

  • Neutral Marker Solution: Prepare 10 µg/mL Uracil in Water.

  • System Suitability Solution (SST): Dissolve USP Iopamidol Reference Standard to 10 mg/mL and spike with 0.1 mg/mL Iopamidol Related Compound A[6].

Step 3: Diagnostic Injection (Physical Validation Gate)

  • Inject 20 µL of the Neutral Marker Solution at a flow rate of 1.5 mL/min[6].

  • Validation Gate: Calculate the Asymmetry Factor (As).

    • If As > 1.2: Abort the sequence. Inspect fittings for dead volume or replace the column due to a suspected void[2][5].

    • If As ≤ 1.2: Proceed to Step 4.

Step 4: Chemical Integrity Validation Gate

  • Inject 20 µL of the SST Solution[6].

  • Validation Gate: Evaluate the peak shape of Iopamidol Related Compound A.

    • If As > 1.5: The pH is insufficiently low, or the column end-capping is degraded[3]. Adjust pH or replace the column.

    • If As ≤ 1.5 and resolution between Iopamidol and Related Compound A is > 2.0: The system is chemically inert and validated for sample analysis.

Step 5: Sample Analysis

  • Dissolve 0.500 g of the Iopamidol sample in water and dilute to 20.0 mL[1].

  • Inject the sample, monitor UV absorbance at 240 nm, and quantify impurities using the external standard method[6].

Quantitative Data Presentation

The table below summarizes the expected impact of column chemistry and mobile phase pH on the peak asymmetry of basic Iopamidol impurities.

Table 1: Impact of Chromatographic Parameters on Iopamidol Related Compound A Peak Asymmetry

Column ChemistryMobile Phase pHDominant Retention MechanismExpected Asymmetry Factor (As)System Suitability Status
Type A Silica (Non-end-capped)7.0Hydrophobic + Strong Ion-Exchange> 2.5 (Severe Tailing)FAIL
Type B Silica (End-capped)7.0Hydrophobic + Weak Ion-Exchange1.6 - 2.0 (Moderate Tailing)FAIL
Type B Silica (End-capped)2.5Purely Hydrophobic1.0 - 1.2 (Symmetrical)PASS
References
  • [4] Phenomenex. How to Reduce Peak Tailing in HPLC?. Available at:[Link]

  • [3] Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • [2] Axion Labs. HPLC Peak Tailing. Available at: [Link]

  • [5] Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at:[Link]

Sources

Technical Support Center: Resolving Co-elution and Retention Challenges with Iopamidol Impurity D

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the analysis of Iopamidol and its related substances. This guide is designed for researchers, analytical scientists, and quality control professionals who are encountering challenges with the separation of Iopamidol Impurity D. We will explore the root causes of co-elution, particularly with the solvent front, and provide a systematic, scientifically-grounded approach to method development and troubleshooting.

Frequently Asked Questions (FAQs)
Q1: What is Iopamidol Impurity D, and why is its separation critical?

Iopamidol is a non-ionic, water-soluble radiographic contrast agent.[1] The control of its impurities is essential for patient safety and is mandated by regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1][2] Iopamidol Impurity D, chemically known as 3-[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic acid, is a specified impurity that must be accurately quantified.[3][4] Failure to resolve this impurity from the solvent front or other components leads to inaccurate reporting, potentially compromising batch release and regulatory compliance.

Q2: What is the typical "co-elution" issue observed with Iopamidol Impurity D?

In the context of Iopamidol analysis, the co-elution of Impurity D is most often not with the main Iopamidol peak, but rather with the solvent front (the void volume peak). The European Pharmacopoeia method, for instance, notes a relative retention time (RRT) for Impurity D of approximately 0.1 relative to Iopamidol.[5] This indicates that the impurity is very poorly retained on the specified phenylsilyl column under the prescribed conditions and elutes very early in the chromatogram. This lack of retention is the primary analytical challenge.

Q3: Why is Impurity D so difficult to retain in reversed-phase HPLC?

The difficulty stems from its chemical structure compared to the parent Iopamidol molecule. Iopamidol is a neutral, albeit polar, molecule. Impurity D, however, possesses a free carboxylic acid group where Iopamidol has a second amide linkage.[3][4] In typical reversed-phase mobile phases (e.g., water/acetonitrile with a neutral pH), this carboxylic acid group is deprotonated and ionized, making Impurity D significantly more polar and hydrophilic than Iopamidol.[6] Standard non-polar stationary phases, like C18, rely on hydrophobic interactions for retention, which are very weak for highly polar, charged molecules, causing them to elute near the solvent front.[7]

In-Depth Troubleshooting and Method Development Guide

This section provides a structured approach to resolving the poor retention of Iopamidol Impurity D. The core principle is to systematically modify chromatographic parameters to increase the interaction between Impurity D and the stationary phase.

Part 1: Understanding the Chemical Structures

The first step in troubleshooting is to understand the structural differences that drive chromatographic behavior.

cluster_Iopamidol Iopamidol (API) cluster_ImpurityD Iopamidol Impurity D Iopamidol Neutral Molecule Less Polar Iopa_group R = N,N'-bis(2-hydroxy-1-(hydroxymethyl)ethyl) Iopamidol->Iopa_group Key Group 2 ImpurityD Acidic Molecule More Polar ImpD_group R = COOH (Carboxylic Acid) ImpurityD->ImpD_group Key Group 2 Core Common Core Structure: 5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoyl Core->Iopamidol Amide Linkage Core->ImpurityD Amide Linkage

Caption: Structural comparison of Iopamidol and Impurity D.

The critical difference is the carboxylic acid group on Impurity D, which makes it ionizable and highly polar. Our primary strategy will be to suppress this ionization or use a stationary phase that can better interact with polar molecules.

Part 2: Mobile Phase Optimization

The mobile phase is the most powerful tool for adjusting selectivity and retention in HPLC.

Causality: The retention of ionizable compounds in reversed-phase HPLC is highly dependent on the mobile phase pH.[6] By lowering the pH of the mobile phase to at least 2 pH units below the pKa of Impurity D's carboxylic acid group (typically pKa ~3-4), we can protonate it (-COOH). This neutralizes the charge, making the molecule less polar and significantly increasing its retention on a C18 or similar column.

Experimental Protocol: pH Scouting Study

  • Prepare Buffers: Prepare three mobile phase A buffers at different pH values. For example:

    • pH 2.5: 20 mM Potassium Phosphate, adjusted with Phosphoric Acid.

    • pH 3.5: 20 mM Potassium Phosphate, adjusted with Phosphoric Acid.

    • pH 7.0: 20 mM Potassium Phosphate (for baseline comparison).

  • Mobile Phase B: Use HPLC-grade Acetonitrile or Methanol.

  • System Setup: Use a C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Equilibration: For each pH condition, thoroughly flush and equilibrate the column for at least 20 column volumes.

  • Injection: Inject a standard containing both Iopamidol and Impurity D.

  • Analysis: Run a standard gradient (e.g., 5% to 95% B in 20 minutes). Compare the retention time (RT) and peak shape of Impurity D at each pH. You should observe a significant increase in RT as the pH is lowered.

Causality: Acetonitrile (ACN) and Methanol (MeOH) are common organic modifiers but offer different selectivities due to their distinct chemical properties (dipole moment, proton donor/acceptor capabilities).[6] While ACN is often a stronger eluent, MeOH can provide unique pi-pi interactions, especially with phenyl-based columns.[6]

  • Acetonitrile (ACN): Generally provides sharper peaks and lower backpressure.

  • Methanol (MeOH): Can alter elution order (selectivity) compared to ACN. It is a good choice to try if ACN does not provide adequate resolution from other early-eluting impurities.

For very polar compounds, using a mobile phase with a very low percentage of organic modifier (e.g., 0-5%) can increase retention. However, this carries a risk.

Trustworthiness Check: Standard C18 columns can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases (>95% water). This leads to a sudden and dramatic loss of retention. To mitigate this, you must use columns specifically designed for aqueous stability (see Part 3).

Part 3: Stationary Phase (Column) Selection

If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.

Column TypeMechanism & Application for Impurity DAdvantagesDisadvantages
Standard C18 Hydrophobic interaction. Generally provides poor retention for the ionized form of Impurity D.[8]Widely available, robust.Prone to phase collapse in >95% aqueous mobile phase; poor retention of polar analytes.
Polar-Endcapped C18 A C18 phase with proprietary end-capping to shield residual silanols.Improves peak shape for acidic/basic compounds.Retention increase for Impurity D may be marginal.
Polar-Embedded Contains a polar group (e.g., amide, carbamate) near the base of the C18 chain.Resists phase collapse, allowing use of 100% aqueous mobile phase; provides alternative selectivity and enhanced retention for polar molecules.[7]Different selectivity may require significant method re-development.
Phenyl-Hexyl Utilizes pi-pi interactions between the phenyl rings of the stationary phase and analyte.[6]Offers orthogonal selectivity to C18. As used in the Ph. Eur. method, it has some affinity for Iopamidol and its impurities.[5]May still provide insufficient retention for Impurity D without pH control.
HILIC Hydrophilic Interaction Chromatography. Uses a polar stationary phase (e.g., bare silica, amide) and a high organic mobile phase.[8]Excellent retention for very polar compounds that are unretained in reversed-phase.Requires different equilibration and sample solvent considerations; can be less robust than RP.

Recommendation: For a robust solution, transitioning to a Polar-Embedded column combined with a low pH mobile phase is often the most effective strategy.

Part 4: A Systematic Troubleshooting Workflow

When faced with the co-elution of Impurity D, follow a logical progression of steps rather than making random changes.

Start Problem: Impurity D co-elutes with solvent front CheckMethod Is current method using low pH (<3.0)? Start->CheckMethod LowerpH STEP 1: Lower Mobile Phase pH (e.g., to pH 2.5) to protonate Impurity D (-COOH) CheckMethod->LowerpH No CheckRetention Is retention now adequate (e.g., k' > 2)? CheckMethod->CheckRetention Yes LowerpH->CheckRetention OptimizeGradient STEP 2: Optimize Gradient Make initial gradient shallower to improve resolution of early eluting peaks. CheckRetention->OptimizeGradient Yes CheckColumn Is column aqueous-stable (e.g., Polar-Embedded)? CheckRetention->CheckColumn No Success SUCCESS: Method is now suitable for quantification. OptimizeGradient->Success CheckColumn->OptimizeGradient Yes ChangeColumn STEP 3: Change Column Chemistry Switch to a Polar-Embedded or Aq-stable C18 column. CheckColumn->ChangeColumn No ConsiderHILIC ADVANCED: Consider Alternative Mode Develop a HILIC method for maximum retention. CheckColumn->ConsiderHILIC No ChangeColumn->OptimizeGradient

Caption: Troubleshooting workflow for Impurity D retention.

References
  • Veeprho. (n.d.). Iopamidol Impurities and Related Compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Iopamidol. PubChem. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2008). Iopamidol. European Pharmacopoeia 6.0.
  • Allmpus. (n.d.). Iopamidol EP Impurity D. Retrieved from [Link]

  • ACS Publications. (2023). Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation. Langmuir. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Iopamidol-impurities. Retrieved from [Link]

  • Scribd. (n.d.). Iopamidol. Retrieved from [Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Rhenium Group. (2020). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • The Analytical Scientist. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Technical Support Center: Improving Sensitivity for Low-Level Detection of Impurity D (desfluoro-atorvastatin)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of pharmaceutical impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are facing challenges with the sensitive detection of impurities, specifically focusing on Atorvastatin Impurity D (desfluoro-atorvastatin) as a practical case study.

The principles and troubleshooting strategies discussed here are broadly applicable to many other process-related impurities that are structurally similar to the Active Pharmaceutical Ingredient (API).

Introduction: The Challenge of Atorvastatin Impurity D

Atorvastatin is a widely prescribed medication for lowering cholesterol. During its synthesis, several related substances can be formed, including Impurity D, also known as desfluoro-atorvastatin. The key analytical challenge stems from its structural similarity to the parent molecule, Atorvastatin. The only difference is the absence of a single fluorine atom, which can make chromatographic separation and sensitive, specific detection difficult, especially at the low levels required by regulatory agencies like the ICH.[1][2]

According to ICH Q3A(R2) guidelines, impurities in new drug substances must be reported, identified, and qualified at specific thresholds, which are often at levels of 0.15% or lower relative to the API.[3] Achieving a validated Limit of Quantitation (LOQ) at these levels is critical for product safety and regulatory approval.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is my UV detector not sensitive enough for Impurity D at the 0.1% level?

A1: There are several potential reasons for insufficient UV sensitivity:

  • Wavelength Selection: Impurity D and Atorvastatin have similar UV chromophores. Ensure you are monitoring at the wavelength of maximum absorbance (λmax) for the impurity, which may be slightly different from the API. A photodiode array (PDA) detector is invaluable for confirming the optimal wavelength. Some methods use wavelengths around 244-246 nm.[6][7]

  • Co-elution: Due to its structural similarity, Impurity D may co-elute with the main Atorvastatin peak or other impurities, masking its signal. The tail of a large API peak can easily obscure a small impurity peak. Method optimization is key to achieving baseline separation.

  • Insufficient Concentration: The injection concentration of your sample may be too low. While you cannot always increase the sample concentration due to API solubility or column-loading limits, optimizing injection volume can sometimes help.

  • Detector Settings: Ensure the detector's bandwidth and reference wavelength settings are optimized for low-level detection to minimize baseline noise.

Q2: What is the typical reporting threshold I need to achieve for Impurity D?

A2: The threshold depends on the maximum daily dose of the drug product. Per ICH Q3A(R2) guidelines, for a drug substance with a maximum daily dose of up to 2g, the reporting threshold is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15%.[1] Your analytical method's Limit of Quantitation (LOQ) must be at or below the reporting threshold.[5]

Q3: Can I use the same HPLC method for both the API assay and impurity detection?

A3: It is often challenging. Assay methods are designed to quantify the API at 100% of the target concentration and need to be accurate and precise. Impurity methods, however, must be sensitive enough to detect impurities at levels as low as 0.05% and must be able to separate all potential impurities from the API.[8] This often requires different chromatographic conditions, such as a shallower gradient or a more selective column chemistry, and a higher sample concentration to see the low-level impurities.[6]

Troubleshooting Guide: Low Sensitivity & Poor Resolution

This section provides a structured approach to diagnosing and solving common issues encountered during the low-level analysis of Impurity D.

Problem 1: Impurity D peak is not detected or has a very low signal-to-noise ratio (S/N < 10 for LOQ).
Potential Cause Troubleshooting Steps & Scientific Rationale
Sub-optimal HPLC-UV Conditions 1. Verify Wavelength: Use a PDA detector to acquire UV spectra across the API and impurity peaks. Confirm the λmax for Impurity D. A small shift from the API's λmax can have a significant impact on sensitivity.2. Optimize Mobile Phase: Ensure you are using high-purity, HPLC or LC-MS grade solvents to minimize baseline noise.[9] Adjusting the pH or buffer concentration of the aqueous phase can sometimes alter the chromophore's response and improve peak shape.3. Increase Injection Volume/Concentration: Carefully increase the injection volume. Be cautious of overloading the column with the API, which can cause peak distortion and affect resolution. If possible, prepare a more concentrated sample solution.
Poor Peak Shape (Tailing) 1. Check Mobile Phase pH: Atorvastatin and its impurities have acidic and basic functional groups. Operating at a pH that ensures a consistent ionization state (e.g., pH < 3 to protonate silanols or a well-chosen higher pH) can significantly improve peak symmetry and, consequently, peak height.[10]2. Use a High-Purity Column: Employ a modern, high-purity silica column (Type B) with end-capping. Residual silanol groups on older column packings can cause peak tailing with basic compounds.3. Consider a Different Stationary Phase: If a standard C18 column is not providing good peak shape, consider a Phenyl-Hexyl phase. The pi-pi interactions offered by the phenyl rings can provide alternative selectivity for aromatic compounds like Impurity D, potentially improving separation and peak shape.
Insufficient Sensitivity of the Detector 1. Switch to Mass Spectrometry (MS): If UV detection is fundamentally not sensitive enough, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive solution. A single quadrupole MS detector can provide confirmation of the impurity's molecular weight, while a tandem MS (MS/MS) system offers exceptional sensitivity and specificity through Multiple Reaction Monitoring (MRM).[11][12]2. Explore Other Detectors: For impurities lacking a strong chromophore, other detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be considered, though LC-MS is generally superior for this application.
Problem 2: Impurity D peak co-elutes with the Atorvastatin API peak or another impurity.
Potential Cause Troubleshooting Steps & Scientific Rationale
Insufficient Chromatographic Resolution 1. Decrease Gradient Slope: If using a gradient method, make the gradient shallower (i.e., decrease the % change in organic solvent per minute) around the elution time of the API and impurity. This increases the separation window.2. Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter elution selectivity due to different solvent properties (polarity, viscosity, and interactions).3. Optimize Temperature: Increasing the column temperature typically reduces mobile phase viscosity, which can improve efficiency. However, it can also change selectivity, so it should be evaluated systematically (e.g., in 5 °C increments).4. Use a High-Efficiency Column: Switch to a column with smaller particles (e.g., sub-2 µm for UHPLC or solid-core particles). These columns provide higher theoretical plates, leading to narrower peaks and better resolution.[6]
Incorrect Column Chemistry 1. Screen Alternative Stationary Phases: As mentioned, a Phenyl-Hexyl column can offer different selectivity. Other options include embedded polar group (polar-endcapped) phases or different C18 columns from various manufacturers, as bonding chemistries can vary significantly.

Advanced Methodologies for Ultra-Trace Detection

When standard HPLC-UV methods are insufficient, more advanced techniques are required to reach the necessary detection levels with confidence.

Protocol: High-Sensitivity LC-MS/MS Method

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for ultra-trace quantification due to its superior sensitivity and specificity.[11][13]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the Atorvastatin drug substance in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.[14]

  • Chromatographic Separation:

    • Column: Use a high-resolution column, such as a C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: A shallow gradient optimized to separate Impurity D from the API. For example, start at 30% B and increase to 50% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Settings (Tandem Quadrupole):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analyte Tuning: Infuse a dilute standard of Impurity D to optimize the precursor ion (Q1) and product ions (Q3).

      • Atorvastatin [M+H]⁺: m/z 559.4

      • Impurity D (desfluoro-atorvastatin) [M+H]⁺: m/z 541.4

    • MRM Transitions: Establish and optimize at least two MRM transitions for Impurity D for confident quantification and identification. For example:

      • Quantifier: 541.4 → 448.0

      • Qualifier: 541.4 → 278.2

    • Source Parameters: Optimize gas temperatures, gas flows, and voltages to achieve the maximum stable signal for Impurity D.

Self-Validation System:

  • System Suitability Test (SST): Before analysis, inject a standard mixture containing Atorvastatin and a low level of Impurity D (e.g., at the LOQ) to verify resolution, peak shape, and detector response.

  • Spiked Samples: Analyze a blank sample spiked with Impurity D at the LOQ and 100% of the specification limit to confirm accuracy and recovery.

  • Ion Ratio Confirmation: For MS/MS, the ratio of the qualifier ion to the quantifier ion must remain consistent (typically within ±20%) between the analytical standards and the detected impurity in the sample, providing an extra layer of identity confirmation.[13]

Visual Workflows and Data

Logical Diagram: Troubleshooting Low Sensitivity

Troubleshooting_Low_Sensitivity start_node Start: Low Sensitivity for Impurity D (S/N < 10 at required level) p1 1. Verify Peak Shape 2. Confirm Baseline Separation start_node->p1 Check Chromatography process_node process_node decision_node decision_node result_node result_node fail_node fail_node d1 Is peak shape good & resolution > 2.0? p1->d1 p2 Optimize UV Detector Settings: - Confirm λmax using PDA - Increase injection volume - Check detector settings d1->p2 Yes p_fix_chrom Optimize Method: - Adjust Mobile Phase pH - Test different column - Modify gradient d1->p_fix_chrom No d2 Is S/N Ratio > 10? p2->d2 p_fix_chrom->p1 r_success Method is Suitable. Proceed with Validation. d2->r_success Yes d3 Is higher sensitivity critically required? d2->d3 No p_ms Implement Advanced Detection: Switch to LC-MS or LC-MS/MS d3->p_ms Yes r_fail Sensitivity limit reached for UV. Re-evaluate requirements or accept current LOQ. d3->r_fail No r_ms_success High Sensitivity Achieved. Validate LC-MS Method. p_ms->r_ms_success

Caption: Decision tree for troubleshooting low sensitivity issues.

Comparative Data: Detector Sensitivity

The following table summarizes typical sensitivity levels for different analytical techniques used in impurity analysis.

Technique Typical Limit of Quantitation (LOQ) Selectivity Primary Use Case for Impurity D
HPLC-UV/PDA ~0.05 - 0.1% (relative to 1 mg/mL API)ModerateRoutine QC, release testing if sensitivity is sufficient.
LC-Single Quad MS ~0.01 - 0.05%HighPeak identity confirmation (by mass), improved sensitivity over UV.[14]
LC-MS/MS (Tandem MS) <0.005%Very HighDefinitive trace-level quantification, reference method development, structural confirmation.[13][15]
Workflow Diagram: Analytical Method Development

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification start_node 1. Define Goal (e.g., LOQ < 0.05% for Impurity D) s1 Select Column (C18, Phenyl) & Detector (UV, MS) start_node->s1 phase_node phase_node step_node step_node decision_node decision_node end_node 4. Method Validation (ICH Q2) s2 Screen Mobile Phases (ACN, MeOH, Buffers) s1->s2 s3 Optimize Gradient Profile s2->s3 s4 Fine-tune Temp & Flow Rate s3->s4 s5 Perform System Suitability Test (SST) s4->s5 s6 Check Specificity, LOQ, Linearity s5->s6 d1 Does method meet all requirements? s6->d1 d1->end_node Yes d1->s3 No, Re-optimize

Sources

Technical Support Center: HPLC Column Life Extension for Iopamidol Impurity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing Iopamidol—a highly polar, non-ionic iodinated contrast agent—presents unique chromatographic challenges. The United States Pharmacopeia (USP) monograph requires highly aqueous mobile phases to retain Iopamidol, which inherently stresses standard reversed-phase (C18) columns[1].

This guide is engineered for analytical scientists and drug development professionals. It provides mechanistic troubleshooting, quantitative parameters, and self-validating protocols to maximize column longevity without compromising the scientific integrity of your impurity profiles.

I. Diagnostic Workflow: Troubleshooting Premature Column Degradation

Before altering your method, use the logical workflow below to diagnose the root cause of column failure during Iopamidol analysis.

G Start Column Performance Issue Detected CheckPressure Is Backpressure > Normal? Start->CheckPressure HighPressure Frit Blockage or Buffer Precipitation CheckPressure->HighPressure Yes NormalPressure Check Chromatogram CheckPressure->NormalPressure No Action1 1. Replace Guard Column 2. Reverse Flush (No Detector) HighPressure->Action1 CheckRes Loss of Resolution or Peak Tailing? NormalPressure->CheckRes PhaseCollapse Phase Dewetting or Chemical Contamination CheckRes->PhaseCollapse Yes Action2 1. High Organic Wash 2. Re-equilibrate PhaseCollapse->Action2 Validate Inject System Suitability (Resolution > 1.5) Action1->Validate Action2->Validate

Caption: Diagnostic workflow for HPLC column degradation during Iopamidol analysis.

II. Frequently Asked Questions (Troubleshooting Causality)

Q1: Why does my C18 column rapidly lose resolution between Iopamidol and its related compounds (e.g., Impurity B)? Causality: Iopamidol is a highly polar molecule[2]. To achieve adequate retention, the USP monograph dictates a highly aqueous mobile phase (100% Water for Mobile Phase A)[1]. Prolonged exposure of standard C18 stationary phases to 100% aqueous conditions induces 3. The hydrophobic C18 alkyl chains fold onto themselves to minimize aqueous contact, drastically reducing the active surface area available for analyte interaction[3]. Furthermore, elevated column temperatures weaken the retention of Iopamidol, which can collapse the critical resolution window between Iopamidol and its impurities[4]. Solution: Maintain strict temperature control at 35°C as specified by the USP[2]. If phase collapse is suspected, reactivate the column by flushing it with 100% acetonitrile at a high flow rate (up to 60°C if permitted by the column manufacturer) to force the C18 chains to re-extend[3].

Q2: I am experiencing sudden backpressure spikes and peak splitting after only a few dozen injections. How can I prevent this? Causality: High backpressure and split peaks are classic symptoms of frit blockage or void formation at the column head[3]. Iopamidol samples—especially formulated injections containing buffers like tromethamine or edetate calcium disodium—can introduce particulate matter[5]. Additionally, if a high-organic wash is introduced too rapidly after an aqueous buffer run, localized precipitation of residual salts occurs directly on the column frit[6]. Solution: Implement rigorous sample preparation by filtering all samples through 0.22 µm syringe filters prior to injection[6]. Always install a guard column packed with the same L1 (C18) stationary phase, and establish a preventative maintenance schedule to replace the guard column every 200 injections[6].

Q3: What is the optimal post-analysis washing protocol to remove Iopamidol and prevent column degradation? Causality: Residual buffers can hydrolyze the silica stationary phase over time, while strongly retained hydrophobic impurities accumulate and block active binding sites, leading to retention time shifts[6]. Solution: Execute a step-wise wash protocol that first removes aqueous-soluble salts to prevent precipitation, followed by a high-organic wash to strip hydrophobic contaminants[6]. (See the detailed protocol in Section IV).

III. Quantitative Data: USP Parameters & Column Health

To maximize column life, you must understand how the USP-mandated parameters interact with the physical chemistry of the column.

Table 1: Iopamidol USP Chromatographic Parameters & Column Health Implications
ParameterUSP SpecificationColumn Health & Performance Implication
Stationary Phase L1 (C18), 5 µm, 4.6 x 250 mmProvides necessary hydrophobic retention; highly susceptible to dewetting in 100% water[2].
Mobile Phase A 100% WaterEssential for retaining polar Iopamidol; requires regular organic washing to prevent phase collapse[1].
Mobile Phase B Water/Methanol (3:1) or Water/Acetonitrile (1:1)Elutes strongly retained impurities; ensures complete regeneration during the gradient run[2].
Column Temperature 35°CHigher temperatures (>35°C) reduce retention and resolution; strict control prevents phase degradation[4].
System Suitability Resolution > 1.5 (Iopamidol & Impurities)Acts as the primary diagnostic metric for monitoring column degradation and phase collapse[2].
Injection Volume 20 µLOverloading can cause peak tailing, pressure spikes, and reduce overall column lifetime[2].

IV. Experimental Protocol: Self-Validating Column Regeneration and Storage

This methodology is designed as a self-validating system . By comparing pre- and post-wash system suitability injections, you can quantitatively verify column recovery and ensure trustworthiness in your analytical results.

Step 1: Baseline Assessment (Pre-Wash)

  • Equilibrate the HPLC system with the initial gradient composition for at least 30 minutes[2].

  • Inject the System Suitability Solution (containing Iopamidol and Related Compound B)[5].

  • Record the baseline resolution (

    
    ) and peak tailing factor.
    

Step 2: Buffer and Salt Purge Causality: Direct introduction of 100% organic solvent will precipitate residual salts from the sample matrix, irreversibly clogging the frit[3].

  • Bypass the detector to prevent flow-cell contamination.

  • Flush the column with 10 column volumes (CV) of 90% HPLC-grade Water / 10% Methanol at a flow rate of 1.0 mL/min[6].

Step 3: Hydrophobic Contaminant Strip Causality: Strongly retained organic impurities must be eluted to restore active binding sites on the silica support.

  • Ramp the mobile phase to 90% Methanol (or Acetonitrile) over 5 minutes.

  • Hold at 90% organic for 10 to 20 CV[6].

Step 4: Long-Term Storage Equilibration Causality: Storing C18 columns in high aqueous conditions promotes microbial growth and phase collapse.

  • Equilibrate the column with 10 CV of 70% Methanol / 30% Water[6].

  • Cap the column tightly with end plugs to prevent drying.

Step 5: Validation (Next Use)

  • Re-equilibrate with the initial USP gradient conditions (Mobile Phase A) for 30 minutes[2].

  • Inject the System Suitability Solution.

  • Validation Criteria: Verify that the resolution between Iopamidol and adjacent impurities is

    
     and the relative standard deviation (RSD) of peak areas is 
    
    
    
    [2]. If these criteria are met, the column is validated for continued use.

V. References

  • Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities - Benchchem - 2

  • Official Monographs for Part I / Iopamidol - NIHS - 1

  • Separation and purification of iopamidol using preparative high-performance liquid chromatography - ResearchGate - 4

  • How to Extend the Lifetime of HPLC Columns - Phenomenex - 3

  • Iopamidol Injection USP 2025 - USP Monograph - 5

  • WP000774 - How to prolong the lifetime of your HPLC column - ThermoFisher - 6

Sources

Minimizing oxidative degradation of Iopamidol during sample prep

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Iopamidol analysis. As a Senior Application Scientist, I frequently encounter analytical workflows compromised by the silent, progressive degradation of iodinated contrast media (ICM) before the sample even reaches the autosampler.

Iopamidol is highly susceptible to oxidative degradation, photolysis, and thermal breakdown. This guide moves beyond basic instructions to explain the causality behind degradation mechanisms and provides self-validating, field-proven protocols to ensure the absolute chemical integrity of your Iopamidol samples.

Mechanistic Overview: The Causality of Degradation

The structural vulnerability of Iopamidol lies in its tri-iodinated benzene ring and N,N'-bis(2,3-dihydroxypropyl) side chains. When exposed to reactive oxygen species (ROS), UV light, or trace transition metals during sample preparation, three primary degradation pathways are triggered:

  • Deiodination (Iodine Release): Homolytic or heterolytic cleavage of the carbon-iodine (C–I) bond releases free iodide (I⁻). Under oxidative conditions, I⁻ is rapidly transformed into reactive iodine species (RIS), which can react with organic matrices to form highly toxic iodinated disinfection by-products (I-DBPs) (1[1], 2[2]).

  • Dealkylation & Deacetylation: Hydroxyl radicals (•OH) attack the amide side chains, leading to the formation of transformation products such as TP-703 and TP-705 (1[1]).

To mitigate these pathways, sample preparation must incorporate a multi-barrier approach utilizing chelating agents to sequester catalytic trace metals and buffering antioxidants to neutralize ROS and stabilize pH (3[3], 4[4]).

IopamidolDegradation IOP Iopamidol (Intact) ROS Oxidative Stress (ROS, UV, Heat, Metals) IOP->ROS Exposure DEIOD Deiodination (I- Release) ROS->DEIOD C-I Bond Cleavage DEALK Dealkylation (TP-703) ROS->DEALK Side-chain attack DEACE Deacetylation (TP-705) ROS->DEACE Amide hydrolysis RIS Reactive Iodine Species (RIS) DEIOD->RIS Further Oxidation IDBP Iodinated DBPs (Toxicity) RIS->IDBP Reaction with Organics MITIGATE Mitigation: EDTA + Tromethamine Inert Gas, pH 6.5-7.5 MITIGATE->ROS Quenches/Chelates

Iopamidol oxidative degradation pathways and mitigation strategies.

Quantitative Parameters for Stability

The following table summarizes the critical physicochemical parameters required to halt degradation during sample preparation and storage.

ParameterCondition / AgentMechanistic Effect on IopamidolReference
Optimal pH Range pH 6.5 – 7.5Minimizes acid-catalyzed deacetylation and base-catalyzed amide hydrolysis.(3[3], 4[4])
Tromethamine (TRIS) 1.0 – 4.0 mg/mLActs as a buffering antioxidant, scavenging free radicals in the aqueous matrix.(4[4])
Ca-Disodium EDTA 0.1 – 0.6 mg/mLChelates trace transition metals (Fe³⁺, Cu²⁺), preventing Fenton-like ROS generation.(4[4], 5[5])
UV / Light Exposure 254 – 280 nmInduces rapid homolytic cleavage of C–I bonds, driving direct photolysis.(6[6],2[2])
Oxidative Stress NaOCl (Hypochlorite)Degrades Iopamidol up to 14x faster than UV alone; rapidly generates RIS.(2[2])

Self-Validating Experimental Protocols

Protocol 1: Optimized Preparation of Stabilized Iopamidol Analytical Samples

Goal: To prepare a 1 mg/mL Iopamidol stock solution that resists oxidative and photolytic degradation during storage and downstream LC-MS/MS analysis.

  • Solvent Degassing: Purge ultrapure water (18.2 MΩ·cm) with high-purity Nitrogen (N₂) or Argon gas for 15 minutes. Causality: Displacing dissolved oxygen removes the primary driver of autoxidation.

  • Excipient Addition: To 100 mL of the degassed water, add 250 mg of Tromethamine (TRIS) and 10 mg of Calcium Disodium EDTA. Stir until completely dissolved. Causality: TRIS acts as a buffering antioxidant, while EDTA chelates trace transition metals (e.g., Fe³⁺, Cu²⁺) that catalyze Fenton-like radical generation (3[3], 4[4]).

  • API Dissolution: Accurately weigh 100 mg of Iopamidol reference standard and add it to the solution. Mix gently at room temperature. Avoid ultrasonic baths exceeding 30°C, as localized heating can induce premature dealkylation.

  • pH Adjustment: Measure the pH and adjust to exactly 6.5 – 7.5 using 0.1 M HCl or 0.1 M NaOH. Causality: Maintaining this neutral pH window minimizes both acid-catalyzed hydrolysis and base-catalyzed degradation of the amide side chains.

  • Filtration & Storage: Filter the solution through a 0.22 µm PTFE syringe filter into amber glass HPLC vials. Cap immediately with PTFE-lined septa. Store at 2–8°C. Causality: Amber glass prevents UV-induced homolytic cleavage of the carbon-iodine bonds (7[7]).

Protocol 2: Self-Validating Forced Degradation Assay

Goal: To validate the stability-indicating power of your analytical method (e.g., HPLC-UV at 240 nm) by intentionally generating and resolving degradation products.

  • Baseline Preparation: Prepare a 1 mg/mL Iopamidol solution without EDTA or Tromethamine (Control).

  • Oxidative Stress Induction: Transfer 1 mL of the Control solution to a vial. Add 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours (7[7]).

  • Quenching: After 24 hours, add 100 µL of 1 M Sodium Thiosulfate to quench unreacted peroxides, halting the degradation cascade. Causality: Failing to quench the reaction will lead to continuous degradation inside the autosampler, skewing quantitative results.

  • Chromatographic Analysis: Inject the stressed sample alongside the Control into an LC-MS/MS or HPLC system. Monitor for the depletion of the parent Iopamidol peak and the emergence of desiodo-iopamidol and other transformation products (TP-703, TP-705) (1[1], 7[7]).

Troubleshooting FAQs

Q1: Why does my Iopamidol solution turn slightly yellow after heat sterilization or prolonged storage? A1: The yellow discoloration is a classic indicator of free molecular iodine (I₂) release. When Iopamidol undergoes oxidative or thermal stress, the carbon-iodine bonds cleave, releasing iodide (I⁻). Trace oxidants in the water matrix further oxidize I⁻ into reactive iodine species (RIS) and eventually molecular iodine, which imparts a yellow/brown tint. To prevent this, ensure your formulation includes a chelator like Calcium Disodium EDTA and process the sample under inert gas (1[1], 2[2]).

Q2: Can I use standard clear glass vials for long-term storage of Iopamidol standards? A2: No. Clear glass vials transmit ultraviolet (UV) light, which is highly effective at inducing direct photolysis of Iopamidol. The UV energy (specifically around 254–280 nm) exceeds the bond dissociation energy of the C–I bond, leading to rapid deiodination (6[6]). Always use amber glass vials and store them in the dark at 2–8°C.

Q3: I am analyzing environmental water samples for Iopamidol. How do residual disinfectants like chlorine affect my sample prep? A3: Residual hypochlorite (NaOCl) in environmental or tap water is highly reactive with Iopamidol. UV/chlorine processes can degrade Iopamidol up to 14 times faster than UV alone, rapidly generating iodinated disinfection by-products (I-DBPs) such as iodinated trihalomethanes (I-THMs) (6[6],2[2]). When preparing environmental samples, you must immediately quench residual chlorine with ascorbic acid or sodium thiosulfate at the point of collection before adding your internal standards (e.g., Iopamidol-d8) (7[7]).

References

  • Insights into CoFe2O4/Peracetic Acid Catalytic Oxidation Process for Iopamidol Degradation: Performance, Mechanisms, and I-DBP Formation Control . MDPI.1

  • Evaluating iopamidol degradation performance and potential dual-wavelength synergy by UV-LED irradiation and UV-LED/chlorine treatment . ResearchGate. 6

  • Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation . ACS Publications. 8

  • Preparation and evaluation of iopamidol parenteral formulation . CORE.3

  • Application Note: Quantification of Iopamidol and Its Degradation Products Using Iopamidol-d8 by LC-MS/MS . Benchchem. 7

  • WO2013180777A1 - Stabilized formulations containing iodinated contrast agents and cyclodextrins . Google Patents. 4

  • Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields . RSC Publishing. 2

  • Hypersensitivity Reactions to Iodinated Contrast Media . MDPI. 5

Sources

Troubleshooting baseline noise in Iopamidol LC-UV analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the chromatographic analysis of radiocontrast agents: baseline noise and drift during Iopamidol LC-UV analysis .

Iopamidol is a highly polar, non-ionic, water-soluble iodinated contrast agent. According to standard pharmacopeial (USP) monographs, its analysis typically utilizes a C18 reversed-phase column, a gradient mobile phase of Water and Methanol (or Acetonitrile), and UV detection at 240 nm[1]. Because 240 nm is in the lower UV range, the method is highly susceptible to optical, fluidic, and chemical disturbances.

This guide abandons generic troubleshooting in favor of a causality-driven, self-validating diagnostic framework.

I. The Diagnostic Logic: Isolating the Root Cause

Baseline noise is not a single phenomenon; it is the symptomatic manifestation of either optical/electronic deficits or fluidic/chemical inconsistencies [2][3]. To troubleshoot effectively, we must first isolate the system components.

RootCauseAnalysis Start Observe Baseline Noise at 240 nm ZeroFlow Execute Zero-Flow Test (Flow = 0 mL/min) Start->ZeroFlow Persist Does noise persist? ZeroFlow->Persist Optical Optical / Electronic (Lamp, Flow Cell, Detector) Persist->Optical  Yes   Fluidic Fluidic / Chemical (Pump, Mobile Phase, Column) Persist->Fluidic  No   LampCheck Check Lamp Energy & Flow Cell Windows Optical->LampCheck PumpCheck Check Pressure Ripple & Solvent Degassing Fluidic->PumpCheck

Diagnostic workflow for isolating LC-UV baseline noise in Iopamidol analysis.

II. Core System Diagnostics & Causality

Optical & Detector Anomalies (The 240 nm Challenge)

The Causality: Iopamidol is detected at 240 nm[1]. At this wavelength, deuterium lamps provide the primary light source. As a deuterium lamp ages (typically >1000 hours), its energy output at lower wavelengths degrades exponentially[3][4]. The detector's photomultiplier or photodiode array compensates for this lower light throughput by increasing electronic gain, which proportionally amplifies background electronic noise, resulting in a "fuzzy" baseline. The Fix: Monitor lamp energy counts. If the reference energy falls below the manufacturer's threshold, replace the lamp. Additionally, inspect the flow cell; micro-bubbles or precipitated buffer salts on the quartz windows will scatter UV light, mimicking lamp degradation[2].

Fluidic Delivery & Mixing (Pressure Ripples)

The Causality: The USP method for Iopamidol often employs a gradient of Water (Mobile Phase A) and a Methanol/Water or Acetonitrile/Water mixture (Mobile Phase B)[1]. Methanol and water have different viscosities and molar volumes. When mixed, the reaction is exothermic and causes a volume contraction. If the pump's check valves are failing or if the gradient proportioning valve is inefficient, the mixing will be heterogeneous. This creates localized refractive index (RI) changes in the flow cell, which the UV detector registers as sinusoidal baseline noise or wandering[2][4]. The Fix: Ensure rigorous solvent degassing to prevent outgassing during mixing[3]. Monitor the pump pressure ripple; it should remain below 1-2%.

Mobile Phase & Column Dynamics

The Causality: Trifluoroacetic acid (TFA) or low-quality solvents contain impurities that absorb strongly at 240 nm[5]. As the gradient increases the organic fraction, the background absorbance shifts, causing baseline drift. Furthermore, if the C18 column is not fully equilibrated, stationary phase bleed or phase dewetting can cause erratic baseline spikes[3][4].

III. Quantitative Troubleshooting Metrics

To ensure your system is operating within acceptable parameters for Iopamidol quantification, compare your instrument's performance against these benchmark metrics:

Diagnostic ParameterAcceptable Range / LimitPotential Root Cause if Out of Spec
Pump Pressure Ripple < 1.0% of total pressureFailing check valves, trapped air, pump seal wear[2].
Lamp Energy (240 nm) > Manufacturer minimum (e.g., >10,000 counts)Aged deuterium lamp, dirty flow cell windows[3].
Baseline Noise (ASTM) < 0.05 mAU (Peak-to-Peak)Poor degassing, electronic noise, solvent impurities[3].
Baseline Drift < 1.0 mAU/hourColumn equilibration incomplete, temperature fluctuations[5].
Signal-to-Noise (S/N) > 10:1 for Limit of Quantitation (LOQ)High background noise masking the Iopamidol peak[3].

IV. Self-Validating Experimental Protocols

Do not guess the source of the noise. Execute these step-by-step methodologies to systematically validate the root cause.

Protocol A: The Zero-Flow Optical Validation Test

Purpose: To determine if noise is electronic/optical or fluidic.

  • Equilibrate: Run the Iopamidol initial mobile phase conditions (e.g., 100% Water or initial gradient mix) at 1.5 mL/min[1] until the baseline stabilizes.

  • Monitor: Record the baseline for 10 minutes and calculate the peak-to-peak noise.

  • Zero Flow: Stop the pump (Flow = 0.0 mL/min). Leave the UV detector on at 240 nm.

  • Observe: Record the baseline for another 10 minutes.

  • Evaluate:

    • If noise disappears: The issue is fluidic (pump pulsations, solvent mixing, or outgassing)[2]. Proceed to Protocol B.

    • If noise persists: The issue is optical/electronic (failing lamp, dirty flow cell, or environmental electrical interference)[4].

Protocol B: The Step-Gradient Mixing Test

Purpose: To validate pump proportioning and solvent purity.

  • Preparation: Remove the C18 column and replace it with a zero-dead-volume union to eliminate column-related retention/bleed effects.

  • Solvents: Place HPLC-grade Water in Channel A and HPLC-grade Methanol in Channel B.

  • Method: Set flow rate to 1.0 mL/min. Program a step gradient:

    • 0-5 min: 100% A

    • 5-10 min: 50% A / 50% B

    • 10-15 min: 100% B

  • Evaluate:

    • Sinusoidal waves during the 50/50 step: Indicates a failing proportioning valve or inadequate mixing volume[4].

    • Massive baseline shift (>50 mAU) between 100% A and 100% B: Indicates contaminated Methanol absorbing heavily at 240 nm[5].

ProtocolWorkflow Step1 1. Remove Column (Install Union) Step2 2. Step Gradient (0%, 50%, 100% B) Step1->Step2 Step3 3. Analyze 240nm Absorbance Step2->Step3 Result1 Sinusoidal Noise -> Mixer/Pump Issue Step3->Result1 Result2 Severe Drift -> Solvent Impurity Step3->Result2

Workflow for the Step-Gradient Mixing Test to isolate fluidic and solvent issues.

V. Frequently Asked Questions (FAQs)

Q: My baseline is perfectly flat during the isocratic hold, but drifts upward significantly during the Iopamidol gradient run. Why? A: This is a classic symptom of mobile phase absorbance imbalance[5]. The USP method for Iopamidol uses a gradient moving from aqueous to organic (Methanol or Acetonitrile)[1]. If your organic solvent has degraded, or if you are using a lower-grade solvent with a high UV cutoff, it will absorb more light at 240 nm than water. As the pump delivers more organic solvent, the background absorbance increases, causing an upward drift. Always use LC-MS or HPLC-grade solvents with guaranteed low UV absorbance.

Q: I am seeing sharp, irregular negative and positive spikes in my baseline, but my pressure is stable. What is happening? A: Sharp, non-Gaussian spikes are rarely chemical; they are typically optical or physical[4]. The most common cause is air bubbles passing through the UV flow cell[2][3]. When a bubble enters the cell, it scatters the UV light, causing a sharp spike. Ensure your inline vacuum degasser is functioning. If the mobile phase is fully degassed, check for a dirty flow cell window or a failing deuterium lamp that is beginning to "arc"[4].

Q: Does the column temperature affect the baseline noise for Iopamidol? A: Yes. The USP method recommends a column temperature of 35 °C[1]. If your UV detector flow cell is not temperature-controlled, the temperature differential between the hot eluent exiting the column and the cooler flow cell causes localized refractive index (RI) changes[2]. These RI changes bend the UV light away from the photodiode, registering as baseline wander. Ensure you are using a heat exchanger before the flow cell if your detector supports it.

VI. References

  • Eliminating Baseline Problems Agilent Technologies[Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines Element Lab Solutions[Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It Separation Science[Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines Chromatography Online[Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Iopamidol Impurity D in Accordance with ICH Q2

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of Iopamidol Impurity D, grounded in the principles of the International Council for Harmonisation (ICH) Q2 guidelines. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical application for establishing a robust, reliable, and compliant analytical procedure.

Introduction: The Imperative for Purity in Radiographic Contrast Media

Iopamidol is a non-ionic, water-soluble radiographic contrast agent widely used in medical imaging to enhance the visibility of internal structures.[1][2] The safety and efficacy of such agents are paramount, making the control of impurities a critical aspect of quality assurance.[1][3][4] Impurities can arise from the complex multi-step synthesis of the drug substance or through degradation over time.[1]

Iopamidol Impurity D, chemically known as 3-[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic Acid, is one of the potential related substances that must be strictly monitored.[1][5] The objective of validating an analytical procedure, as stipulated by the ICH, is to demonstrate that it is suitable for its intended purpose.[6][7] This guide will compare High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), the two workhorse techniques for this purpose, and detail the validation process per ICH Q2.

The Framework of Validation: Understanding ICH Q2(R1) & Q2(R2)

The ICH Q2 guideline, recently revised to Q2(R2), provides a harmonized approach to validating analytical procedures, ensuring mutual acceptance of data across regulatory jurisdictions.[6][8][9][10] It outlines a series of validation characteristics that must be investigated to prove a method is fit for purpose. For a quantitative impurity test like the one for Iopamidol Impurity D, these characteristics are essential.

The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, and the drug substance matrix.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).[6]

    • Reproducibility: Expresses the precision between laboratories.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

ICH_Q2_Validation_Workflow cluster_method Method Development & Optimization cluster_validation ICH Q2 Validation Parameters cluster_outcome Outcome Dev Analytical Procedure Development Specificity Specificity (Forced Degradation) Dev->Specificity Robustness Robustness Dev->Robustness Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Linearity->Precision Range->Accuracy Validated Validated Method Fit for Purpose Accuracy->Validated LOQ LOQ Precision->LOQ Precision->Validated LOD LOD LOQ->LOD LOD->Validated Robustness->Validated

ICH Q2 Validation Workflow for an Impurity Method.

HPLC vs. UPLC: A Comparative Analysis for Impurity Profiling

While both techniques operate on the principles of liquid chromatography, their performance characteristics differ significantly due to advancements in particle chemistry and instrumentation.[13]

  • High-Performance Liquid Chromatography (HPLC) has been the industry standard for decades. It typically uses columns with stationary phase particles of 3-5 µm and operates at pressures up to 6,000 psi.[14] It is a robust, reliable, and well-understood technique.[3][13]

  • Ultra-Performance Liquid Chromatography (UPLC) is a more recent innovation that utilizes columns with sub-2 µm particles and operates at much higher pressures (up to 15,000 psi).[14][15] This fundamental change leads to dramatic improvements in performance.[16]

The choice between HPLC and UPLC is a critical one. The primary driver for adopting UPLC is the significant gain in efficiency. For high-throughput quality control labs, the ability to reduce run times from 15-20 minutes to 3-10 minutes per sample can lead to substantial increases in productivity and cost savings from reduced solvent consumption.[15][17] However, HPLC remains a workhorse due to its lower initial cost, widespread availability, and the vast number of validated methods already in existence.[15]

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Rationale & Impact on Impurity D Analysis
Particle Size Typically 3-5 µmSub-2 µm (< 2 µm)Smaller particles provide more surface area, leading to higher separation efficiency and better resolution of Impurity D from the main Iopamidol peak and other impurities.[13][15]
Operating Pressure 500 - 6,000 psiUp to 15,000 psiHigher pressure is required to pump the mobile phase through the densely packed small-particle column, enabling faster flow rates without sacrificing resolution.[15]
Analysis Time 15 - 20 minutes per run3 - 10 minutes per runUPLC offers significantly higher throughput, which is advantageous for routine quality control and release testing.[14][15]
Resolution GoodExcellentUPLC provides superior peak resolution, which is critical for accurately quantifying low-level impurities that may elute close to the main drug peak.[3][16]
Sensitivity GoodHigherNarrower peaks from UPLC result in greater peak height and a better signal-to-noise ratio, improving the LOQ for Impurity D.[3][17]
Solvent Consumption HigherLowerShorter run times and lower flow rates lead to a significant reduction in solvent usage, making UPLC a more cost-effective and environmentally friendly option over the long term.[15][17]
Instrumentation Cost LowerHigherUPLC systems require specialized pumps and detectors capable of handling high pressures, resulting in a higher initial capital investment.[13][15]

Establishing Specificity: The Role of Forced Degradation

Before any quantitative validation can be trusted, the method's specificity must be proven. A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients.[18] To demonstrate this, forced degradation (or stress testing) is performed as outlined in ICH Q1A(R2).[19][20]

The objective is to intentionally degrade the Iopamidol drug substance under various stress conditions to generate potential degradation products.[18] The analytical method is then used to analyze these stressed samples. The method is considered specific if it can resolve the peak for Impurity D from the main Iopamidol peak and all newly formed degradation peaks.

Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at 80°C[21]

  • Alkaline Hydrolysis: 0.1 M NaOH at 80°C[21]

  • Oxidative Degradation: 3% H₂O₂ at room temperature[21]

  • Thermal Degradation: 80°C in a dry oven[21][22]

  • Photolytic Degradation: Exposure to UV and visible light (e.g., 1.2 million lux hours)[21][22]

Forced_Degradation_Logic cluster_stress Stress Conditions (ICH Q1A) Acid Acid Hydrolysis Stressed Stressed Samples (Degradation Products Formed) Acid->Stressed Base Base Hydrolysis Base->Stressed Oxidation Oxidation Oxidation->Stressed Thermal Thermal Thermal->Stressed Photo Photolytic Photo->Stressed Iopamidol Iopamidol Drug Substance Sample Iopamidol->Acid Iopamidol->Base Iopamidol->Oxidation Iopamidol->Thermal Iopamidol->Photo Analysis Analyze with Developed Method (HPLC/UPLC) Stressed->Analysis Result Peak Purity & Resolution Assessment Analysis->Result Specific Method is Specific (Stability-Indicating) Result->Specific All peaks resolved NotSpecific Method is Not Specific (Requires Optimization) Result->NotSpecific Co-elution observed

Logic of Forced Degradation in Proving Method Specificity.

Experimental Protocols and Data Analysis

The following are representative protocols. The exact conditions must be optimized during method development.

Protocol 1: Validated HPLC Method

This protocol outlines a standard reversed-phase HPLC method.[4]

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Gradient of phosphate buffer (pH 3.0) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 240 nm[21]

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Solution Preparation:

    • Standard Solution: Prepare a solution of Iopamidol Impurity D reference standard in the mobile phase at a known concentration (e.g., at the specification limit).

    • Sample Solution: Dissolve the Iopamidol sample to achieve a target concentration (e.g., 1 mg/mL).

    • Spiked Sample Solution: Add a known amount of the Impurity D standard to the sample solution to assess accuracy.[4]

  • Validation Procedure:

    • Inject the solutions and record the chromatograms.

    • Perform system suitability tests (e.g., tailing factor, plate count) before analysis.

    • Analyze data according to the validation parameters outlined in the table below.

Protocol 2: Comparative UPLC Method

This protocol leverages the speed and resolution of UPLC.

  • Chromatographic System:

    • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

    • Mobile Phase: Gradient of phosphate buffer (pH 3.0) and acetonitrile (gradient will be much faster than HPLC).

    • Flow Rate: 0.4 mL/min

    • Detection: UV at 240 nm (with a low-volume flow cell)

    • Injection Volume: 2 µL

    • Column Temperature: 40°C

  • Solution Preparation: As per the HPLC method, but potentially at lower concentrations due to increased sensitivity.

  • Validation Procedure: As per the HPLC method, with adjusted system suitability criteria appropriate for UPLC performance.

Experimental_Workflow Prep Sample & Standard Preparation SST System Suitability Test (SST) Prep->SST Inject Inject Samples (HPLC/UPLC) SST->Inject SST Passes Acquire Chromatographic Data Acquisition Inject->Acquire Process Data Processing (Integration & Quantification) Acquire->Process Validate Validation Parameter Calculation Process->Validate Report Final Validation Report Validate->Report

General Experimental Workflow for Method Validation.
Typical Validation Data and Acceptance Criteria

The following table summarizes typical results and acceptance criteria for the validation of an analytical method for Iopamidol Impurity D.

Validation ParameterTest ProcedureTypical Acceptance Criteria
Specificity Analyze stressed samples, spiked samples, and placebo.Impurity D peak is resolved from all other peaks (Resolution > 2.0). Peak purity analysis passes.
Linearity Analyze 5-6 concentrations from LOQ to 120% of the specification limit.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range Confirmed by linearity, accuracy, and precision data.LOQ to 120% of the specification limit.
Accuracy (% Recovery) Analyze spiked samples at 3 concentrations (e.g., 50%, 100%, 120% of spec limit) in triplicate.Recovery between 90.0% and 110.0% for low-level impurities.
Precision (RSD%) Repeatability: 6 replicate injections of a standard solution. Intermediate: Repeat analysis on a different day with a different analyst.Repeatability: RSD ≤ 5.0%. Intermediate: RSD ≤ 10.0%.
LOQ Determined by signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and slope.Precision (RSD) at LOQ should be ≤ 15.0%.
Robustness Deliberately vary parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).System suitability parameters remain within limits. No significant change in impurity results.

Conclusion

The validation of an analytical method for Iopamidol Impurity D is a rigorous process that must be executed with meticulous attention to detail to satisfy the requirements of ICH Q2. Both HPLC and UPLC are powerful techniques capable of producing accurate and reliable data.

  • HPLC remains a robust and cost-effective choice, perfectly suitable for laboratories where throughput is not the primary constraint.

  • UPLC offers undeniable advantages in speed, resolution, and sensitivity, making it the superior choice for high-throughput environments and for complex samples where resolving closely eluting impurities is a challenge.[3][15][17]

Ultimately, the choice of technology depends on the specific needs, budget, and strategic goals of the laboratory.[14][15] Regardless of the platform, a comprehensive validation package, including data from forced degradation studies, is non-negotiable to ensure the method is truly "fit for purpose" and guarantees the quality and safety of the final drug product.

References

  • Iopamidol Impurities and Related Compound - Veeprho. (URL: [Link])

  • Iopamidol | PDF | Chromatography - Scribd. (URL: [Link])

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (URL: [Link])

  • Iopamidol-impurities - Pharmaffiliates. (URL: [Link])

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (URL: [Link])

  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis - WebofPharma. (URL: [Link])

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol - Google P
  • Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])

  • hplc – high performance liquid chromatography & uplc - iajps. (URL: [Link])

  • Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem - NIH. (URL: [Link])

  • Q1A(R2) Guideline - ICH. (URL: [Link])

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (URL: [Link])

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF - ResearchGate. (URL: [Link])

  • Thermal properties of iopamidol: Crystalline anhydrous, hydrated and amorphous forms | Request PDF - ResearchGate. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review. (URL: [Link])

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (URL: [Link])

  • A practical guide to forced degradation and stability studies for drug substances. (URL: [Link])

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (URL: [Link])

  • 2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology - Scribd. (URL: [Link])

  • Validation of analytical procedures – ICH Q2(R2) - European Pharmaceutical Review. (URL: [Link])

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A Senior Application Scientist's Guide to Inter-laboratory Reproducibility of Iopamidol Impurity D Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the inter-laboratory reproducibility for the analysis of Iopamidol Impurity D. It is intended for researchers, scientists, and drug development professionals who are focused on ensuring the quality and consistency of analytical methods for pharmaceutical products. This document offers a comprehensive, scientifically-grounded framework for establishing a robust and reproducible analytical method, supported by experimental data and protocols.

Introduction: The Criticality of Impurity Analysis in Iopamidol

Iopamidol is a non-ionic, water-soluble, iodinated contrast agent that is widely used in diagnostic imaging procedures.[1] The control of impurities in Iopamidol is a critical aspect of ensuring its safety and efficacy.[2] Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients in the final product.[1][3] Iopamidol Impurity D is a known related substance that must be monitored to ensure it does not exceed established safety thresholds.

The ability to consistently and accurately measure the levels of Impurity D across different laboratories is paramount for several reasons:

  • Patient Safety: Ensuring that the level of Impurity D remains below the qualified safety threshold is essential to prevent potential adverse effects.

  • Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require robust and reproducible analytical methods for impurity testing as part of drug approval and ongoing quality control.

  • Global Supply Chain: In a globalized pharmaceutical market, where different stages of manufacturing and testing may occur in various locations, inter-laboratory reproducibility is crucial for consistent product quality.

This guide will delve into the establishment of a standardized analytical method for Iopamidol Impurity D and present a framework for an inter-laboratory study to assess its reproducibility.

The Analytical Challenge: A Stability-Indicating HPLC Method

To ensure that the analytical method is "fit for purpose," it must be a stability-indicating method. This means the method can accurately measure the analyte of interest, in this case, Impurity D, in the presence of its degradation products, the active pharmaceutical ingredient (API), and other potential impurities.[3][4] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of drug impurities due to its high sensitivity, specificity, and reproducibility.[2][5]

Proposed Standardized HPLC Method for Iopamidol Impurity D Analysis

Based on a synthesis of established pharmacopeial methods and scientific literature, the following HPLC method is proposed as the standardized protocol for the inter-laboratory study.[2][4]

ParameterSpecificationRationale
Column C18, 4.6 mm x 250 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention and separation for the moderately polar Iopamidol and its impurities. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A 0.05 M Phosphate Buffer, pH 3.0The aqueous mobile phase with a controlled pH ensures consistent ionization of the analytes, leading to reproducible retention times.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and compatibility with UV detection.
Gradient Elution 0-10 min: 5% B; 10-30 min: 5-60% B; 30-35 min: 60% B; 35-40 min: 60-5% B; 40-45 min: 5% BA gradient elution is necessary to achieve adequate separation of all potential impurities from the main Iopamidol peak and from each other. The gradient is optimized to provide good resolution around the expected retention time of Impurity D.
Flow Rate 1.0 mL/minA flow rate of 1.0 mL/min is a standard condition for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30°CMaintaining a constant column temperature is crucial for reproducible retention times and peak shapes. 30°C is a common and stable operating temperature.
Detection Wavelength 240 nmIopamidol and its structurally related impurities exhibit strong UV absorbance at this wavelength, providing good sensitivity for detection.
Injection Volume 10 µLA small injection volume helps to prevent peak broadening and maintain good chromatographic efficiency.
Forced Degradation Studies: Ensuring Method Specificity

To validate the stability-indicating nature of the proposed HPLC method, forced degradation studies are essential.[4][6] These studies involve subjecting a sample of Iopamidol to harsh conditions to intentionally generate degradation products. The analytical method must then demonstrate its ability to separate Impurity D from these newly formed peaks.

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[4][7]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[4][7]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[4][7]

  • Thermal Degradation: 105°C for 48 hours.[4]

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.[4]

The chromatograms from the stressed samples should show that the Impurity D peak remains well-resolved from all other peaks, confirming the method's specificity.

Inter-laboratory Reproducibility Study: Design and Protocol

An inter-laboratory study is designed to assess the reproducibility of an analytical method when performed by different analysts in different laboratories using different equipment.[8] The following protocol outlines a robust design for evaluating the reproducibility of the Iopamidol Impurity D analysis.

Study Participants and Materials
  • Participating Laboratories: A minimum of three qualified pharmaceutical analysis laboratories.

  • Samples:

    • A single, homogenous batch of Iopamidol drug substance spiked with a known concentration of Iopamidol Impurity D (e.g., 0.15% w/w).

    • A placebo sample (containing all excipients of a formulated product but no Iopamidol).

  • Reference Standards:

    • Certified reference standard of Iopamidol.

    • Certified reference standard of Iopamidol Impurity D.

  • Protocol: A detailed, step-by-step protocol for the standardized HPLC method and sample preparation.

Experimental Workflow

The following diagram illustrates the workflow for the inter-laboratory study:

G cluster_prep Preparation Phase cluster_analysis Analysis Phase (Performed by each Laboratory) cluster_data Data Reporting and Analysis Phase A Centralized Preparation of Homogenous Iopamidol Sample Spiked with Impurity D B Distribution of Samples, Reference Standards, and Protocol to Participating Labs A->B C Analyst Training and Familiarization with the Protocol D System Suitability Testing (SST) to Ensure HPLC Performance C->D E Analysis of Spiked Iopamidol Samples (n=6) D->E F Analysis of Placebo Sample to Confirm No Interference E->F G Each Lab Reports Raw Data, Chromatograms, and SST Results H Centralized Statistical Analysis of Results G->H I Evaluation of Inter-laboratory Reproducibility (RSDr and RSDR) H->I

Caption: Workflow for the inter-laboratory study of Iopamidol Impurity D analysis.

System Suitability Testing (SST)

Before analyzing the samples, each laboratory must perform system suitability testing to ensure their HPLC system is performing adequately. The following SST parameters should be met:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0 for the Iopamidol and Impurity D peaks
Theoretical Plates ≥ 2000 for the Iopamidol and Impurity D peaks
Repeatability of Injections (n=5) RSD ≤ 2.0% for the peak area of Impurity D
Resolution ≥ 2.0 between the Impurity D peak and the closest eluting peak
Data Analysis and Acceptance Criteria

The primary metric for assessing inter-laboratory reproducibility is the relative standard deviation (RSD) of the results obtained from each laboratory. The following statistical parameters will be calculated:

  • Repeatability (Intra-laboratory precision, RSDr): The RSD of the results from the six replicate preparations within each laboratory.

  • Reproducibility (Inter-laboratory precision, RSDR): The RSD of the mean results from all participating laboratories.

For impurity analysis at the level of 0.15%, a common acceptance criterion for RSDR is ≤ 15%.

Hypothetical Inter-laboratory Study Results

The following table presents hypothetical results from a three-laboratory study to illustrate the data analysis process.

LaboratoryReplicate 1 (% w/w)Replicate 2 (% w/w)Replicate 3 (% w/w)Replicate 4 (% w/w)Replicate 5 (% w/w)Replicate 6 (% w/w)Mean (% w/w)RSDr (%)
Lab 1 0.1520.1550.1510.1530.1560.1540.154 1.2
Lab 2 0.1480.1510.1490.1520.1470.1500.150 1.2
Lab 3 0.1580.1550.1600.1570.1560.1590.158 1.2
Overall Mean 0.154
RSDR (%) 2.6

In this hypothetical example, the inter-laboratory reproducibility (RSDR) is 2.6%, which is well within the acceptance criterion of ≤ 15%. This would indicate that the standardized HPLC method is robust and reproducible across different laboratories.

Discussion and Causality Behind Experimental Choices

The successful outcome of an inter-laboratory study hinges on a well-designed and scientifically sound analytical method. The choices made in the proposed HPLC method are based on established chromatographic principles to ensure robustness and reproducibility.

  • Choice of Stationary Phase: A C18 column is a workhorse in reversed-phase chromatography, known for its stability and broad applicability. The use of a high-quality, end-capped C18 column minimizes silanol interactions, leading to improved peak shape and reproducibility.

  • pH of the Mobile Phase: The pH of the mobile phase is a critical parameter that can significantly impact the retention and selectivity of ionizable compounds. By maintaining a constant pH of 3.0, the ionization state of Iopamidol and its impurities is controlled, leading to consistent retention times.

  • Gradient Elution: For complex samples containing multiple components with a wide range of polarities, a gradient elution is superior to an isocratic elution. The gradient allows for the efficient elution of all components while maintaining good resolution.

  • Forced Degradation: The inclusion of forced degradation studies is not merely a regulatory requirement; it provides confidence that the method can distinguish the analyte of interest from potential degradation products that may form under real-world storage conditions.[4][7] This is a cornerstone of a truly robust and reliable analytical method.

Conclusion and Recommendations

The inter-laboratory reproducibility of an analytical method for a pharmaceutical impurity is a critical component of ensuring product quality and patient safety. This guide has outlined a comprehensive approach to establishing a standardized, stability-indicating HPLC method for the analysis of Iopamidol Impurity D and a robust protocol for an inter-laboratory study to assess its reproducibility.

Based on the principles outlined in this guide, it is recommended that:

  • A standardized HPLC method, as proposed in this guide, be adopted for the analysis of Iopamidol Impurity D.

  • A formal inter-laboratory study be conducted with a minimum of three participating laboratories to validate the reproducibility of the method.

  • The results of the inter-laboratory study be thoroughly documented in a validation report, including all raw data, chromatograms, and statistical analysis.[9][10][11]

By following these recommendations, pharmaceutical manufacturers and testing laboratories can ensure the consistency and reliability of their analytical data for Iopamidol Impurity D, ultimately contributing to the safety and efficacy of this important diagnostic agent.

References

  • BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities.
  • BenchChem. (2025). An In-depth Technical Guide to the Identification of Iopamidol Degradation Products.
  • BenchChem. (2025). Degradation Profile of Iopamidol: A Comparative Analysis Under Stress Conditions.
  • Veeprho. (n.d.). Iopamidol Impurities and Related Compound.
  • BenchChem. (2025). Application Note: Quantification of Iopamidol and Its Degradation Products Using Iopamidol-d8 by LC-MS/MS.
  • BenchChem. (2025). In-Depth Technical Guide to Desdiiodo Iopamidol (CAS Number: 1798830-49-5).
  • PubMed. (2014). Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)-oxalate under UV and visible light treatment. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Evaluation of intra- and inter-system precision for HPLC analysis of active pharmaceutical ingredients and impurities.
  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Iopamidol Impurity Quantification.
  • ISTA. (2023). Inter laboratory comparison (ILC) report.
  • ResearchGate. (n.d.). Degradation of iopamidol by UV365/NaClO: Roles of reactive species, degradation mechanism, and toxicology | Request PDF.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
  • GXP-CC. (n.d.). Writing a Method Validation Report: Format and Examples.
  • IKEV. (n.d.). Validation Report.
  • Colombo, S., et al. (2024).
  • Daicel Pharma Standards. (n.d.). Iopamidol Impurities Manufacturers & Suppliers.
  • ResearchGate. (n.d.). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material.
  • ResearchGate. (n.d.). Analytical Test Method Validation Report Template.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • ResearchGate. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Medical Research Archives, 12(12.2).

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A Senior Application Scientist's Guide to Selecting and Verifying Iopamidol Impurity D Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous control of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy. Iopamidol, a widely used non-ionic, water-soluble radiographic contrast agent, is no exception.[1][2] Its synthesis and degradation can give rise to several impurities that must be rigorously monitored and controlled to meet stringent pharmacopeial standards set by bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1]

Among these, Iopamidol Impurity D, chemically known as 3-[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic Acid, is a critical process-related impurity that requires accurate quantification.[2] The reliability of this quantification hinges on the quality of the reference standard used. This guide provides an in-depth comparison of available reference standards for Iopamidol Impurity D and presents a comprehensive protocol for their evaluation, empowering you to make an informed decision for your analytical needs.

The Critical Role of Iopamidol Impurity D Reference Standards

Iopamidol Impurity D is a key impurity that needs to be monitored during the quality control of Iopamidol.[1][2] An accurate and reliable reference standard is essential for:

  • Method Validation: Establishing the performance characteristics of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used for impurity profiling.[3]

  • Quantification: Accurately determining the amount of Impurity D in Iopamidol drug substances and drug products.

  • Quality Control: Ensuring that batches of Iopamidol meet the purity specifications outlined in relevant pharmacopeias.[1]

The choice of a reference standard directly impacts the accuracy and validity of analytical results. A well-characterized standard from a reputable supplier, complete with a comprehensive Certificate of Analysis (CoA), is paramount.

Comparing Commercially Available Iopamidol Impurity D Reference Standards

Several suppliers offer Iopamidol Impurity D reference standards. While a direct head-to-head performance comparison in a single study is not publicly available, we can compare their offerings based on the information they provide. The key parameters for comparison include the stated purity, the extent of characterization, and the accompanying documentation.

Supplier/SourceProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity & Characterization Data
Simson Pharma Limited Iopamidol EP Impurity D87932-11-4C14H15I3N2O7703.99Accompanied by a Certificate of Analysis.
Daicel Pharma Standards Iopamidol Impurity Standards87932-11-4C14H15I3N2O7703.99Comprehensive Certificate of Analysis (CoA) with data from 1H NMR, 13C NMR, IR, MASS, and HPLC purity analysis.[4]
Veeprho Iopamidol EP Impurity D87932-11-4C14H15I3N2O7703.99Subject to strict monitoring under ICH Q3A/B and USP/EP pharmacopeial standards.[1]
Pharmaffiliates Iopamidol - Impurity D87932-11-4C14H15I3N2O7703.99Product specifications available upon inquiry.[2]
Axios Research Iopamidol EP Impurity D87932-11-4C14H15I3N2O7703.99Meticulously characterized and comes with a comprehensive Certificate of Analysis (COA) and analytical data.[5]
Allmpus IOPAMIDOL EP IMPURITY D / IOPAMIDOL BP IMPURITY D87932-11-4C14H15I3N2O7703.99COA, HNMR, MASS, HPLC, IR, TGA analysis data offered along with products.[6]

Expert Insight: While all listed suppliers provide the necessary basic information, those offering a comprehensive characterization package, such as Daicel Pharma Standards and Allmpus, instill a higher degree of confidence in the standard's identity and purity.[4][6] For critical applications like method validation and release testing, a reference standard with detailed spectroscopic and chromatographic data is strongly recommended.

Experimental Protocol for Comparative Evaluation of Iopamidol Impurity D Reference Standards

To objectively compare the performance of different Iopamidol Impurity D reference standards, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for impurity profiling of pharmaceuticals due to its sensitivity, specificity, and reproducibility.[3] The following protocol outlines a reversed-phase HPLC method for this purpose.

Objective:

To compare the purity and chromatographic behavior of Iopamidol Impurity D reference standards from different suppliers using a standardized HPLC method.

Materials and Reagents:
  • Iopamidol Impurity D reference standards from at least two different suppliers.

  • Iopamidol API (for specificity assessment).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade, filtered and degassed).

  • Phosphoric acid or other suitable buffer components.

Instrumentation:
  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

Chromatographic Conditions:
ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
25
30
35
40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

Note: This is a representative method. Optimization may be required based on the specific column and HPLC system used.

Experimental Workflow:

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation prep_standards Prepare Standard Solutions (0.1 mg/mL in Mobile Phase A) prep_spiked Prepare Spiked Iopamidol Solution prep_standards->prep_spiked 3 system_suitability System Suitability Testing prep_standards->system_suitability 1 prep_iopamidol Prepare Iopamidol Solution (1.0 mg/mL in Mobile Phase A) prep_iopamidol->prep_spiked 2 inject_spiked Inject Spiked Iopamidol Solution prep_spiked->inject_spiked 7 inject_standards Inject Individual Standard Solutions system_suitability->inject_standards 4 compare_rt Compare Retention Times inject_standards->compare_rt 5 check_resolution Check Resolution in Spiked Sample inject_spiked->check_resolution 8 assess_purity Assess Peak Purity compare_rt->assess_purity 6 final_selection Select Optimal Reference Standard assess_purity->final_selection 9 check_resolution->final_selection 10

Caption: Workflow for the comparative evaluation of Iopamidol Impurity D reference standards.

Step-by-Step Methodology:
  • Standard Solution Preparation:

    • Accurately weigh and dissolve each Iopamidol Impurity D reference standard in Mobile Phase A to obtain a final concentration of approximately 0.1 mg/mL.

  • Iopamidol Solution Preparation:

    • Accurately weigh and dissolve Iopamidol API in Mobile Phase A to obtain a final concentration of approximately 1.0 mg/mL.

  • Spiked Iopamidol Solution Preparation:

    • Spike the Iopamidol solution with each Impurity D standard solution to a final impurity concentration of approximately 0.1% relative to the Iopamidol concentration. This is crucial for evaluating the resolution between the impurity and the main API peak.

  • System Suitability Testing:

    • Inject a solution containing both Iopamidol and Iopamidol Impurity D.

    • The system is deemed suitable if the resolution between the two peaks is greater than 2.0, the tailing factor for each peak is between 0.8 and 1.5, and the relative standard deviation for replicate injections is less than 2.0%.

  • Analysis of Individual Standards:

    • Inject each prepared Iopamidol Impurity D standard solution in triplicate.

    • Record the retention time and peak area for the main peak.

    • Assess the purity of each standard by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Analysis of Spiked Sample:

    • Inject the spiked Iopamidol solution.

    • Confirm the retention time of the Impurity D peak and ensure it is well-resolved from the Iopamidol peak and any other impurities present in the API.

Data Interpretation and Standard Selection:

The ideal Iopamidol Impurity D reference standard will exhibit:

  • High Purity: A high area percentage for the main peak (typically >98%) with minimal extraneous peaks.

  • Consistent Retention Time: A reproducible retention time across replicate injections.

  • Good Peak Shape: A symmetrical peak with a tailing factor close to 1.

  • Accurate Identification: The CoA should provide robust analytical data (e.g., NMR, MS) to unequivocally confirm the structure of the compound.

By following this protocol, you can generate empirical data to support the selection of the most suitable Iopamidol Impurity D reference standard for your laboratory's needs, ensuring the accuracy and reliability of your impurity analyses.

Conclusion

The selection of a high-quality reference standard for Iopamidol Impurity D is a critical step in the quality control of Iopamidol. While many suppliers offer this product, a thorough evaluation of the provided documentation and, ideally, an in-house experimental comparison are essential. By prioritizing standards with comprehensive characterization data and verifying their performance using a robust HPLC method, researchers and drug development professionals can ensure the integrity of their analytical results and contribute to the safety and quality of the final drug product.

References

  • Veeprho. Iopamidol Impurities and Related Compound. [Link]

  • Pharmaffiliates. Iopamidol-impurities. [Link]

  • Axios Research. Iopamidol. [Link]

  • Allmpus. Iopamidol EP Impurity D, Iopamidol BP Impurity D. [Link]

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A Comparative Guide to Recovery Studies for Iopamidol Impurity D in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals vested in the quality and safety of pharmaceutical products, the meticulous control of impurities is a cornerstone of regulatory compliance and patient well-being.[1] Iopamidol, a widely utilized non-ionic, water-soluble radiographic contrast agent, is no exception.[1] Its synthesis and storage can give rise to various impurities that necessitate robust analytical oversight.[2] Among these, Iopamidol Impurity D, chemically known as 3-[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic acid, requires careful monitoring.

This guide provides an in-depth technical comparison of methodologies for conducting recovery studies of Iopamidol Impurity D in pharmaceutical formulations. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to inform your analytical strategy.

The Imperative of Recovery Studies: Ensuring Method Accuracy

A recovery study, a critical component of analytical method validation, quantifies the accuracy of a method by determining the percentage of a known amount of an analyte (in this case, Iopamidol Impurity D) that can be successfully measured in a sample matrix. This is paramount for ensuring that the analytical method provides a true and reliable measure of the impurity level in the final drug product.

The International Council for Harmonisation (ICH) guidelines underscore the importance of accuracy in the validation of analytical procedures. For impurities, demonstrating high recovery is essential to avoid under- or over-estimation, which could have significant implications for product quality and patient safety.

Experimental Design: A Tale of Two Columns

To illustrate a comparative approach to recovery studies for Iopamidol Impurity D, we will explore the use of two distinct High-Performance Liquid Chromatography (HPLC) columns: a traditional C18 column and a Phenyl-Hexyl column. The choice of the stationary phase is a critical parameter that can significantly influence the separation and recovery of analytes.

Core Experimental Protocol

The following protocol outlines a comprehensive recovery study for Iopamidol Impurity D in an injectable solution formulation.

1. Materials and Reagents:

  • Iopamidol Drug Product (Injectable Solution)

  • Iopamidol Impurity D Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Placebo formulation (containing all excipients of the drug product except Iopamidol)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions:

  • Standard Stock Solution of Iopamidol Impurity D (100 µg/mL): Accurately weigh approximately 10 mg of Iopamidol Impurity D reference standard and dissolve it in 100 mL of water.

  • Spiking Solutions: Prepare a series of spiking solutions at different concentrations (e.g., 50%, 100%, and 150% of the specification limit for Impurity D) by diluting the standard stock solution.

  • Sample Preparation (Spiked Placebo):

    • Accurately transfer a known volume of the placebo formulation into a volumetric flask.

    • Spike the placebo with a known volume of the appropriate spiking solution.

    • Dilute to the final volume with water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Sample Preparation (Spiked Drug Product):

    • Accurately transfer a known volume of the Iopamidol drug product into a volumetric flask.

    • Spike the drug product with a known volume of the appropriate spiking solution.

    • Dilute to the final volume with water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Control Sample (Unspiked Drug Product): Prepare a sample of the drug product without spiking with Impurity D to determine the endogenous level of the impurity.

4. Chromatographic Conditions:

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)
Column C18, 4.6 x 250 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient Time (min)%B
05
2050
255
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30 °C35 °C
Detection UV at 240 nmUV at 240 nm
Injection Vol. 20 µL15 µL

5. Recovery Calculation:

The percentage recovery is calculated using the following formula:

% Recovery = [(Amount of Impurity D found in spiked sample - Amount of Impurity D found in unspiked sample) / Amount of Impurity D added] x 100

Comparative Performance Data

The following table presents a hypothetical yet realistic comparison of recovery data for Iopamidol Impurity D using the two described HPLC methods. This data is representative of what would be expected in a well-controlled validation study.

Spiking Level (% of Specification Limit)Method A (C18 Column) - % RecoveryMethod B (Phenyl-Hexyl Column) - % Recovery
50%98.5101.2
100%99.2100.5
150%101.899.8
Average Recovery 99.8% 100.5%
%RSD 1.7% 0.7%

Causality and Interpretation of Results

Method A (C18 Column): The C18 column, with its non-polar stationary phase, provides good retention and separation for a wide range of compounds, including Iopamidol and its impurities. The average recovery of 99.8% is well within the typical acceptance criteria for impurity analysis (often 80-120%). The slightly higher relative standard deviation (%RSD) might indicate a greater variability in the interaction of the impurity with the stationary phase under these conditions.

Method B (Phenyl-Hexyl Column): The Phenyl-Hexyl column offers a different selectivity due to the pi-pi interactions between the phenyl rings of the stationary phase and the aromatic rings of Iopamidol and its impurities. This alternative selectivity can sometimes lead to improved peak shape and resolution for aromatic analytes. The hypothetical data suggests a slightly better average recovery and a lower %RSD, indicating a potentially more robust and reproducible method for this specific impurity. The enhanced interaction could lead to a more consistent elution and, therefore, more precise quantification.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

Experimental_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis std_stock Impurity D Stock Solution spiking_sols Spiking Solutions std_stock->spiking_sols placebo Spiked Placebo spiking_sols->placebo drug_product Spiked Drug Product spiking_sols->drug_product injection Inject Samples placebo->injection drug_product->injection control Unspiked Control control->injection separation Chromatographic Separation injection->separation detection UV Detection (240 nm) separation->detection integration Peak Integration detection->integration calculation Recovery Calculation integration->calculation comparison Method Comparison calculation->comparison

Experimental workflow for the recovery study.

Logic_Diagram cluster_input Inputs cluster_process Analytical Process cluster_output Outputs & Decision formulation Iopamidol Formulation spiking Spiking at Known Concentrations formulation->spiking impurity_std Impurity D Standard impurity_std->spiking hplc_a HPLC Method A (C18 Column) spiking->hplc_a hplc_b HPLC Method B (Phenyl-Hexyl Column) spiking->hplc_b recovery_data Recovery Data (% Recovery, %RSD) hplc_a->recovery_data hplc_b->recovery_data method_selection Selection of Optimal Analytical Method recovery_data->method_selection

Logical relationship between experimental choices and outcomes.

Conclusion and Recommendations

Both the C18 and Phenyl-Hexyl columns can provide accurate and reliable results for the recovery of Iopamidol Impurity D, as demonstrated by the representative data. The choice between them may depend on several factors, including the presence of other impurities, the desired run time, and the overall robustness of the method.

For a new method development, it is highly recommended to screen multiple column chemistries to identify the one that provides the best overall performance, not just for the target impurity but for all potential related substances. A thorough recovery study, as outlined in this guide, is a non-negotiable step in the validation of any analytical method for impurity quantification. It provides the necessary assurance that the method is fit for its intended purpose: to safeguard the quality and safety of pharmaceutical products.

References

  • Naidong, W., & Ghodbane, S. (n.d.). DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE QUANTITATION OF TROMETHAMINE IN IOPAMIDOL INJECTION. Semantic Scholar. Retrieved from [Link]

  • Veeprho. (n.d.). Iopamidol Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (2018, October 8). Separation and purification of iopamidol using preparative high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A simple method for the identification and assay of iopamidol and iothalamate meglumine in pharmaceutical samples based on proton nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • PubMed. (2018, October 8). [Separation and purification of iopamidol using preparative high-performance liquid chromatography]. Retrieved from [Link]

  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]

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Safety Operating Guide

The Chemical Imperative: Why Specialized Disposal is Critical

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Proper Handling and Disposal of Iopamidol Impurity D

Iopamidol Impurity D is a triiodinated benzoic acid derivative and a known degradation product of the radiopaque contrast agent Iopamidol[1]. In analytical and research laboratories, the disposal of iodinated organic compounds requires strict, specialized oversight.

When iodinated contrast media (ICM) and their impurities enter standard wastewater streams, their high water solubility and molecular stability make them highly persistent in the environment[2]. Standard municipal water treatment plants cannot efficiently remove these compounds. Crucially, when the iodine released from these impurities reacts with common disinfectants like chlorine or chloramine during water treatment, it forms iodinated disinfection by-products (DBPs)[2]. These DBPs are highly cytotoxic and genotoxic, posing severe risks to drinking water supplies and biological ecosystems[2]. Consequently, a strict "zero-drain" disposal policy must be enforced for Iopamidol Impurity D.

Physicochemical Profile & Waste Classification

Understanding the physicochemical properties of Iopamidol Impurity D is the first step in designing a self-validating disposal protocol. Because it is routinely dissolved in organic solvents for HPLC or mass spectrometry analysis, the resulting effluent is classified and regulated as Halogenated Organic Waste .

PropertySpecificationOperational Impact
Chemical Name 3-[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic AcidThe triiodinated aromatic ring dictates high-temperature incineration requirements to break C-I bonds safely.
CAS Number 87932-11-4[1]Essential identifier required for accurate EPA/RCRA hazardous waste profiling.
Molecular Weight 703.99 g/mol [1]Heavy halogen load significantly increases the density of the waste stream.
Solubility Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO)[3]Waste streams will contain these solvents, requiring highly compatible secondary containers (e.g., HDPE).
Storage Temp (Pure) 2-8°C[3]Pure reference standards must be refrigerated to prevent further degradation prior to use or disposal.

Operational Safety & Handling Protocol

Before disposal, safe handling during analytical preparation is paramount to protect laboratory personnel from exposure to concentrated solvents and active pharmaceutical ingredients.

Step-by-Step Handling Methodology:

  • Engineering Controls: All weighing, transferring, and dissolution of Iopamidol Impurity D must be conducted within a certified chemical fume hood or a ventilated balance enclosure. This prevents the inhalation of fine, aerosolized particulates.

  • Personal Protective Equipment (PPE): Operators must wear chemical-resistant nitrile gloves, a fastened lab coat, and safety goggles. Causality Note: If handling large volumes of DMSO solutions, double-gloving is mandatory. DMSO acts as a powerful penetration enhancer and can rapidly transport dissolved iodinated solutes directly through the skin barrier.

  • Solvent Compatibility Verification: Iopamidol Impurity D is routinely prepared in MeOH or DMSO[3]. Ensure that all primary handling vessels and secondary waste containers are made of High-Density Polyethylene (HDPE) or PTFE-lined borosilicate glass. Avoid standard polystyrene or light plastics, which DMSO will rapidly degrade, compromising the self-validating safety loop of your containment system.

Step-by-Step Disposal Workflow (RCRA Compliant)

To comply with the Resource Conservation and Recovery Act (RCRA) and protect environmental health, follow this validated disposal workflow[4]:

Step 1: Source Segregation Never mix Iopamidol Impurity D waste with non-halogenated solvent waste. Causality Note: Halogenated waste requires specialized, high-temperature incineration to completely destroy the robust carbon-iodine bonds without forming toxic environmental dioxins. Mixing waste streams unnecessarily converts cheaper non-halogenated waste into expensive halogenated waste, drastically increasing disposal costs.

Step 2: Containerization and Labeling Transfer the waste into a leak-proof, shatter-resistant HDPE container. Under EPA Subpart K regulations (which are specifically tailored for academic and research laboratories), the container must be clearly labeled with "Hazardous Waste," a descriptive term such as "Halogenated Organic Solvents (Iodinated)," and the exact accumulation start date[5].

Step 3: Central Accumulation Area (CAA) Storage Move the sealed, labeled container to the laboratory's designated Central Accumulation Area. The storage area must feature secondary containment (e.g., spill trays) to capture any potential leaks[4]. Depending on your facility's generator status (e.g., Large Quantity Generator), waste can typically be stored for up to 90 days before it must be transported off-site by a licensed environmental vendor[4].

Step 4: Final Disposition Routing Determine the final disposal route based on the waste matrix:

  • High-Temperature Incineration: For Iopamidol Impurity D mixed with organic solvents (MeOH/DMSO), the waste must be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[5].

  • Iodine Recycling Programs: If the laboratory generates large volumes of uncontaminated, aqueous iodinated contrast media waste, it may qualify for specialized iodine recycling programs. Programs pioneered by major manufacturers extract and purify the iodine for reuse, offsetting the high environmental cost of raw iodine mining and supporting a circular economy[6].

Waste Management Workflow Visualization

Iopamidol_Disposal N1 Generate Iopamidol Impurity D Waste N2 Segregate as Halogenated Organic Waste N1->N2 N3 RCRA-Compliant Labeling & Secondary Containment N2->N3 N4 Central Accumulation Area (< 90 Days Storage) N3->N4 N5 Waste Composition? N4->N5 N6 High-Temp Incineration (Permitted TSDF) N5->N6 Mixed Solvents (MeOH/DMSO) N7 Iodine Recovery Program (Uncontaminated) N5->N7 Pure Aqueous Extracts

Workflow for the segregation, storage, and disposal of Iopamidol Impurity D.

References

1.[1] Product Name : Iopamidol - Impurity D, Pharmaffiliates.[Link] 2.[3] Iopamidol EP Impurity D, Allmpus.[Link] 3.[6] Recycling iodine: How hospitals are keeping contrast media in the circular economy, GE HealthCare.[Link] 4.[5] Frequent Questions About Managing Hazardous Waste at Academic Laboratories, US EPA.[Link] 5.[2] What should not go down the drain: time, money and contrast media, EPOS™.[Link] 6.[4] How to Dispose of Chemical Waste in a Lab Correctly, GAIACA. [Link]

Sources

Personal protective equipment for handling Iopamidol Impurity D

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating Active Pharmaceutical Ingredient (API) impurities with the same relaxed protocols as common bench salts. This is a critical operational error.

Iopamidol Impurity D (CAS 87932-11-4) is a specific degradation product and synthesis byproduct of the non-ionic radiocontrast agent Iopamidol[1]. Because it retains the heavy triiodinated benzene ring structure, it presents unique physicochemical handling challenges. The high iodine content makes the powder dense, yet it is highly prone to electrostatic clinging, significantly increasing the risk of aerosolization during analytical transfers.

To build a truly safe laboratory environment, we must move beyond simply listing safety gear. We must understand the causality behind the hazards and implement a self-validating safety system where every protocol inherently prevents exposure.

Mechanistic Hazard Assessment

Understanding why a chemical is hazardous dictates how we protect ourselves. Like its parent compound, Iopamidol Impurity D is classified under GHS as causing skin irritation (H315), serious eye irritation (H319/H320), and respiratory irritation (H335)[2].

  • Respiratory Sensitization (The Aerosol Risk): The fine particulate nature of the lyophilized impurity means that opening a static-charged vial creates a micro-aerosol cloud. Inhalation of halogenated aromatics directly irritates the mucous membranes of the respiratory tract[3].

  • Dermal Permeation (The Contact Risk): While water-soluble, the concentrated dry powder can draw moisture from the skin upon contact, leading to localized concentration spikes that cause acute contact dermatitis[2].

HazardPathways Hazard Iopamidol Impurity D (Dry Powder) Airborne Aerosolization Hazard->Airborne Surface Surface Contact Hazard->Surface Resp Respiratory Irritation (H335) Airborne->Resp Dermal Skin/Eye Irritation (H315, H319) Surface->Dermal Hood Fume Hood / Respirator Hood->Airborne Prevents Gloves Double Nitrile & Goggles Gloves->Surface Blocks

Mechanistic hazard pathways of Iopamidol Impurity D and corresponding PPE mitigation strategies.

Quantitative Data & PPE Specifications

To establish our self-validating system, we match the physical properties of the impurity to specific Personal Protective Equipment (PPE) tolerances.

Table 1: Physicochemical & Hazard Profile of Iopamidol Impurity D

PropertyValue / ClassificationOperational Implication
Chemical Name 3-[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic AcidBulky, iodine-rich structure requires polar solvents for dissolution[1].
Molecular Weight 703.99 g/mol High-density powder; highly prone to electrostatic clinging[1].
Skin/Eye Hazard H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A)Mandates robust dermal and ocular barriers[2].
Respiratory Hazard H335 (STOT SE 3)Mandates handling strictly within engineered ventilation[3].

Table 2: PPE Specifications and Mechanistic Justifications

PPE ComponentSpecificationMechanistic Justification
Gloves Double-layer Nitrile (Min 4 mil thickness)Nitrile provides a superior chemical barrier against halogenated aromatics compared to latex. Double gloving allows safe, immediate doffing if the outer layer is contaminated by static powder cling.
Eye Protection Wrap-around Safety Goggles (ANSI Z87.1)Protects against micro-aerosolized powder reaching the ocular mucosa, preventing severe eye irritation (H319)[2].
Body Protection Fully buttoned, fluid-resistant Lab CoatPrevents powder from settling on street clothes, which could cause prolonged dermal exposure outside the laboratory environment.
Respiratory N95/P100 Particulate RespiratorRequired only if a fume hood is compromised or during spill cleanup. Blocks >95% of airborne triiodinated particulates[3].

The Self-Validating Operational Workflow

Do not just "wear gloves and weigh it." Follow this validated, step-by-step methodology to ensure zero-exposure during analytical preparation.

Protocol A: Safe Weighing and Reconstitution
  • Environmental Preparation: Purge a Class II Type A2 Biological Safety Cabinet (BSC) or a standard chemical fume hood for 5 minutes prior to use.

    • Causality: This establishes a stable laminar flow, preventing the dense triiodinated powder from escaping the sash barrier via turbulent air eddies.

  • PPE Donning Sequence: Don safety goggles, a fully buttoned lab coat, and double nitrile gloves.

  • Anti-Static Transfer: Use a grounded, anti-static micro-spatula to transfer the Iopamidol Impurity D powder to a pre-tared weigh boat.

    • Causality: The dry powder is highly susceptible to static charge. Standard plastic spatulas will cause the powder to repel and aerosolize, directly triggering the H335 respiratory hazard[3].

  • In-Situ Dissolution: Add the primary solvent (typically LC-MS grade water or dilute methanol) directly to the weigh boat inside the hood before transferring the solution to a volumetric flask.

    • Causality: Wetting the powder eliminates the inhalation risk entirely before the compound ever leaves the engineered containment.

HandlingWorkflow S1 1. Storage (-20°C / RT) S2 2. PPE Donning (Double Gloves) S1->S2 S3 3. Fume Hood Transfer S2->S3 S4 4. Anti-Static Weighing S3->S4 S5 5. In-Situ Dissolution S4->S5 S6 6. Safe Analysis S5->S6

Step-by-step operational workflow for the safe handling and weighing of Iopamidol Impurity D.

Spill Response and Disposal Plan

Even with perfect technique, spills occur. A self-validating protocol must account for failure.

Protocol B: Decontamination and Disposal
  • Isolation: If a powder spill occurs outside the hood, immediately evacuate the 2-meter radius. Do not sweep , as mechanical sweeping aggressively aerosolizes the iodine-rich dust[4].

  • Wet Wiping (The Causality): Cover the spill with absorbent laboratory wipes. Gently pour a solvent mixture (e.g., 70% Ethanol/Water) over the wipes. Why? Iopamidol Impurity D is highly soluble in polar solvents. Wetting it traps the dust and dissolves the active hazard, preventing inhalation.

  • Collection: Scoop the wet mass using a disposable scraper. Place all materials into a sealable chemical waste bag.

  • Secondary Decontamination: Scrub the surface with a 10% bleach solution or commercial alkaline cleaner, followed by a water rinse, to degrade any remaining iodinated organics.

  • Disposal: Label the waste container explicitly as "Hazardous Chemical Waste: Iodinated Aromatic Compounds (Iopamidol Impurity D)" and dispose of according to institutional and EPA/local guidelines[3].

By grounding our laboratory practices in chemical causality rather than blind compliance, we protect our science, our environment, and our personnel.

References

1.[1] Iopamidol - Impurity D. Pharmaffiliates. 1 2.[2] Safety Data Sheet - Iopamidol. MedChemExpress. 2 3.[3] Iopamidol Safety Data Sheet. AK Scientific, Inc. 3 4.[4] Iopamidol Material Safety Data Sheet. Santa Cruz Biotechnology. 4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.